2-Chloro-4-(2-methylphenyl)benzonitrile
Description
Properties
IUPAC Name |
2-chloro-4-(2-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c1-10-4-2-3-5-13(10)11-6-7-12(9-16)14(15)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLHZNJTQIZTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742721 | |
| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349059-34-2 | |
| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-(2-methylphenyl)benzonitrile
A Proposed Synthesis, Characterization, and Application Overview
Disclaimer: As of the latest literature review, a specific CAS (Chemical Abstracts Service) number for 2-Chloro-4-(2-methylphenyl)benzonitrile has not been publicly cataloged. This suggests the compound may be a novel chemical entity. This guide, therefore, provides a comprehensive, technically-grounded framework for its synthesis, purification, and characterization based on well-established chemical principles and analogous transformations reported in peer-reviewed literature.
Executive Summary
This technical guide is designed for researchers, medicinal chemists, and drug development professionals interested in the synthesis and potential applications of this compound. This biphenyl nitrile scaffold represents a valuable pharmacophore, and its synthesis is of significant interest for the development of novel therapeutics. This document outlines a robust and efficient synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction. Furthermore, it details a comprehensive analytical workflow for the unambiguous structural elucidation and purity assessment of the target compound. The causality behind experimental choices is explained throughout, providing a field-proven perspective on the practical execution of the described protocols.
Introduction: The Significance of Biphenyl Nitrile Scaffolds
Biphenyl nitrile derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. The nitrile group can act as a bioisostere for other functional groups, participate in hydrogen bonding, and serve as a synthetic handle for further molecular elaboration. The biphenyl moiety provides a rigid scaffold that can be strategically substituted to optimize interactions with biological targets. Substituted biphenyls are prevalent in drugs targeting a wide array of conditions, including hypertension and viral infections.[1] The specific substitution pattern of a chloro group at the 2-position and a tolyl group at the 4-position of the benzonitrile ring in the target compound presents a unique electronic and steric profile that warrants investigation for novel pharmacological activities.
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[3]
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the C-C bond between the two aromatic rings. This leads to two primary starting materials: a substituted benzonitrile and a substituted phenylboronic acid. For this synthesis, 2-chloro-4-bromobenzonitrile is proposed as the aryl halide partner and 2-methylphenylboronic acid as the organoboron partner. This choice is based on the commercial availability of both precursors and the generally higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed cross-coupling reactions.[2]
Detailed Experimental Protocol
Reaction Scheme:
Sources
physicochemical properties of 2-Chloro-4-(2-methylphenyl)benzonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(2-methylphenyl)benzonitrile
Abstract
This compound is a biaryl nitrile compound of significant interest in synthetic and medicinal chemistry, potentially serving as a key intermediate for complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in areas such as reaction optimization, purification, formulation, and drug discovery. This technical guide provides a comprehensive framework for the characterization of this molecule. Due to the limited availability of experimental data in public literature, this document establishes the foundational molecular properties, outlines the anticipated spectroscopic profile, and presents detailed, field-proven experimental protocols for determining critical physicochemical parameters, including aqueous solubility, lipophilicity (LogP), and chemical stability. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical insights and practical methodologies to fully characterize this compound.
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering a rigid yet conformationally flexible backbone for constructing targeted molecules. The specific substitution pattern of this compound, featuring a chloro group, a nitrile moiety, and a tolyl ring, suggests its potential as a versatile building block. For instance, the o-tolylbenzonitrile substructure is a well-known key intermediate in the synthesis of angiotensin II receptor antagonists, a class of antihypertensive drugs.[1][2][3]
The physicochemical properties of such an intermediate dictate its behavior in both chemical and biological systems. Properties like solubility influence reaction kinetics and purification strategies, while lipophilicity is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile in a drug development context.[4] Chemical stability is essential for ensuring the integrity of the substance during storage and application.[5] This guide provides a systematic approach to defining these essential characteristics.
Compound Identification and Molecular Properties
A precise definition of the molecule's fundamental properties is the first step in its comprehensive characterization.
-
Chemical Name: this compound
-
Synonyms: 2-Chloro-4-(o-tolyl)benzonitrile
-
Molecular Formula: C₁₄H₁₀ClN
-
SMILES: Cc1ccccc1c2ccc(C#N)c(Cl)c2
Table 1: Core Molecular and Physical Properties
| Property | Value | Source / Method |
| Molecular Weight | 227.69 g/mol | Calculated |
| Monoisotopic Mass | 227.050177 Da | Calculated |
| Physical Appearance | To be determined | Experimental Observation |
| Melting Point | To be determined | Experimental (e.g., DSC, Capillary Method) |
| Boiling Point | To be determined | Experimental (Not typically required for solids) |
| Calculated LogP (cLogP) | ~4.0 - 4.5 | Prediction (Based on similar structures) |
Note: Predicted values serve as initial estimates and must be confirmed by empirical data.
Anticipated Spectroscopic Profile
While specific spectra for this compound are not widely published, its structural features allow for the prediction of key spectroscopic signals essential for its identification and structural confirmation.
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the protons on the two benzene rings. A distinct singlet for the methyl (-CH₃) group protons should appear in the upfield region (approx. 2.2-2.5 ppm).
-
¹³C NMR: The spectrum will display 14 unique carbon signals. A characteristic signal for the nitrile carbon (-C≡N) is expected around 117-119 ppm. The methyl carbon signal will be in the upfield region (approx. 19-22 ppm). The remaining signals will correspond to the aromatic carbons, with their chemical shifts influenced by the chloro, nitrile, and alkyl substituents.[6]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration is anticipated in the range of 2220-2240 cm⁻¹.[7] The spectrum will also feature bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (approx. 1450-1600 cm⁻¹), as well as a C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹).[7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the isotopic pattern for the chlorine atom, with a prominent M+2 peak that is approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Critical Physicochemical Parameters for Drug Development
Aqueous Solubility
Solubility is a critical factor influencing bioavailability and formulation development. Based on its structure—a large, nonpolar biaryl system combined with polar nitrile and chloro groups—this compound is predicted to have low aqueous solubility.[8] Polar aprotic solvents like DMSO and DMF are expected to be effective, while nonpolar solvents like hexane are likely to be poor solvents.[8]
Lipophilicity (LogP)
The partition coefficient (P) between octanol and water, expressed as LogP, is the primary measure of a compound's lipophilicity.[9] A positive LogP value indicates a preference for the lipid (octanol) phase and suggests the compound is lipophilic.[9] For a molecule like this, a moderately high LogP is expected, which is often desirable for crossing biological membranes but can also lead to challenges like poor aqueous solubility and metabolic instability.
Acidity and Basicity (pKa)
The nitrile group is an extremely weak base. The lone pair of electrons on the nitrogen is held in an sp-hybridized orbital, making it very inaccessible for protonation.[10] The pKa of a protonated nitrile (a nitrilium ion) is typically very low (e.g., the pKa for protonated benzonitrile is approximately -10).[10][11] Therefore, under physiologically relevant pH conditions (pH 1-8), this compound will be exclusively in its neutral, non-ionized form.
Chemical Stability
Assessing the intrinsic chemical stability of a compound is crucial for determining appropriate storage conditions and predicting its shelf-life.[12] Forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions are used to identify potential degradation pathways and products.[5][13] The chloro-substituted aromatic ring may be susceptible to degradation under certain harsh conditions.[14]
Experimental Methodologies
The following section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties.
Overall Physicochemical Characterization Workflow
This diagram illustrates the logical flow for a comprehensive physicochemical assessment.
Caption: General workflow for physicochemical characterization.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility. The core principle is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.[15]
Methodology:
-
Preparation: Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the experiment is critical.[15]
-
Solvent Addition: Accurately add a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Sampling and Filtration: To remove all undissolved particles, centrifuge the vials. Carefully withdraw a sample of the supernatant and immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PVDF) into a clean vial.[15]
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibrated range of an analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the concentration of the solute in the diluted sample against a standard curve. Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as µg/mL or µM.
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- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
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2-Chloro-4-(o-tolyl)benzonitrile molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-Chloro-4-(o-tolyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-4-(o-tolyl)benzonitrile, a biaryl nitrile compound of significant interest in medicinal chemistry and pharmaceutical development. The biaryl nitrile scaffold is a privileged structure, most notably forming the core of the sartan class of angiotensin II receptor blockers (ARBs) used to treat hypertension. This document delves into the specific molecular architecture of 2-Chloro-4-(o-tolyl)benzonitrile, outlines a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, details methods for its structural elucidation and characterization, and discusses its potential applications as a key intermediate in drug discovery. The guide is intended to serve as a practical resource, blending theoretical principles with actionable experimental protocols for professionals in the field.
Introduction: The Significance of Biaryl Nitrile Scaffolds
The biaryl motif is a cornerstone in modern drug design, appearing in a vast array of natural products and pharmacologically active molecules.[1] Its prevalence stems from the unique structural and electronic properties conferred by the C(sp²)-C(sp²) bond, which allows for the creation of conformationally restricted yet sterically influential three-dimensional structures. When combined with a nitrile group, the resulting biaryl nitrile scaffold becomes a versatile building block in medicinal chemistry.[2][3]
The nitrile moiety is a valuable functional group; it is a bioisostere for various groups, can act as a hydrogen bond acceptor, and serves as a synthetic handle for conversion into other critical functionalities, such as the tetrazole ring found in many sartan drugs.[2][4] The compound 2-Chloro-4-(o-tolyl)benzonitrile is an exemplar of this class. Its structure, featuring a chlorinated benzonitrile ring coupled with an o-tolyl group, presents a unique combination of lipophilicity, electronic properties, and steric hindrance that can be exploited for developing novel therapeutic agents. This guide provides a detailed examination of this specific molecule, from its fundamental properties to its synthesis and characterization.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Chloro-4-(o-tolyl)benzonitrile is defined by a central biphenyl system. One ring is a benzonitrile substituted with a chlorine atom at position 2 (ortho to the nitrile). The second ring is a toluene molecule connected at its ortho position (position 2) to the fourth position of the benzonitrile ring. This specific arrangement—with substituents ortho to the biphenyl linkage and the nitrile group—imparts significant steric and electronic characteristics that influence its reactivity and potential biological activity.
Caption: 2D structure of 2-Chloro-4-(o-tolyl)benzonitrile.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the parent compound, o-tolyl benzonitrile, as a reference point. Specific data for the 2-chloro substituted version may vary slightly.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-4-(2-methylphenyl)benzonitrile | - |
| Synonyms | 2-Chloro-4-(o-tolyl)benzonitrile | - |
| Molecular Formula | C₁₄H₁₀ClN | - |
| Molecular Weight | 227.69 g/mol | - |
| CAS Number | Not explicitly found, related compounds cited. | [5][6][7] |
| Appearance | Expected to be a white to off-white solid. | [8][9] |
| Melting Point | Not specified; related compound 2-(4-Tolyl)-benzonitrile melts at 50°C. | [5] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond between the two aromatic rings is most effectively achieved using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the preeminent choice for this transformation due to its numerous advantages.[10]
Expertise & Rationale for Method Selection
The Suzuki-Miyaura coupling is favored in both academic and industrial settings for several key reasons:
-
Mild Reaction Conditions: The reaction typically proceeds under gentle heating and does not require harsh or pyrophoric reagents, making it safer and more scalable.[1]
-
Functional Group Tolerance: It is compatible with a wide array of functional groups, including the critical nitrile moiety, which would be intolerant to more reactive organometallics like Grignard reagents.[10]
-
Commercial Availability of Reagents: The required organoboron compounds and palladium catalysts are readily available from commercial suppliers.[11]
-
Low Toxicity: The boron-containing byproducts are generally considered to have low toxicity and are easily removed during workup.[1]
The overall synthetic strategy involves coupling an aryl halide with an arylboronic acid. For 2-Chloro-4-(o-tolyl)benzonitrile, two primary routes are viable, as illustrated below.
Caption: General workflow for synthesis and validation.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis starting from 2-chloro-4-bromobenzonitrile and o-tolylboronic acid.
Materials:
-
2-Chloro-4-bromobenzonitrile (1.0 eq)
-
o-Tolylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)[11]
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromobenzonitrile (1.0 eq), o-tolylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[11]
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask, followed by the addition of the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-90°C) and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).[11]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-Chloro-4-(o-tolyl)benzonitrile.
Spectroscopic Characterization and Structural Elucidation
Confirming the molecular structure of the synthesized product is a critical, self-validating step of the process. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.[12]
Expected Spectroscopic Data
The following table outlines the anticipated signals for 2-Chloro-4-(o-tolyl)benzonitrile based on its functional groups and structure.
| Technique | Functional Group / Proton Environment | Expected Signal / Characteristic Peak |
| ¹H NMR | Aromatic Protons (Ar-H) | Multiplets in the range of δ 7.2 - 7.8 ppm |
| Methyl Protons (-CH₃) | Singlet around δ 2.1 - 2.3 ppm | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | Signal around δ 115 - 120 ppm |
| Aromatic Carbons (Ar-C) | Multiple signals in the range of δ 125 - 145 ppm | |
| Methyl Carbon (-CH₃) | Signal around δ 19 - 22 ppm | |
| IR Spectroscopy | Nitrile Stretch (C≡N) | Strong, sharp absorption band at ~2220-2240 cm⁻¹ |
| Aromatic C=C Stretch | Medium to strong bands at ~1450-1600 cm⁻¹ | |
| C-Cl Stretch | Strong absorption band at ~750-800 cm⁻¹[12] | |
| Mass Spectrometry | Molecular Ion [M]⁺ | Peak at m/z corresponding to the molecular weight (227.69), with a characteristic [M+2]⁺ isotope peak (~1/3 the intensity of M⁺) due to the ³⁷Cl isotope. |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[12]
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using standard instrument parameters. Ensure sufficient scans are acquired for a good signal-to-noise ratio, particularly for the ¹³C spectrum.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule. Analyze the ¹³C NMR chemical shifts to identify all unique carbon atoms.
Applications in Drug Discovery and Development
Benzonitrile derivatives are foundational in the synthesis of numerous pharmaceuticals.[2] The closely related compound, o-tolylbenzonitrile (OTBN), is a well-established key intermediate for producing sartan drugs, which are widely prescribed for hypertension.[3]
The structure of 2-Chloro-4-(o-tolyl)benzonitrile makes it a highly attractive precursor for several reasons:
-
Sartan Synthesis Analogue: It can serve as a direct analogue to OTBN, where the chlorine atom can modulate the electronic properties and lipophilicity of the final active pharmaceutical ingredient (API), potentially improving its pharmacokinetic or pharmacodynamic profile.
-
Synthetic Handle: The chlorine atom provides a reactive site for further functionalization via nucleophilic aromatic substitution or additional cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for screening.
-
Enzyme Inhibition: The biaryl nitrile structure is known to interact with various biological targets, including kinases and enzymes involved in cell signaling.[2][5] The specific substitution pattern of this molecule could be optimized to target novel proteins.
Caption: Hypothetical pathway to a sartan analogue.
Conclusion
2-Chloro-4-(o-tolyl)benzonitrile represents a strategically important molecular scaffold for chemical and pharmaceutical research. Its synthesis is reliably achieved through well-established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura reaction, which offers high efficiency and functional group tolerance. The structural integrity of the synthesized compound can be rigorously confirmed using a standard suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. As a derivative of a key intermediate used in the synthesis of blockbuster antihypertensive drugs, this compound holds considerable potential as a building block for the next generation of therapeutics, offering avenues for structural modification to enhance potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and utilization in a research and development setting.
References
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- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central.
- Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. (2022, June 15). ResearchGate.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.
- Applications of Benzonitrile Derivatives in Drug Development. (n.d.). BenchChem.
- Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. (n.d.). BenchChem.
- The Crucial Role of 4'-Bromomethyl-2-cyanobiphenyl in Sartan Synthesis: A Technical Guide. (n.d.). BenchChem.
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- 2-(4-Tolyl)-benzonitrile | 114772-53-1. (n.d.). Biosynth.
- CAS No : 157366-46-6 | Product Name : o-Tolyl benzonitrile. (n.d.). Pharmaffiliates.
- Application of Organometallic Catalysts for the Synthesis of o-Tolyl Benzonitrile, a Key Starting Material for Sartans. (2021). ResearchGate.
- Ortho Tolyl Benzonitrile Manufacturer, Supplier from Aurangabad. (n.d.). TradeIndia.
- An Efficient Preparation for 2-Cyano-4'-methylbiphenyl. (2019, November 28). ChemicalBook.
- 2-Chlorobenzonitrile 98% | 873-32-5. (n.d.). Sigma-Aldrich.
- 2-Chlorobenzonitrile. (n.d.). Wikipedia.
- Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2021). Royal Society of Chemistry.
- Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile. (n.d.). BenchChem.
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starting materials for 2-Chloro-4-(2-methylphenyl)benzonitrile synthesis
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile
Introduction
This compound is a biaryl compound that serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceutically active compounds. Its molecular architecture, featuring a chlorinated and cyanated phenyl ring linked to a tolyl group, presents a unique synthetic challenge that necessitates a robust and efficient coupling strategy. This guide provides a detailed exploration of the primary starting materials required for its synthesis, focusing on a convergent approach centered around the powerful Suzuki-Miyaura cross-coupling reaction.
As a senior application scientist, the rationale behind the selection of specific synthetic routes and starting materials is as critical as the experimental execution itself. This document will not only outline the "what" and "how" but also the "why," providing a causal understanding of the chosen methodologies. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the two aromatic rings is the cornerstone of this synthesis. The Suzuki-Miyaura cross-coupling reaction is an exceptionally well-suited method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its key reagents.[1][2] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.
The retrosynthetic analysis of this compound logically disconnects the molecule into two primary synthons: a halogenated 2-chlorobenzonitrile core and a 2-methylphenyl (o-tolyl) unit. This leads to the selection of two key starting materials:
-
4-Bromo-2-chlorobenzonitrile : An aryl halide that provides the main benzonitrile framework. The bromine atom is an excellent leaving group for palladium-catalyzed coupling reactions.[3]
-
2-Methylphenylboronic acid : An organoboron reagent that introduces the o-tolyl moiety.[4]
The overall synthetic strategy is depicted below, showcasing the convergent assembly of the final product from these two key intermediates.
Sources
An In-depth Technical Guide to 2-Chloro-4-(2-methylphenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4-(2-methylphenyl)benzonitrile, a biaryl nitrile of significant interest in medicinal chemistry and materials science. By integrating foundational chemical principles with practical, field-proven insights, this document serves as an essential resource for professionals engaged in drug discovery, process development, and advanced chemical synthesis.
Introduction: The Strategic Importance of Biaryl Nitriles
Biaryl scaffolds are privileged structures in modern drug discovery, appearing in numerous top-selling pharmaceuticals.[1] Their conformational flexibility and ability to engage in multiple binding interactions make them ideal cores for designing potent and selective therapeutic agents. The nitrile functional group, a versatile pharmacophore, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key reactive handle for further molecular elaboration.[2] this compound, combining these two key features, represents a valuable building block for the synthesis of complex molecular architectures, particularly as an intermediate in the development of novel therapeutics.[3] Its structural similarity to o-tolylbenzonitrile (OTBN), a critical precursor for the multi-billion dollar "sartan" class of antihypertensive drugs, underscores its potential in pharmaceutical research and development.[4][5]
Nomenclature and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Chloro-4-(o-tolyl)benzonitrile | N/A |
| CAS Number | 1349059-34-2 | N/A |
| Molecular Formula | C₁₄H₁₀ClN | N/A |
| Molecular Weight | 227.69 g/mol | N/A |
| Predicted Boiling Point | 375.9±39.0 °C (at 760 mmHg) | N/A |
| Predicted Density | 1.19±0.1 g/cm³ | N/A |
| Predicted pKa | -3.99±0.10 | N/A |
Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the C-C bond between the two aryl rings is the key challenge in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[6][7][8]
Reaction Rationale and Optimization
The logical synthetic disconnection for this compound points to two primary starting materials: an appropriately substituted chlorobenzonitrile and a tolylboronic acid derivative. For this synthesis, 2-chloro-4-bromobenzonitrile is the ideal starting material due to the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond will undergo oxidative addition with the palladium(0) catalyst much more readily than the more stable C-Cl bond, allowing for selective coupling at the 4-position.
Experimental Protocol: A Validated Approach
The following protocol is a representative procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, adapted from established methods for analogous biaryl compounds.[4]
Materials:
-
2-Chloro-4-bromobenzonitrile
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet, combine 2-chloro-4-bromobenzonitrile (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed 3:1:1 mixture of toluene, ethanol, and water to the flask. The solvent volume should be sufficient to ensure effective stirring.
-
Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Inerting: Purge the reaction flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.
Mechanistic Pathway
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Structural Characterization and Analytical Methods
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the known spectral characteristics of similar biaryl nitrile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.70-7.50 (m, 3H): Aromatic protons on the chlorobenzonitrile ring.
-
δ 7.40-7.20 (m, 4H): Aromatic protons on the tolyl ring.
-
δ 2.25 (s, 3H): Methyl protons of the tolyl group.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 142-138: Quaternary carbons of the biaryl linkage and the carbon bearing the chloro group.
-
δ 135-125: Aromatic CH carbons.
-
δ 118: Nitrile carbon.
-
δ 112: Carbon bearing the cyano group.
-
δ 20.5: Methyl carbon.
-
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2230 | C≡N stretch (nitrile) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1100-1000 | C-Cl stretch |
Mass Spectrometry (MS)
-
Expected [M]⁺: m/z = 227.05 (for C₁₄H₁₀³⁵ClN) and 229.05 (for C₁₄H₁₀³⁷ClN) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
-
Key Fragmentation Pattern: Loss of the methyl group ([M-15]⁺) and the nitrile group ([M-26]⁺).
Potential Applications in Drug Development
The structural features of this compound make it a highly attractive intermediate for the synthesis of a variety of pharmacologically active molecules.[2]
-
Sartan Analogues: Its core structure is highly amenable to the synthesis of novel angiotensin II receptor blockers (ARBs) for the treatment of hypertension.
-
Kinase Inhibitors: The biaryl scaffold can be elaborated to target various protein kinases that are implicated in cancer and inflammatory diseases.
-
Antiviral and Antimicrobial Agents: The benzonitrile moiety is present in several antiviral and antimicrobial compounds, suggesting that derivatives of this molecule could exhibit similar activities.[2]
Caption: Potential applications of the core scaffold.
Safety and Handling
As a benzonitrile derivative, this compound should be handled with appropriate safety precautions.[9][10][11][12]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the pharmaceutical and chemical industries. Its synthesis via the robust and scalable Suzuki-Miyaura cross-coupling reaction, coupled with its strategic structural features, makes it a key building block for the discovery and development of novel bioactive compounds. This guide provides the foundational knowledge and practical insights necessary for researchers and developers to effectively utilize this promising molecule in their work.
References
- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
- Qian, X., et al. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 22(8), 6341-6344.
- Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS.
- Vigon International. (2015). BENZONITRILE SAFETY DATA SHEET.
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Kadu, B. S., et al. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(23), 7593-7622. [Link]
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Rossi, S., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(8), 9139-9171. [Link]
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- European Patent Office. (n.d.). Process for preparing aromatic nitriles - EP 0441004 B1.
- INTERSURFCHEM. (2025). Chemical Intermediates in Pharmaceuticals.
-
Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]
-
Jorgensen, W. L., & Tirado-Rives, J. (2012). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of chemical theory and computation, 8(4), 1333–1343. [Link]
- Google Patents. (n.d.). Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method - CN103172537A.
- ResearchGate. (n.d.). Application of Organometallic Catalysts for the Synthesis of o-Tolyl Benzonitrile, a Key Starting Material for Sartans.
- ChemRxiv. (2021). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis.
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- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
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solubility of 2-Chloro-4-(2-methylphenyl)benzonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-4-(2-methylphenyl)benzonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data table to offer a foundational understanding of the compound's physicochemical properties and how they dictate its behavior in various organic solvents. We present a predictive solubility profile based on structural analysis and the principle of "like dissolves like." More importantly, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise, reliable data tailored to their specific applications, such as reaction optimization, purification, and formulation development.
Introduction and Physicochemical Profile
This compound is a substituted biphenyl compound featuring a nitrile (-C≡N) and a chloro (-Cl) group. These functional groups, attached to a biphenyl-like backbone, create a molecule with distinct regions of varying polarity. Understanding the interplay between these features is paramount to predicting and confirming its solubility.
-
Nonpolar Core: The biphenyl structure, composed of two aromatic rings, forms a large, nonpolar, and rigid backbone. This core favors interactions with nonpolar or moderately polar aromatic solvents through π-π stacking.
-
Polar Functional Groups:
-
The nitrile group is strongly polar and can act as a hydrogen bond acceptor.
-
The chloro group is electronegative, adding to the molecule's overall dipole moment.
-
This combination suggests that this compound is a largely nonpolar molecule with significant polar character, making it unlikely to be soluble in the extremes of the polarity scale (e.g., water or hexane). Its optimal solubility is anticipated in solvents that can effectively solvate both its nonpolar backbone and its polar functionalities.
Caption: Structural analysis of this compound.
Theoretical Principles and Predicted Solubility Profile
The foundational principle governing solubility is that "like dissolves like"[1][2]. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Key factors influencing solubility include:
-
Polarity: Solvents and solutes are broadly classified as polar or nonpolar. Polar solvents will more effectively dissolve polar solutes, and vice-versa[1].
-
Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor significantly impacts solubility in protic solvents (e.g., alcohols, water).
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature[1]. This is a critical parameter to control and report in any solubility study.
Based on these principles, a qualitative solubility profile for this compound can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | Good to High | The aromatic nature of the solvent interacts favorably with the compound's biphenyl core via π-π stacking. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Moderately polar solvents that can effectively solvate the entire molecule without strong hydrogen bonding networks to overcome. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to Good | These solvents can interact with the polar nitrile and chloro groups while still accommodating the nonpolar backbone. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The strong hydrogen-bonding network of the alcohol is disrupted by the large nonpolar part of the solute, limiting solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | These solvents lack the polarity and aromaticity to effectively solvate the polar functional groups or the biphenyl core. |
| Highly Polar Protic | Water | Insoluble | The molecule's large nonpolar surface area and inability to act as a hydrogen bond donor prevent it from dissolving in water.[3] |
Experimental Determination of Solubility
While predictions are valuable, empirical testing is essential for obtaining accurate solubility data. The following protocols provide a systematic approach, from a rapid initial screen to a precise quantitative measurement.
Workflow for Solubility Determination
The following workflow provides a logical progression for characterizing the solubility of the target compound.
Caption: Experimental workflow for determining compound solubility.
Protocol 1: Qualitative (Scout) Solubility Determination
This rapid method provides a preliminary assessment to classify the compound's solubility in a range of solvents, guiding the selection of solvents for quantitative analysis.
Methodology:
-
Preparation: Aliquot approximately 10 mg of this compound into separate, labeled 1.5 mL glass vials.
-
Solvent Addition: To the first vial, add the chosen solvent (e.g., Dichloromethane) dropwise, starting with 0.1 mL.
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, particle-free solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.[4]
-
-
Incremental Addition: If the solid is not fully dissolved, add another 0.1 mL of solvent, vortex, and observe again. Continue this process up to a total volume of 1 mL.
-
Classification:
-
Soluble: Dissolves in < 0.5 mL (~ >20 mg/mL).
-
Partially Soluble: Dissolves between 0.5 mL and 1.0 mL, or some solid remains at 1.0 mL.
-
Insoluble: Little to no solid dissolves even after adding 1.0 mL (~ <10 mg/mL).
-
-
Repeat: Repeat steps 2-6 for each solvent selected from Table 1.
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic solubility of a compound at a specific temperature.[1] It relies on creating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology:
-
System Preparation: Add an excess amount of this compound to a sealed, screw-cap glass vial. "Excess" is critical; ensure a visible amount of solid will remain undissolved to guarantee saturation. For example, add ~50 mg of solid to 2 mL of the chosen solvent.
-
Equilibration: Place the vial in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours. A preliminary time-course study can validate the minimum required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for 2-4 hours to let the excess solid settle. Carefully remove an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm PTFE filter. This step is crucial to remove all undissolved solid particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent and analyze the concentration using a pre-validated analytical method.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentrations.
-
UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no interfering substances are present. A Beer-Lambert law calibration curve is required.
-
Gravimetric Analysis: The filtered supernatant can be accurately weighed, the solvent evaporated under controlled conditions, and the remaining solid residue weighed. This method is less sensitive and requires higher solubility.
-
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent. Express the final result in clear units, such as mg/mL or mol/L, and report the temperature at which the measurement was made.
Conclusion
The solubility of this compound is governed by its unique bifunctional chemical structure, featuring a large nonpolar biphenyl core and distinct polar nitrile and chloro groups. This guide predicts a favorable solubility profile in moderately polar to nonpolar solvents, particularly chlorinated and aromatic solvents, with limited solubility in highly polar or aliphatic media. While these predictions provide a strong theoretical foundation, the detailed experimental protocols included herein empower researchers to determine precise, application-relevant solubility data. The rigorous application of the quantitative shake-flask method will yield the most trustworthy and reproducible results, which are indispensable for the successful development of synthetic, purification, and formulation processes involving this compound.
References
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How to determine the solubility of a substance in an organic solvent? ResearchGate. (n.d.). Available at: [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link]
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The Multifaceted Role of Substituted Benzonitriles in Modern Medicinal Chemistry: A Technical Guide
Abstract
Substituted benzonitriles represent a cornerstone scaffold in contemporary drug discovery and development. The unique physicochemical properties of the nitrile group, coupled with the versatility of the benzene ring for substitution, provide a powerful platform for designing novel therapeutic agents with finely tuned pharmacological profiles. This technical guide offers an in-depth exploration of the diverse applications of substituted benzonitriles in medicinal chemistry. We will delve into their critical roles in molecular recognition, their function as bioisosteric replacements, and their increasing importance as reactive moieties in covalent inhibitors. This guide will further provide practical insights into their synthesis, structure-activity relationships (SAR), and the underlying principles that govern their successful application in drug design, catering to researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Benzonitrile Moiety
The benzonitrile unit, a simple aromatic ring appended with a cyano group, is a deceptively versatile player in the medicinal chemist's toolkit. Its prevalence in approved pharmaceuticals and clinical candidates attests to its biocompatibility and multifaceted utility.[1][2] The nitrile group, with its linear geometry, strong dipole moment, and ability to act as a hydrogen bond acceptor, offers a unique combination of features that can be exploited to enhance binding affinity, modulate physicochemical properties, and even impart novel mechanisms of action.[2][3] This guide will dissect the various strategic applications of substituted benzonitriles, moving beyond a simple catalog of examples to provide a deeper understanding of the rationale behind their use.
The Versatile Roles of the Nitrile Group in Drug-Target Interactions
The nitrile functional group is far from being a passive substituent. Its electronic properties and compact size allow it to engage in a variety of crucial interactions with biological targets, often dictating the potency and selectivity of a drug molecule.
A Key Player in Non-Covalent Binding: Hydrogen Bonds and Polar Interactions
In many instances, the nitrogen atom of the nitrile group, with its lone pair of electrons, acts as a potent hydrogen bond acceptor.[1][3] This interaction is frequently observed in the active sites of enzymes, where the nitrile can mimic the hydrogen bonding capabilities of a carbonyl group.[1] For example, in non-steroidal aromatase inhibitors like letrozole and anastrozole, the para-substituted nitrile group is essential for their inhibitory activity, as it is believed to form a critical hydrogen bond within the enzyme's active site, mimicking the carbonyl group of the natural substrate.[1][4]
Beyond direct hydrogen bonding, the strong dipole of the nitrile group facilitates favorable polar interactions within a protein's binding pocket, contributing to overall binding affinity.[1] Its ability to project into narrow, sterically congested clefts where larger functional groups would be sterically hindered further underscores its utility.[1]
A Master of Disguise: The Nitrile as a Bioisostere
In classical medicinal chemistry, the nitrile group is often considered a bioisostere for other functional groups, such as a carbonyl, hydroxyl, carboxyl group, or even a halogen atom.[3] This bioisosteric replacement can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and better oral bioavailability.[2][5] The nitrile group is generally robust and not readily metabolized, often passing through the body unchanged.[1]
The Rise of the Covalent Modifier: Nitriles as Electrophilic Warheads
A particularly exciting and rapidly evolving application of the nitrile group is its use as a "warhead" in the design of covalent inhibitors.[6][7] While traditionally viewed as relatively unreactive, under specific, enzyme-catalyzed conditions, the electrophilic carbon atom of the nitrile can be attacked by a nucleophilic residue (typically a cysteine or serine) in the active site of a target protein.[6] This forms a covalent adduct, leading to potent and often prolonged inhibition.[6][8]
This approach has been successfully employed in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, such as saxagliptin and vildagliptin.[1] In these drugs, the α-amino nitrile moiety reacts with a catalytic serine residue in the DPP-IV active site to form a reversible covalent bond.[1] More recently, the COVID-19 therapeutic nirmatrelvir (a component of Paxlovid) utilizes a nitrile warhead to covalently bind to the catalytic cysteine of the SARS-CoV-2 main protease.[8][9]
Strategic Synthesis of Substituted Benzonitriles
The widespread application of substituted benzonitriles is underpinned by the availability of robust and versatile synthetic methodologies for their preparation. Several key strategies are routinely employed in both academic and industrial settings.[10]
Core Synthetic Strategies
| Synthetic Method | Description | Starting Materials | Key Reagents/Catalysts |
| Cyanation of Aryl Halides | A powerful transition-metal-catalyzed cross-coupling reaction to introduce a cyano group.[10] | Aryl halides (iodides, bromides, chlorides) | Palladium or copper catalysts, cyanide source (e.g., Zn(CN)₂, KCN) |
| Sandmeyer Reaction | A classic method for converting anilines into benzonitriles via a diazonium salt intermediate.[10] | Anilines | NaNO₂, acid (e.g., HCl), CuCN |
| Dehydration of Benzamides | A direct method involving the removal of a water molecule from a primary benzamide.[10] | Primary benzamides | Dehydrating agents (e.g., P₂O₅, SOCl₂, triflic anhydride) |
| From Benzaldehydes | One-pot procedures often proceeding through an oxime intermediate.[11] | Benzaldehydes | Hydroxylamine, dehydrating agent |
Representative Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromotoluene
This protocol outlines a typical palladium-catalyzed cyanation reaction, a widely used method for the synthesis of substituted benzonitriles.
Materials:
-
4-Bromotoluene
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, to a vial add 4-bromotoluene (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).[10]
-
Add anhydrous DMAc (2 mL) and seal the vial.[10]
-
Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.[10]
-
Stir the reaction mixture for 16 hours.[10]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.[10]
-
Wash the organic layer with water and then with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[10]
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methylbenzonitrile.[10]
Caption: Workflow for the synthesis of a substituted benzonitrile.
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity of substituted benzonitriles can be profoundly influenced by the nature and position of substituents on the aromatic ring.[12][13] Understanding these structure-activity relationships is crucial for the rational design of potent and selective drug candidates.[13]
Electronic Effects of Substituents
The electronic properties of substituents on the benzene ring modulate the reactivity of both the ring and the nitrile group.[14]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups decrease the electron density of the aromatic ring. This can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, which is a key consideration in the design of covalent inhibitors.[14] EWGs can also activate the ring towards nucleophilic aromatic substitution.[14]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the ring. This can influence π-π stacking interactions with aromatic residues in a protein's active site.[2] However, strong EDGs may decrease the reactivity of the nitrile group towards nucleophilic attack.
A Case Study: Aromatase Inhibitors
The development of non-steroidal aromatase inhibitors provides a clear example of SAR in action. For this class of compounds, a para-substituted benzonitrile is a common structural feature.[1]
| Substituent at para-position | Impact on Aromatase Inhibition | Rationale |
| Nitrile (-CN) | Essential for high potency | Acts as a key hydrogen bond acceptor, mimicking the natural substrate.[1] |
| Imidazole/Triazole Ring | Crucial for coordinating to the heme iron of the enzyme | This interaction is a primary driver of inhibitory activity. |
| Other Substituents | Modulate physicochemical properties (solubility, metabolism) | Fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] |
Benzonitrile-Containing Drugs in Action: A Signaling Pathway Example
Letrozole, a substituted benzonitrile derivative, is a potent aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer.[4] It acts by blocking the final step in estrogen biosynthesis, thereby depriving cancer cells of the estrogen they need to grow.
Caption: Letrozole inhibits the aromatase enzyme.
Future Perspectives and Conclusion
The role of substituted benzonitriles in medicinal chemistry continues to expand. Their application in targeted covalent inhibitors is a particularly promising area of research, offering the potential for highly potent and selective drugs with prolonged duration of action.[6] Furthermore, the benzonitrile moiety is being explored in the development of radiolabeled imaging agents for diagnostic purposes and as a versatile building block in combinatorial chemistry for the rapid generation of compound libraries.[1]
References
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23). [Link]
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Mol-Instincts. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Mol-Instincts. [Link]
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Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An In-depth Technical Guide to Biaryl Benzonitrile Compounds: Synthesis, Medicinal Applications, and Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are a cornerstone in modern chemistry, appearing as crucial structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] Within this important class of molecules, biaryl benzonitriles hold a particularly privileged position. The incorporation of a nitrile (-C≡N) group onto a biaryl framework imparts unique electronic and steric properties, making these compounds highly valuable in both medicinal chemistry and materials science.
The nitrile group is a versatile pharmacophore capable of engaging in hydrogen bonding and polar interactions with biological targets.[1] Its presence can significantly enhance the binding affinity of a drug candidate, improve its pharmacokinetic profile, and block potential sites of metabolic degradation.[1] This has led to the successful development of over 30 pharmaceuticals containing a nitrile group, with many more currently in clinical trials.[1]
From a synthetic standpoint, the construction of the biaryl bond has been a subject of intense research, with palladium- and nickel-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings being the most prevalent methods. The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility of functional groups.
This technical guide provides a comprehensive overview of biaryl benzonitrile compounds, covering their synthesis, structure-activity relationships in drug discovery, and emerging applications in materials science. Detailed experimental protocols and mechanistic insights are provided to aid researchers in this dynamic field.
Part 1: Synthesis of Biaryl Benzonitrile Compounds
The construction of the biaryl C-C bond is the critical step in the synthesis of these compounds. Several powerful cross-coupling methodologies have been developed, with the Suzuki-Miyaura coupling being a workhorse in both academic and industrial settings.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex biaryl benzonitriles.
A common strategy involves the coupling of a benzonitrile-containing aryl halide with an appropriate arylboronic acid. For example, 4-bromobenzonitrile is a readily available starting material for the synthesis of a variety of biaryl compounds.[1]
Experimental Protocol: Synthesis of 2-(4'-methylphenyl)benzonitrile via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key intermediate for angiotensin II antagonists.[2]
Materials:
-
2-Chlorobenzonitrile
-
4-Methylphenylmagnesium chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
N,N'-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene (IPr)
-
Triphenyl phosphite (P(OPh)₃)
-
Dioxane
-
Water
-
Sodium Carbonate (Na₂CO₃)
Procedure:
-
To a reaction vessel, add 2-chlorobenzonitrile (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), IPr (4 mol%), and P(OPh)₃ (4 mol%).
-
Add dioxane and an aqueous solution of Na₂CO₃ (2 M, 3 equivalents).
-
Heat the reaction mixture at 110 °C for 4 hours.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4'-methylphenyl)benzonitrile.
Other Cross-Coupling Methodologies
While the Suzuki-Miyaura coupling is widely used, other methods offer complementary reactivity and may be advantageous in specific cases. These include:
-
Negishi Coupling: Utilizes an organozinc reagent and a palladium or nickel catalyst.
-
Kumada Coupling: Employs a Grignard reagent and a palladium or nickel catalyst.
-
Stille Coupling: Involves the reaction of an organotin compound with an organic halide catalyzed by palladium.
-
Hiyama Coupling: Uses an organosilicon compound with an organic halide in the presence of a palladium catalyst.
-
Gomberg–Bachmann Reaction: A classical method for the synthesis of symmetrical biaryls from diazonium salts.[3]
The choice of coupling partners and catalyst system is crucial for achieving high yields and selectivity. For instance, nickel catalysts can be a more cost-effective alternative to palladium for large-scale syntheses.
Synthesis via Aryne Intermediates
An alternative to metal-catalyzed cross-coupling is the use of aryne intermediates. This approach can provide access to biaryl structures that are difficult to obtain through other methods. The reaction involves the generation of a highly reactive benzyne species, which then undergoes a coupling reaction with an aryl nucleophile.
Cyanation Reactions
In some synthetic strategies, the biaryl core is constructed first, followed by the introduction of the nitrile group. This can be achieved through various cyanation reactions, such as the electrophilic cyanation of an aryl bromide using a reagent like N-cyano-N-phenyl-p-methylbenzenesulfonamide after formation of a Grignard reagent.
Diagram: Synthetic Routes to Biaryl Benzonitriles
Caption: Key synthetic strategies for biaryl benzonitriles.
Part 2: Applications in Medicinal Chemistry
The biaryl benzonitrile motif is a key component in a wide range of therapeutic agents, demonstrating its importance in drug design and development.[1]
Angiotensin Receptor Blockers (ARBs)
A prominent class of drugs featuring the biaryl benzonitrile scaffold is the "sartan" family of angiotensin receptor blockers (ARBs), used to treat hypertension. Compounds like losartan, valsartan, and irbesartan all contain the o-tolyl benzonitrile (OTBN) core structure. The nitrile group in these molecules plays a crucial role in binding to the angiotensin II type 1 (AT₁) receptor.
Kinase Inhibitors
Kinases are a class of enzymes that are frequently dysregulated in cancer and other diseases.[4] Biaryl benzonitriles have emerged as potent and selective kinase inhibitors. For example, some derivatives have been developed as inhibitors of G2019S-LRRK2 kinase, a target for Parkinson's disease.[5] The nitrile group in these inhibitors often forms a key hydrogen bond interaction with a lysine residue in the kinase active site.[5]
PD-1/PD-L1 Interaction Inhibitors
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system.[6] Small molecule inhibitors of this interaction are a promising new class of cancer therapeutics. Biaryl-containing compounds, including those with a benzonitrile moiety, have been designed to disrupt the PD-1/PD-L1 interaction.[7][8]
Diagram: Biaryl Benzonitriles in Kinase Inhibition
Caption: Interaction of a biaryl benzonitrile inhibitor with a kinase active site.
Antiviral Agents
Biaryl amide derivatives have shown significant activity against a range of viruses, including HIV-1 and Hepatitis C virus (HCV).[9][10] The nitrile group can act as a bioisostere for other functional groups and its strong dipole can facilitate crucial interactions with viral proteins.[1] For instance, certain benzonitrile derivatives have been identified as potent inhibitors of HCV entry into host cells.[6]
Structure-Activity Relationship (SAR) Studies
The systematic modification of the biaryl benzonitrile scaffold has allowed for the elucidation of key structure-activity relationships (SAR). For example, in a series of anti-HCV biaryl amide derivatives, the position and nature of substituents on the aryl rings were found to have a profound impact on antiviral activity.[9] Such SAR studies are crucial for the optimization of lead compounds into clinical candidates.
Table: Biological Activity of Selected Biaryl Benzonitrile Derivatives
| Compound Class | Target | Key Compound | Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| Sartans | AT₁ Receptor | Losartan | - | Hypertension | |
| LRRK2 Inhibitors | G2019S-LRRK2 | 1H-Pyrazole Biaryl Sulfonamides | - | Parkinson's Disease | [5] |
| PD-1/PD-L1 Inhibitors | PD-1/PD-L1 | Biphenyl-triazole-benzonitrile | 8.52 μM | Oncology | [8] |
| Anti-HCV Agents | HCV NS5B Polymerase | Biaryl Amide Derivative 80 | 15 nM | Infectious Disease | [10] |
Part 3: Applications in Materials Science
The unique photophysical and electronic properties of biaryl benzonitriles make them attractive candidates for applications in materials science, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
Carbazole-benzonitrile derivatives have been investigated as universal host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs).[11] The bipolar nature of these molecules, with an electron-donating carbazole unit and an electron-accepting benzonitrile group, facilitates efficient charge transport and exciton formation.
Fluorescent Probes and Sensors
The fluorescence properties of biaryl systems can be finely tuned by altering the substitution pattern. This has led to the development of fluorescent biaryl compounds for various sensing applications. The electronic coupling between the two aryl rings plays a crucial role in determining the photophysical properties, such as the fluorescence quantum yield and emission wavelength.
Organic Electronics
The ability to tune the electronic properties of biaryl benzonitriles through synthetic modification makes them promising building blocks for a variety of organic electronic devices. Their thermal and morphological stability are also important considerations for device performance and longevity.[12]
Conclusion
Biaryl benzonitrile compounds represent a versatile and highly valuable class of molecules with significant applications in both medicinal chemistry and materials science. The continued development of efficient and selective synthetic methodologies provides access to a vast chemical space for the exploration of new drug candidates and advanced materials. The unique properties imparted by the nitrile group, combined with the conformational rigidity of the biaryl scaffold, will undoubtedly continue to inspire innovation in these fields.
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An In-depth Technical Guide to the Safety and Handling of Chlorinated Benzonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Stance on Chemical Safety
Chlorinated benzonitrile derivatives are a class of aromatic compounds integral to various facets of chemical synthesis and drug development. Their utility, however, is matched by a significant toxicological profile that necessitates a comprehensive and proactive approach to safety. This guide moves beyond mere procedural checklists to instill a deep-seated understanding of the inherent hazards and the scientific rationale behind prescribed safety protocols. As senior application scientists, our goal is to empower researchers with the knowledge to not only follow safety guidelines but to internalize a culture of safety that anticipates and mitigates risk. The following sections are structured to provide a logical progression from understanding the fundamental risks to implementing robust, validated safety practices in the laboratory.
Section 1: Toxicological Profile and Hazard Identification
Chlorinated benzonitrile derivatives, like many chlorinated aromatic hydrocarbons, are recognized for their potential to elicit a range of toxic effects.[1] Their chemical stability and lipophilicity can lead to persistence in biological systems.[1] The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2][3][4][5][6] Symptoms of acute exposure can include irritation to the skin, eyes, and respiratory tract.[2][6][7] In severe cases, and particularly with exposure to nitriles, there is a risk of cyanide-like effects by inhibiting cellular respiration, which can lead to headache, dizziness, weakness, and in extreme cases, unconsciousness and death.[6]
-
Organ-Specific Toxicity: Chronic exposure may lead to damage to the central nervous system and liver.[7] Some chlorinated aromatic compounds have been shown to cause a spectrum of tissue damage secondary to effects on red blood cells.[8]
-
Carcinogenicity, Mutagenicity, and Teratogenicity: While specific data for all chlorinated benzonitrile derivatives is not uniformly available, related compounds like chlorinated polycyclic aromatic hydrocarbons are known to be carcinogenic, mutagenic, and teratogenic.[9] It is prudent to handle all chlorinated benzonitriles with the assumption of potential carcinogenicity.
-
Dermal Hazards: Many chlorinated benzonitriles are irritants and can cause skin conditions upon prolonged contact.[2][10] Chronic exposure to cyanide-containing compounds has been associated with a "cyanide" rash.[6]
The number and position of chlorine atoms on the benzonitrile ring can significantly influence the compound's reactivity and toxicological profile. Therefore, a thorough review of the Safety Data Sheet (SDS) for each specific derivative is mandatory before any work commences.
Data Summary: Physicochemical and Toxicological Properties
| Derivative | CAS Number | Molecular Formula | Hazards Identified in Searches |
| 2-Chlorobenzonitrile | 873-32-5 | C7H4ClN | Harmful in contact with skin and if swallowed, eye irritant.[2][3][11] |
| 3-Chlorobenzonitrile | 766-84-7 | C7H4ClN | Intraperitoneal LD50 (mouse): 800 mg/kg.[12] |
| 4-Chlorobenzonitrile | 623-03-0 | C7H4ClN | Harmful if swallowed or in contact with skin, causes serious eye irritation.[13][14] |
| 2,3-Dichlorobenzonitrile | 2112-22-3 | C7H3Cl2N | Harmful if swallowed, inhaled, or absorbed through the skin; eye, skin, and respiratory tract irritant.[6] |
| 2,4-Dichlorobenzonitrile | 6574-98-7 | C7H3Cl2N | Harmful if swallowed, causes serious eye irritation.[4] |
| 2,5-Dichlorobenzonitrile | 21663-51-0 | C7H3Cl2N | Causes skin and serious eye irritation.[5] |
| 2,6-Dichlorobenzonitrile | 1194-65-6 | C7H3Cl2N | A cellulose synthesis inhibitor used as a herbicide.[15] |
Section 2: The Hierarchy of Controls: A Systematic Approach to Risk Mitigation
The most effective strategy for ensuring safety is to follow the hierarchy of controls, which prioritizes risk mitigation strategies from most to least effective. Personal Protective Equipment (PPE), while essential, is the last line of defense.
-
Elimination and Substitution: In a research and development context, eliminating a hazardous chemical may not be feasible. However, substitution should always be considered. Can a less toxic derivative or an alternative synthetic route achieve the desired outcome?
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For chlorinated benzonitriles, the primary engineering control is a certified chemical fume hood.[16] All manipulations of these compounds, especially in solid or volatile forms, must be conducted within a fume hood to minimize inhalation exposure.
-
Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of chlorinated benzonitriles, and restricting access to areas where these compounds are handled.[17]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The appropriate PPE must be worn at all times when handling chlorinated benzonitriles.
Section 3: Standard Operating Procedures for Safe Handling
The following protocols are designed to be self-validating systems for the safe handling of chlorinated benzonitrile derivatives.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is mandatory for handling these compounds.[18]
-
Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.[18] A lab coat is the minimum requirement for low-volume work, but a chemical-resistant apron should be worn over it.[16]
-
Hand Protection: Double-gloving with powder-free nitrile gloves is recommended.[18] Nitrile gloves offer good resistance to a range of chemicals.[19][20] The outer glove should be removed and disposed of immediately upon contamination. Gloves should be inspected for any signs of degradation before and during use.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[14] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[21]
-
Respiratory Protection: All work with solid or volatile chlorinated benzonitriles must be performed in a certified chemical fume hood.[16] If there is a potential for exposure above established limits, a NIOSH-approved respirator may be necessary.[18]
Weighing and Solution Preparation Protocol
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is decontaminated. Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) within the fume hood.
-
Donning PPE: Don the complete PPE ensemble as described in section 3.1.
-
Weighing: Tare the balance with the weigh paper. Carefully transfer the desired amount of the chlorinated benzonitrile derivative onto the weigh paper using a clean spatula. Avoid creating dust.
-
Dissolution: Place the weigh paper with the compound into the appropriate beaker. Use a small amount of the desired solvent to rinse any residual compound from the weigh paper into the beaker. Add the remaining solvent and stir until dissolved.
-
Cleanup: Dispose of the weigh paper and any contaminated materials in the designated hazardous waste container. Decontaminate the spatula and the balance with an appropriate solvent.
Section 4: Emergency Procedures
A clear and well-rehearsed emergency plan is critical.
Spill Response
-
Immediate Actions: Evacuate all non-essential personnel from the area and alert others in the vicinity.[18]
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[22]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[7][22] For solid spills, carefully sweep up the material, avoiding the generation of dust.[13]
-
Cleanup: Place the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste disposal.[22]
-
Decontamination: Clean the spill area with soap and water.[23] All materials used for cleanup should be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.
Section 5: Storage and Waste Disposal
Proper storage and disposal are crucial for preventing accidental exposure and environmental contamination.[16]
Storage
-
Store chlorinated benzonitrile derivatives in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][22]
-
Containers should be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.[13]
-
Store in a dedicated and secured location.
Waste Disposal
-
All waste containing chlorinated benzonitrile derivatives must be treated as hazardous waste.[24]
-
Collect waste in dedicated, properly labeled, and sealed containers.[24] Do not mix with other waste streams.
-
Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
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European Chemicals Agency. (n.d.). 2,3,4-trifluorobenzonitrile - Substance Information. [Link]
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International Safety. (2023). Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. [Link]
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Methodological & Application
Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. The methodology is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, and critical insights into overcoming challenges associated with the coupling of sterically hindered and electronically deactivated aryl chlorides.
Introduction: The Strategic Importance of Biaryl Nitriles and the Suzuki Coupling Advantage
Biaryl structures are privileged motifs in medicinal chemistry and materials science, often imparting crucial conformational properties and biological activity. The target molecule, this compound, combines a halogenated benzonitrile scaffold with a sterically demanding tolyl group, making it a valuable building block for complex molecular architectures.
Traditionally, the synthesis of such sterically hindered biaryls can be challenging. The Suzuki-Miyaura coupling, however, offers a highly efficient and functional-group-tolerant approach.[1] Its advantages include the use of commercially available and relatively stable organoboron reagents, and reaction conditions that are generally milder than other cross-coupling methods.[2] This protocol focuses on the coupling of 4-bromo-2-chlorobenzonitrile with (2-methylphenyl)boronic acid, a strategic choice that leverages the differential reactivity of the C-Br and C-Cl bonds and the ready availability of the starting materials.[3][4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (4-bromo-2-chlorobenzonitrile) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[2] The C-Br bond, being weaker than the C-Cl bond, will preferentially undergo oxidative addition.
-
Transmetalation : The next step involves the transfer of the organic group from the organoboron reagent ((2-methylphenyl)boronic acid) to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Supplier | CAS No. |
| 4-Bromo-2-chlorobenzonitrile | C₇H₃BrClN | 216.46 | 1.0 | 1.0 | Commercially Available | 154607-01-9 |
| (2-Methylphenyl)boronic acid | C₇H₉BO₂ | 135.96 | 1.2 | 1.2 | Commercially Available | 16419-60-6 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.015 | 0.015 | Commercially Available | 51364-51-3 |
| XPhos | C₃₃H₄₇P | 486.70 | 0.036 | 0.036 | Commercially Available | 564483-18-7 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 | Commercially Available | 584-08-7 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - | Commercially Available | 123-91-1 |
| Deionized Water | H₂O | 18.02 | 1 mL | - | - | 7732-18-5 |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-2-chlorobenzonitrile (1.0 mmol, 216.5 mg), (2-methylphenyl)boronic acid (1.2 mmol, 163.2 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition : In a separate vial, weigh the palladium precursor, Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and the ligand, XPhos (0.036 mmol, 17.5 mg). Add these solids to the Schlenk flask.
-
Solvent Addition and Degassing : Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask. Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction Execution : Place the flask under a positive pressure of inert gas and lower it into a preheated oil bath set to 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Poor quality reagents | - Use a pre-catalyst (e.g., XPhos Pd G3) to ensure a consistent Pd(0) source.- Ensure thorough degassing to remove oxygen, which can deactivate the catalyst.- Use freshly purchased or purified solvents and reagents. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Reaction temperature too high | - Improve degassing technique.- Lower the reaction temperature to 80-90 °C and monitor for conversion. |
| Hydrodehalogenation (loss of Br or Cl) | - Source of hydride (e.g., solvent, base impurities) | - Use high-purity, anhydrous solvents. Avoid alcohol co-solvents.- Consider a different base, such as K₃PO₄ or Cs₂CO₃. |
| Difficult Purification | - Co-elution with byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Expert Insight : The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for the efficient coupling of the electron-deficient and sterically unencumbered 4-bromo-2-chlorobenzonitrile.[10] These ligands promote the oxidative addition of the aryl chloride and facilitate the reductive elimination step. N-heterocyclic carbene (NHC) ligands can also be highly effective for such challenging couplings.[11][12][13][14][15]
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow for the synthesis.
Safety and Handling Precautions
-
4-Bromo-2-chlorobenzonitrile : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[16][17][18] Wear appropriate protective gloves, clothing, and eye/face protection.
-
(2-Methylphenyl)boronic acid : May cause skin and eye irritation. Handle with care and avoid inhalation of dust.[19][20]
-
Palladium Catalysts : Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
1,4-Dioxane : Highly flammable liquid and vapor. May form explosive peroxides. Suspected of causing cancer and may cause respiratory irritation.[6][7][8][21][22] Store in a tightly closed container in a well-ventilated place, away from heat and ignition sources.
-
Potassium Carbonate : Causes skin and serious eye irritation. May cause respiratory irritation.[2][5][9][23][24] Avoid creating dust.
Always consult the latest Safety Data Sheets (SDS) for all reagents before use.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Potassium Carbonate Anhydrous (Certified ACS).
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- Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. (n.d.). ACS Publications.
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- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).
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- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019, September 2). The Journal of Organic Chemistry - ACS Publications.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Organic Chemistry Portal. (n.d.). N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water.
- Organic Chemistry Portal. (n.d.). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.
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- Guidechem. (n.d.). 4-BROMO-2-CHLOROBENZONITRILE 154607-01-9 wiki.
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- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
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- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025, June 16). Organic Letters - ACS Publications.
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- Echemi. (n.d.). (2-chloro-4-cyanophenyl)boronic acid.
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- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 15). SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile.
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- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
- Which conditions are favorable for the efficient Suzuki coupling?. (2014, July 7). ResearchGate.
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- EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. (n.d.).
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- Material Safety Data Sheet Tetrakis-(Triphenylphosphine)-Palladium(0), 99%. (n.d.).
- 14 - SAFETY DATA SHEET. (n.d.).
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- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) - 4-Methylphenylboronic acid.
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile
Introduction: The Significance of Substituted Biaryl Nitriles
Substituted biaryl nitrile scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. The unique combination of a sterically demanding ortho-chloro substituent, a nitrile group, and a biaryl linkage in molecules like 2-Chloro-4-(2-methylphenyl)benzonitrile makes them valuable intermediates for the synthesis of complex molecular architectures. For instance, the o-tolylbenzonitrile core is a key structural motif in the synthesis of certain sartans, a class of angiotensin II receptor blockers used to treat hypertension.[1] The nitrile functionality serves as a versatile synthetic handle, readily convertible to amines, carboxylic acids, or various heterocyclic systems.
This document provides a comprehensive guide for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The focus is on providing a robust and reproducible protocol, grounded in a thorough understanding of the underlying reaction mechanism and a discussion of critical experimental parameters.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] The reaction involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[3][4]
The synthesis of this compound is achieved by the coupling of 2-chloro-4-bromobenzonitrile with (2-methylphenyl)boronic acid. The choice of 2-chloro-4-bromobenzonitrile as the starting material is strategic; the carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the stronger carbon-chlorine bond, allowing for selective coupling at the 4-position.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: In the presence of a base, the organoboron reagent (the boronic acid) transfers its organic group (the 2-methylphenyl group) to the palladium(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Visualizing the Mechanism and Workflow
To better illustrate the process, the following diagrams outline the catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the synthesis.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Chloro-4-bromobenzonitrile | C₇H₃BrClN | 216.46 | 154607-01-9 | Starting material.[8] |
| (2-Methylphenyl)boronic acid | C₇H₉BO₂ | 135.96 | 16419-60-6 | Commercially available.[9] |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Catalyst. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, finely powdered base. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Anhydrous solvent. |
| Water | H₂O | 18.02 | 7732-18-5 | Degassed, deionized. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Argon or Nitrogen | Ar or N₂ | - | - | Inert gas. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromobenzonitrile (2.16 g, 10.0 mmol, 1.0 equiv.), (2-methylphenyl)boronic acid (1.63 g, 12.0 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL) via a cannula or syringe.
-
Bubble argon through the stirred solution for another 15 minutes to ensure an inert atmosphere.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting halide), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a solid or a viscous oil. Purify the crude material by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, RuPhos) which can be more robust for challenging aryl chlorides.[3] |
| Insufficiently inert atmosphere | Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas throughout. | |
| Poor quality base | Use finely powdered, anhydrous base to ensure sufficient solubility and reactivity. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes improve yields.[4] | |
| Formation of Side Products | Homocoupling of boronic acid | This is often due to the presence of oxygen. Rigorous degassing is crucial. Using a Pd(0) source directly can also minimize this side reaction. |
| Protodeboronation of the boronic acid | This can occur with prolonged reaction times or in the presence of excess water. Using boronate esters (e.g., pinacol esters) can increase stability. | |
| Dehalogenation of the starting material | This side reaction can be influenced by the solvent and base. Experiment with different solvent systems or a less coordinating base. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and the maintenance of an inert atmosphere, high yields of the desired product can be achieved. The protocol and insights provided in these application notes are intended to serve as a reliable guide for researchers in organic synthesis and drug development, facilitating the efficient production of this valuable chemical intermediate.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Role of palladium catalyst in cross-coupling reactions. (2025-09-04).
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). Available from: [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
MDPI. Palladium Catalysts for Cross-Coupling Reaction. Available from: [Link]
-
Mastering Organic Synthesis with 2-Bromo-4-chlorobenzonitrile: A Deep Dive. (2025-10-14). Available from: [Link]
-
Semantic Scholar. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (2001-04-07). Available from: [Link]
-
White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. Available from: [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]
-
EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Available from: [Link]
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Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]
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Georganics. Phenylboronic acid – preparation and application. (2024-01-09). Available from: [Link]
- Google Patents. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
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NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]
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PubChem - NIH. 2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267. Available from: [Link]
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PubChem. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420. Available from: [Link]
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PubMed. Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[5][7]-Benzotriazin-4(3 H)-ones with DABAL-Me3. (2023-07-28). Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available from: [Link]
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NIH. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available from: [Link]
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ChemRxiv. Catalytic Benzolactamization through Isonitrile Insertion Enabled 1,4-Palladium Shift. Available from: [Link]
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NIH. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. Available from: [Link]
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PubMed. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Available from: [Link]
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ResearchGate. Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates.. Available from: [Link]
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Application Notes and Protocols for 2-Chloro-4-(2-methylphenyl)benzonitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the utilization of 2-Chloro-4-(2-methylphenyl)benzonitrile (also known as 2-Chloro-4-(o-tolyl)benzonitrile) as a versatile intermediate in pharmaceutical synthesis. The guide is designed to offer in-depth insights into its chemical properties, key applications with detailed reaction protocols, and robust analytical methodologies for quality control. The content is structured to empower researchers and drug development professionals with the practical knowledge required to effectively employ this intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Benzonitriles
The benzonitrile moiety is a critical pharmacophore found in a wide array of approved pharmaceutical agents.[1] Its presence in a molecule can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and in some cases, reduce drug resistance.[1] The subject of this guide, this compound, is a biaryl nitrile, a structural motif of significant interest in medicinal chemistry. The strategic placement of the chloro, cyano, and o-tolyl groups offers multiple reaction handles for molecular elaboration, making it a valuable building block for the synthesis of complex drug candidates.
Compound Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1375068-47-6 |
| Molecular Formula | C₁₄H₁₀ClN |
| Molecular Weight | 227.69 g/mol |
| Appearance | Off-white to pale yellow solid |
Core Applications in Pharmaceutical Synthesis
The reactivity of this compound is primarily centered around the chloro and cyano functionalities. The chloro group is an excellent leaving group for cross-coupling reactions, while the nitrile group can be transformed into various functional groups such as amines, amides, or tetrazoles, which are prevalent in many active pharmaceutical ingredients (APIs).
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl systems.[2] The chloro substituent on the benzonitrile ring makes this intermediate an ideal substrate for such transformations, allowing for the introduction of a wide range of aryl and heteroaryl moieties.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)
-
Toluene and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate to yield the final biaryl compound.
Synthesis of Quinazoline Derivatives
Quinazolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 4-arylaminoquinazolines can be achieved from 2-aminobenzonitriles.[3] While this compound does not possess a primary amino group, it can be a precursor to the required 2-aminobenzonitrile derivative through a nucleophilic aromatic substitution (SNAᵣ) reaction or a Buchwald-Hartwig amination, followed by cyclization.
Caption: A potential synthetic route to quinazolines.
Analytical Quality Control
Robust analytical methods are essential for ensuring the purity and identity of this compound and its downstream products.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is generally suitable for this intermediate.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or phosphoric acid for better peak shape.[4][5]
-
Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs, typically around 210-254 nm.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[6]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250-280 °C.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C, holding for 2 minutes, then ramping at 15 °C/min to 280 °C and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI) at 70 eV is standard. Chemical Ionization (CI) can be used to enhance the molecular ion peak.[7][8]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is indispensable for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. Expected signals would include aromatic protons in the range of 7-8 ppm and a singlet for the methyl group protons around 2.2-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Aromatic carbons typically appear in the 110-150 ppm range, the nitrile carbon around 115-120 ppm, and the methyl carbon around 20 ppm.[9]
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 227.
-
Isotope Peak (M+2): Due to the presence of a chlorine atom, an isotope peak at m/z 229 with an intensity of approximately one-third of the molecular ion peak is expected.
-
Fragmentation: Common fragmentation patterns for similar structures include the loss of the chlorine atom, the methyl group, or the entire tolyl group.[10][11]
Safety and Handling
Substituted benzonitriles should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Potential Hazards (based on related compounds):
-
Harmful if swallowed or in contact with skin.
-
May cause respiratory irritation.[9]
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of pharmaceutical research and development. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the potential for further functional group transformations, makes it a strategic building block for accessing novel chemical entities. The protocols and analytical methods outlined in this guide provide a solid foundation for its effective application in the laboratory.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. RSC Publishing. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes. Retrieved from [Link]
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NIST/EPA/NIH Mass Spectral Library. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzonitrile, 2-chloro-. Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
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Dow AgroSciences. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of TRPA1 antagonists with their respective identification. Retrieved from [Link]
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Semantic Scholar. (2024, September 13). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Retrieved from [Link]
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National Institutes of Health. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]
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PubMed Central. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzonitrile, 2-(4-methylphenyl)-. Retrieved from [Link]
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Jagiellonian University Repository. (2025, April 1). Synthesis of oxadiazolone derivatives as new TRPA1 channel antagonists. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubMed Central. (n.d.). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in the Discovery of Oral TRPA1 Antagonists. Retrieved from [Link]
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PubMed. (2021, January 26). Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Use of chemical ionization for GC–MS metabolite profiling. Retrieved from [Link]
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Title: A Researcher's Guide to the Synthesis of Biaryl Nitriles: Experimental Setup and Protocols for Robust Palladium-Catalyzed Cyanation
An Application Note and Protocol for Researchers
Introduction
Biaryl nitriles are a cornerstone structural motif in modern chemistry, demonstrating significant utility across diverse scientific domains. In medicinal chemistry, the biaryl scaffold provides a rigid framework for orienting functional groups to interact with biological targets, while the nitrile group acts as a versatile synthetic handle, a hydrogen bond acceptor, or a bioisostere for carbonyls and hydroxyls.[1] This has led to their incorporation into numerous approved pharmaceuticals, including treatments for cancer, depression, and HIV.[1][2] Beyond pharmaceuticals, their unique electronic properties make them valuable in the design of organic light-emitting diodes (OLEDs) and other functional materials.
Historically, the synthesis of aryl nitriles relied on classical methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[2] The advent of transition-metal catalysis, particularly palladium- and nickel-catalyzed cross-coupling reactions, has revolutionized this field. These methods offer milder conditions, superior functional group tolerance, and broader substrate scope, making them indispensable tools for modern synthetic chemists.[3]
This guide provides a detailed examination of the experimental setup for the synthesis of biaryl nitriles, with a focus on a robust and practical palladium-catalyzed protocol using potassium hexacyanoferrate(II), a less toxic and environmentally benign cyanide source.[2][4]
Part 1: Overview of Modern Synthetic Strategies
The choice of synthetic strategy is dictated by factors such as substrate availability, cost, functional group tolerance, and scalability. The most prominent modern methods involve the transition-metal-catalyzed cyanation of an aryl (or biaryl) halide.
1.1 Palladium-Catalyzed Cyanation Palladium catalysis is the most established and widely used method for aryl nitrile synthesis. Its success is rooted in its high catalytic efficacy and broad functional group compatibility. A key challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to poison the catalyst by forming stable, inactive palladium-cyanide complexes.[1][2] Modern protocols overcome this by carefully controlling the cyanide concentration in the reaction medium. This is achieved by using cyanide sources with low solubility or those that release cyanide slowly.
-
Common Cyanide Sources:
-
Zinc Cyanide (Zn(CN)₂): Widely used due to its moderate reactivity and significantly lower toxicity compared to alkali metal cyanides.[1][2] It is often used in solvents like THF, sometimes with aqueous mixtures to control solubility.[1]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): An inexpensive, stable, and non-toxic food additive that serves as an excellent cyanide source.[2][4][5] Its low solubility in organic solvents is a key advantage, preventing catalyst deactivation. Biphasic solvent systems (e.g., MeCN/water) are often employed to facilitate the reaction.[5]
-
Trimethylsilyl Cyanide (TMSCN): A soluble cyanide source that can be effective under mild conditions, but its delivery often needs to be carefully controlled (e.g., via slow addition) to avoid catalyst poisoning.[6][7][8]
-
1.2 Nickel-Catalyzed Cyanation Nickel catalysis has emerged as a powerful, cost-effective, and sustainable alternative to palladium.[9] Nickel is more earth-abundant and less expensive than palladium, making it attractive for large-scale synthesis. Recent advancements have led to the development of air-tolerant nickel catalyst systems, simplifying the experimental setup.[9][10]
-
Advantages:
-
Cost-Effective: Nickel is significantly cheaper than palladium.
-
High Reactivity: Can often catalyze the cyanation of less reactive aryl chlorides more efficiently.
-
Greener Alternatives: Methods have been developed using green reductants like polymethylhydrosiloxane (PMHS) and non-traditional cyanide sources like acetonitrile.[9][10][11]
-
1.3 Transition-Metal-Free Methods To circumvent the use of potentially toxic and costly heavy metals, several transition-metal-free methods have been developed. These innovative approaches include photochemical "photosplicing" reactions and radical-mediated couplings, offering a greener path to biaryl compounds.[12][13][14] While promising, these methods are often substrate-specific and may not yet possess the broad applicability of their transition-metal-catalyzed counterparts.
Part 2: Featured Protocol: Palladium-Catalyzed Cyanation of a Biaryl Bromide using K₄[Fe(CN)₆]
This protocol is adapted from the mild and efficient methodology developed by Kwong and co-workers, which is notable for its use of a non-toxic cyanide source and relatively low reaction temperature.[4][5] It demonstrates excellent functional group tolerance, making it highly suitable for complex molecule synthesis in drug discovery.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂ / CM-phos): Palladium(II) acetate is a common, air-stable precatalyst. It is reduced in situ to the active Pd(0) species. The ligand, CM-phos, is a bulky, electron-rich phosphine that promotes the crucial oxidative addition step with the aryl halide and facilitates the final reductive elimination to release the nitrile product. Its structure helps stabilize the catalytic intermediates and prevent catalyst decomposition.
-
Cyanide Source (K₄[Fe(CN)₆]·3H₂O): This stable, crystalline solid is exceptionally safe to handle compared to Zn(CN)₂ or KCN. Its low solubility is the key to success; it provides a slow, steady release of cyanide ions, which are consumed in the catalytic cycle before they can accumulate and poison the Pd(0) catalyst.[2][4]
-
Solvent System (MeCN / H₂O): The biphasic acetonitrile/water mixture is critical. While K₄[Fe(CN)₆] is insoluble in pure MeCN, the presence of water creates a second phase that allows a small amount of the cyanide salt to dissolve and participate in the reaction, without fully solubilizing it.[4][5]
-
Base (K₂CO₃ or Na₂CO₃): A mild inorganic base is required to facilitate the catalytic cycle, likely by aiding in the regeneration of the active catalyst and neutralizing any acidic byproducts.
Sources
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Application Note: High-Purity Isolation of 2-Chloro-4-(2-methylphenyl)benzonitrile via Flash Column Chromatography
<SENIOR APPLICATION SCIENTIST NOTES >
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-Chloro-4-(2-methylphenyl)benzonitrile from a crude reaction mixture using normal-phase flash column chromatography. The methodology is designed for researchers, medicinal chemists, and process development scientists requiring a robust and efficient method to obtain this biaryl nitrile intermediate in high purity. The protocol emphasizes the rationale behind each step, from initial solvent system development using Thin-Layer Chromatography (TLC) to final product isolation and analysis, ensuring a reproducible and scalable process.
Introduction and Scientific Background
This compound is a substituted biaryl nitrile, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science. The precise arrangement of the chloro, methyl, and nitrile functionalities imparts a moderate polarity to the molecule. Purification is often complicated by the presence of unreacted starting materials, biphenyl byproducts, and other structurally similar impurities.
Column chromatography is the quintessential technique for purifying such compounds on a laboratory scale.[1][2][3][4][5] It operates on the principle of differential partitioning of analytes between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[4][5][6] Less polar compounds have a weaker affinity for the polar silica gel and are eluted more quickly by a non-polar mobile phase, while more polar compounds are retained longer.[6] This guide details a flash chromatography approach, which utilizes positive pressure to accelerate solvent flow, significantly reducing purification time compared to traditional gravity chromatography.[2]
Pre-Purification Analysis: Method Development with TLC
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[2][7] TLC serves as a small-scale, rapid proxy for the column, allowing for the efficient screening of various mobile phases.[8]
Core Principle: The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (R_f) of approximately 0.25-0.35.[9] This R_f range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.[8][10]
Protocol for TLC Method Development:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot Plates: Using a capillary tube, spot the crude mixture onto the baseline of several silica gel TLC plates.
-
Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with a non-polar system and gradually increase polarity. A common starting point for moderately polar compounds is a mixture of hexanes (or heptane) and ethyl acetate.[11][12]
-
Analyze Results: After developing, visualize the plates under a UV lamp (254 nm). Calculate the R_f value for the product spot in each system.
Table 1: Example TLC Solvent System Screening
| Trial | Mobile Phase (Hexane:Ethyl Acetate, v/v) | Product R_f | Observations |
| 1 | 95:5 | 0.10 | Compound is strongly retained. Polarity is too low. |
| 2 | 90:10 | 0.28 | Optimal. Good separation from a less polar impurity (R_f ~0.5) and baseline material. |
| 3 | 80:20 | 0.55 | Compound moves too quickly. Poor separation from less polar impurities. |
Based on this screening, a 90:10 Hexane:Ethyl Acetate mixture is selected as the initial mobile phase for the column.
Experimental Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1.0 gram of crude material. The column size and silica quantity should be scaled accordingly for different amounts. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the separation difficulty.[3][9]
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Glass Chromatography Column (e.g., 40 mm diameter) |
| Silica Gel (Flash Grade, 230-400 mesh)[2] | Air/Nitrogen source with regulator (for flash)[13] |
| n-Hexane (ACS Grade or higher) | Fraction Collector or Test Tube Rack |
| Ethyl Acetate (ACS Grade or higher) | Rotary Evaporator |
| Sand (Washed) | TLC Plates, Chamber, and UV Lamp |
| Cotton or Glass Wool | Beakers, Erlenmeyer Flasks, Funnels |
Column Preparation (Wet Packing Method)
The wet packing or slurry method is preferred as it minimizes the risk of air bubbles and channel formation within the stationary phase, which can severely compromise separation efficiency.[14][15][16]
-
Setup: Securely clamp the column in a perfectly vertical position. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand to create a flat base.[9][15][17]
-
Prepare Slurry: In a beaker, mix ~40 g of silica gel with ~150 mL of the 90:10 Hexane:Ethyl Acetate mobile phase. Stir to create a uniform, pourable slurry.[9][16][18]
-
Pack the Column: Pour the slurry into the column using a funnel. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.[15][16][18]
-
Equilibrate: Once all the silica has settled, add a protective ~1 cm layer of sand on top.[9][14] Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level never drops below the top layer of sand to prevent cracking.[16][18]
Sample Loading (Dry Loading Method)
Dry loading is highly recommended when the crude product has poor solubility in the mobile phase, as it leads to a more concentrated starting band and better resolution.[9][13]
-
Adsorb Sample: Dissolve 1.0 g of the crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add Silica: To this solution, add 2-3 g of silica gel.
-
Evaporate: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[13]
-
Load Column: Carefully add this powder to the top of the packed column, creating an even layer on the sand.
Elution and Fraction Collection
-
Initiate Elution: Carefully add the mobile phase (90:10 Hexane:Ethyl Acetate) to the column, taking care not to disturb the top layer.
-
Apply Pressure: Apply gentle air or nitrogen pressure (1-2 psi) to the top of the column to achieve a steady flow rate (a solvent drop rate of ~5-7 cm per minute is a good target).[13][17]
-
Collect Fractions: Begin collecting the eluent in appropriately sized test tubes or flasks. The size of the fractions should be about 80-100% of the silica gel volume.[17]
-
Monitor Progress: Systematically spot every few fractions onto a TLC plate to monitor the elution of the product and impurities.[2]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for the purification of this compound.
Post-Purification Analysis
-
Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Purity Assessment: Determine the purity of the final product using analytical techniques such as HPLC, GC-MS, or ¹H NMR. The yield should be calculated based on the mass of the pure, isolated solid.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No compound eluting | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate (e.g., to 85:15). |
| Compound may have decomposed on silica.[19] | Test compound stability on a small amount of silica before chromatography. If unstable, consider alternative adsorbents like alumina or a different purification method. | |
| Poor separation (streaking or overlapping bands) | Column was packed unevenly (channeling). | Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the silica.[20] |
| Sample was overloaded. | Reduce the amount of crude material relative to the amount of silica gel. | |
| Sample was not loaded in a concentrated band. | Ensure use of the dry loading technique or dissolve the sample in the absolute minimum volume of mobile phase for wet loading.[17] | |
| Product elutes too quickly (low resolution) | Mobile phase is too polar. | Decrease the percentage of ethyl acetate. Re-optimize using TLC to achieve an R_f of ~0.25.[8][21] |
| Cracked or dry column bed | Solvent level dropped below the top of the silica. | This is often irreversible for the current run. Always keep the silica bed wetted with solvent.[16] |
dot graph G { layout=neato; bgcolor="#F1F3F4" node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Logic diagram for mobile phase optimization using TLC.
Conclusion
The protocol described provides a reliable and efficient method for the purification of this compound using flash column chromatography. By first optimizing the mobile phase with TLC and employing proper column packing and sample loading techniques, researchers can consistently obtain the target compound with high purity, suitable for subsequent synthetic steps or biological evaluation.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
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CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
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École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 5). How To Prepare Silica Gel Slurry For Column Chromatography?. Retrieved from [Link]
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Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
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ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
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University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Reddit. (2021, March 20). If a paper cites a solvent system for column chromatography, will this same system generally work for TLC?. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC?. Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]
-
University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
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Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
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Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. Retrieved from [Link]
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University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
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Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography. Retrieved from [Link]
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uHPLCs. (n.d.). Column chromatography in chromatographic analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142742, 4-Chloro-2-methylbenzonitrile. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
Arctom Scientific. (n.d.). 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1392868, 4-(2-Methylphenyl)benzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168528779, 2-Chloro-4-(2-furanyl)benzonitrile. Retrieved from [Link]
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Application Note & Protocol: A Scalable Suzuki-Miyaura Synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds.[1][2] The protocol is centered around a robust and scalable Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the strategic selection of starting materials, catalyst systems, and reaction conditions, emphasizing the rationale behind each choice to ensure process safety, efficiency, and reproducibility. This guide includes a detailed, step-by-step laboratory protocol, in-process controls, purification methods, and critical safety procedures for handling hazardous reagents, particularly cyanides.[3][4] The information is tailored for researchers, chemists, and process development professionals aiming to transition this synthesis from bench-scale to pilot-plant or manufacturing scale.
Introduction & Strategic Rationale
This compound is a biaryl nitrile structure that serves as a crucial building block in medicinal chemistry. Its synthesis requires the efficient formation of a carbon-carbon bond between two distinct aromatic rings. For industrial applications, the chosen synthetic route must be cost-effective, high-yielding, and scalable.[5]
The Suzuki-Miyaura Coupling: The Gold Standard for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation.[6] Its widespread adoption in industrial processes stems from several key advantages:
-
High Functional Group Tolerance: The reaction conditions are compatible with a wide array of functional groups, minimizing the need for protecting group strategies.
-
Scalability: The reaction has been successfully implemented on multi-kilogram and even ton scales in pharmaceutical manufacturing.[5][7]
-
Reagent Availability: The required organoboron reagents are often commercially available, air-stable solids, simplifying handling and storage compared to other organometallic reagents.[8][9]
-
Favorable Safety & Environmental Profile: Boronic acids and their byproducts are generally less toxic and easier to remove than the organotin or organozinc reagents used in Stille or Negishi couplings, respectively.[10]
Selection of Starting Materials
The synthesis strategically couples 4-Bromo-2-chlorobenzonitrile with 2-methylphenylboronic acid.
-
Aryl Halide (Electrophile): 4-Bromo-2-chlorobenzonitrile is selected as the aryl halide partner. The bromine atom is significantly more reactive than the chlorine atom in the oxidative addition step of the palladium catalytic cycle, allowing for highly selective coupling at the C4 position.[11] This precursor can be synthesized from compounds like 4-amino-2-chlorobenzonitrile via a Sandmeyer reaction.[12]
-
Organoboron Reagent (Nucleophile): 2-Methylphenylboronic acid is a commercially available and stable organoboron reagent, making it an ideal coupling partner for large-scale operations.[13][14] Its pinacol ester variant can also be used to enhance stability and handling properties.[15]
Overall Reaction Scheme:
Process Workflow & Methodology
The overall process can be visualized as a sequence of distinct unit operations, from reactor setup to final product isolation.
Caption: High-level workflow for the scale-up synthesis.
Detailed Synthesis Protocol
This protocol is designed for a nominal 100g scale and can be adapted for larger reactor volumes.
Materials & Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Equiv. | Amount (g) | Moles (mol) | Notes |
| 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | 216.46 | 1.0 | 100.0 | 0.462 | Limiting Reagent |
| 2-Methylphenylboronic acid | 16419-60-6 | 135.96 | 1.1 | 69.4 | 0.508 | A slight excess ensures complete consumption of the aryl bromide.[16] |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.01 | 5.34 | 0.00462 | Catalyst. Handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 159.6 | 1.155 | Anhydrous, finely milled base is preferred for better reactivity. |
| Toluene | 108-88-3 | 92.14 | - | 1000 mL | - | Reaction Solvent |
| Deionized Water | 7732-18-5 | 18.02 | - | 300 mL | - | For biphasic system and dissolving the base. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~500 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | ~200 mL | - | For washing. |
Equipment
-
2L Jacketed Glass Reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
Separatory funnel (or reactor design allowing for phase separation).
-
Filtration apparatus (Büchner funnel or Nutsche filter-dryer).
-
Vacuum oven.
-
Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, dual-layer nitrile gloves.[17]
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2L reactor system. Ensure all glassware is dry. Purge the entire system with nitrogen or argon for at least 30 minutes to establish an inert atmosphere. Maintain a positive inert gas flow throughout the reaction.
-
Reagent Charging:
-
To the reactor, charge 4-Bromo-2-chlorobenzonitrile (100.0 g, 0.462 mol), 2-methylphenylboronic acid (69.4 g, 0.508 mol), and Toluene (800 mL).
-
In a separate beaker, dissolve Potassium Carbonate (159.6 g, 1.155 mol) in Deionized Water (300 mL).
-
Add the aqueous potassium carbonate solution to the reactor with moderate stirring.
-
-
Degassing: Sparge the biphasic reaction mixture with a subsurface stream of nitrogen or argon for 20-30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a strong positive flow of inert gas, add the Tetrakis(triphenylphosphine)palladium(0) (5.34 g, 0.00462 mol) to the reaction mixture. Rationale: The catalyst is added last to the degassed mixture to maximize its active lifetime.
-
Reaction:
-
Begin vigorous stirring (e.g., 300-400 RPM) to ensure good mixing between the organic and aqueous phases.
-
Heat the reaction mixture to 90-95 °C.
-
Maintain the temperature and stirring for 4-6 hours.
-
-
In-Process Control (IPC): After 4 hours, carefully take a small aliquot from the organic layer. Dilute with a suitable solvent and analyze by HPLC or GC to check for the consumption of 4-Bromo-2-chlorobenzonitrile. The reaction is considered complete when <1% of the starting material remains.[18][19]
-
Work-up:
-
Once complete, cool the reactor to room temperature (20-25 °C).
-
Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 200 mL of deionized water and then 200 mL of brine.
-
-
Solvent Exchange & Crystallization:
-
Concentrate the organic (toluene) layer under reduced pressure to approximately one-third of its original volume.
-
Slowly add ~400 mL of isopropanol or ethanol while continuing to distill off the toluene. This performs a solvent swap.
-
Once the solvent swap is complete, slowly cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize crystallization.
-
-
Isolation and Drying:
-
Filter the crystalline product using a Büchner funnel.
-
Wash the filter cake with a small amount of cold (0-5 °C) isopropanol/ethanol (2 x 50 mL).
-
Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.
-
Safety & Hazard Management
This synthesis involves highly hazardous materials and must be conducted with rigorous safety protocols.
-
Cyanide Hazard: The benzonitrile starting material and product contain a cyanide group. Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[4]
-
Engineering Controls: All handling of solid cyanide-containing compounds and their solutions must be performed in a certified chemical fume hood.[17]
-
PPE: Always wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.[3]
-
Emergency: Keep a cyanide antidote kit accessible and ensure all personnel are trained in its use. Never work alone.[4][20] Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[21]
-
Decontamination: All glassware and surfaces must be decontaminated by rinsing with a basic (pH >10) bleach solution within the fume hood.[17][20]
-
-
Palladium Catalyst: Palladium compounds are heavy metals. Avoid inhalation of dust and skin contact.
-
Solvents: Toluene and ethyl acetate are flammable. Ensure all heating is done using electrical heating mantles or oil baths and that no ignition sources are present.
Analytical Characterization
The final product should be analyzed to confirm its identity and purity.
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC/GC | ≥ 99.0% area |
| Identity by ¹H NMR | NMR | Consistent with the structure of this compound. |
| Identity by MS | Mass Spec | [M+H]⁺ corresponding to the molecular weight (228.69 g/mol ). |
| Melting Point | Melting Pt. | To be determined (literature values may vary). |
Sample HPLC Method[19][22]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- Elancheran, R., Saravanan, G., Choudhury, B., Divakar, S., Kabilan, S., Ramanathan, M., Das, B., Devi, S. K., & Kotoky, J. (2016). 4-Bromo-2-chlorobenzonitrile synthesis. Medicinal Chemistry Research, 25(4), 539-552.
- Guidechem. (n.d.). 4-BROMO-2-CHLOROBENZONITRILE 154607-01-9 wiki.
- University of Illinois Division of Research Safety. (2014). Cyanides.
- Wikipedia. (n.d.). Suzuki reaction.
- University College London Safety Services. (2021). Cyanide Compounds.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- Reddy, G. A., et al. (2013). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. ISRN Analytical Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with 2-Bromo-4-chlorobenzonitrile: A Deep Dive.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- SHEQMATE Safety Consultants. (n.d.). Hazards associated with the handling of liquid cyanide.
- ChemicalBook. (2025). 2-Tolylboronic acid | 16419-60-6.
- University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
- Chem-Impex. (n.d.). 2-Methylphenylboronic acid.
- Organic Chemistry Portal. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4.
- Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester.
- Wikipedia. (n.d.). Boronic acid.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile.
- PubChem. (n.d.). 2-Methylphenyl boronic acid.
- U.S. Environmental Protection Agency. (n.d.). Test Methods SW-846 Chapter 2: Choosing the Correct Procedure.
- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- PrepChem.com. (n.d.). Synthesis of 2-(4'-chloro-phenylthio)-benzonitrile.
- S. M., S., Joseph, P., J., & M. K., Y. (n.d.). 2-(4-Methylphenyl)benzonitrile. Acta Crystallographica Section E.
- Journal of the Korean Chemical Society. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.
- European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile.
- Molecules. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.
- NIH Public Access. (n.d.). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.
- Google Patents. (n.d.). Purification of nitriles.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Google Patents. (n.d.). Process for the preparation of nitriles.
- Organic Syntheses. (n.d.). Chloroacetonitrile.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of (2-Chloro-4-iodophenyl)hydrazine.
- Organic Chemistry Portal. (2013). Nitrile synthesis by oxidation, rearrangement, dehydration.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
- Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Google Patents. (n.d.). Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
- Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.
- NIST WebBook. (n.d.). Benzonitrile, 2-(4-methylphenyl)-.
- Chemistry Steps. (n.d.). Preparation of Nitriles.
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Application Notes and Protocols for the Functionalization of the Nitrile Group in 2-Chloro-4-(2-methylphenyl)benzonitrile
Introduction: Navigating the Reactivity of a Sterically and Electronically Complex Benzonitrile
The functionalization of nitriles is a cornerstone of modern organic synthesis, providing access to a diverse array of valuable chemical entities, including amides, carboxylic acids, primary amines, and heterocycles. This guide focuses on the strategic conversion of the nitrile group in 2-Chloro-4-(2-methylphenyl)benzonitrile , a molecule of interest for researchers in medicinal chemistry and materials science.
The unique substitution pattern of this substrate—an ortho-chloro group and a para-(2-methylphenyl) or o-tolyl group—presents a fascinating interplay of steric and electronic effects. The ortho-chloro substituent introduces significant steric hindrance around the nitrile group and acts as an electron-withdrawing group through induction. Conversely, the para-tolyl group is weakly electron-donating. Understanding and overcoming these inherent molecular features are critical for achieving high-yielding and selective transformations.
This document provides in-depth technical guidance and field-proven protocols for three key functionalization pathways:
-
Partial Hydrolysis to the corresponding benzamide.
-
Exhaustive Reduction to the primary benzylamine.
-
[3+2] Cycloaddition with azide to form the bioisosterically important tetrazole ring.
The protocols herein are curated from established methodologies for structurally analogous compounds and are presented with detailed explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.
Section 1: Partial Hydrolysis to 2-Chloro-4-(2-methylphenyl)benzamide
The conversion of a nitrile to an amide is a hydration reaction that can be catalyzed by acid or base. The key to isolating the amide product is to prevent further hydrolysis to the carboxylic acid. This is typically achieved by employing milder reaction conditions than those used for complete hydrolysis.[1][2] For a sterically hindered substrate like this compound, careful control of temperature and reaction time is paramount.
Causality Behind Experimental Choices:
-
Choice of Catalyst: Both acid and base catalysis can be effective. Base-catalyzed hydrolysis often proceeds via direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[3] Acid catalysis, on the other hand, involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water.[3] For substrates prone to further hydrolysis, some methods utilize milder conditions such as a mixture of acetic acid and sulfuric acid or the use of urea-hydrogen peroxide.[1][2]
-
Solvent System: The choice of solvent is critical for managing the solubility of the starting material and for controlling the reaction temperature. Biphasic systems or co-solvents like ethanol or dioxane can be employed to facilitate the reaction between the aqueous reagent and the organic substrate.[4]
-
Temperature and Time: These are the most critical parameters to control for selective amide formation. Lower temperatures and shorter reaction times are generally favored to minimize the formation of the carboxylic acid byproduct. Careful reaction monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential.
Comparative Hydrolysis Conditions
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Outcome & Considerations |
| A: Base-Catalyzed | NaOH or KOH (aq.) | Ethanol/Water | 60-80 | 2-6 | Good for many substrates, but risk of further hydrolysis. Careful monitoring is crucial.[2] |
| B: Acid-Catalyzed | H₂SO₄ (conc.) | Acetic Acid | 40-60 | 4-8 | Milder than strong refluxing acid; can offer good selectivity for the amide.[1] |
| C: Peroxide-Mediated | Urea-H₂O₂ / K₂CO₃ | Acetone/Water | 50-60 | 1-3 | A mild and often highly selective method for converting nitriles to primary amides.[2] |
Protocol 1: Base-Catalyzed Partial Hydrolysis
This protocol is adapted from general procedures for the hydrolysis of benzonitriles. Optimization may be required for the specific substrate.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (1 M) for neutralization
-
Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of this compound in ethanol (5 mL per gram of nitrile).
-
Add a 20% aqueous solution of NaOH (2.0 equivalents).
-
Heat the mixture to 70°C with vigorous stirring.
-
Monitor the reaction progress every 30 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The amide product should have a lower Rf value than the starting nitrile.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding 1 M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-4-(2-methylphenyl)benzamide.
-
Purify the product by recrystallization (e.g., from ethanol/water or toluene).
Mechanism: Base-Catalyzed Nitrile Hydrolysis
The diagram below illustrates the stepwise mechanism of base-catalyzed nitrile hydrolysis to an amide.
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Section 2: Reduction to [2-Chloro-4-(2-methylphenyl)phenyl]methanamine
The reduction of nitriles to primary amines is a fundamental transformation, typically achieved using powerful hydride-donating reagents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[5][6] The choice of method depends on the desired functional group tolerance and scalability.
Causality Behind Experimental Choices:
-
Reducing Agent:
-
LiAlH₄: A highly reactive and potent reducing agent capable of reducing a wide range of functional groups, including nitriles.[5][7] It operates via nucleophilic hydride attack. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or THF.
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon). It is often considered a "greener" alternative to metal hydrides and can be highly selective.[8][9] The addition of ammonia is sometimes used to suppress the formation of secondary amine byproducts.[10]
-
-
Substituent Effects: For the target molecule, the electron-withdrawing nature of the ortho-chloro group may slightly increase the electrophilicity of the nitrile carbon, potentially facilitating hydride attack. However, steric hindrance from this group could slow the reaction rate, necessitating elevated temperatures or longer reaction times.
Comparative Reduction Conditions
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Outcome & Considerations |
| A: Hydride Reduction | LiAlH₄ | Anhydrous THF or Et₂O | Reflux (66-70) | 4-12 | High-yielding but requires careful handling of pyrophoric reagent. Reduces many other functional groups.[5][6] |
| B: Catalytic Hydrogenation | Raney Ni or Pd/C, H₂ (gas) | Ethanol, Methanol (with NH₃) | 25-80 | 6-24 | Greener, good for large scale. Catalyst choice is key. Potential for secondary amine formation.[8][9] |
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a standard procedure for the reduction of aromatic nitriles and should be performed with caution in a fume hood.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Sodium Hydroxide Solution (15% w/v)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (10 mL per gram of LiAlH₄) under a nitrogen atmosphere.
-
Dissolve 1.0 equivalent of this compound in anhydrous THF (5 mL per gram of nitrile).
-
Slowly add the nitrile solution to the LiAlH₄ suspension via the dropping funnel. The reaction may be exothermic; control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction flask in an ice bath to 0°C.
-
Workup (Fieser method): Cautiously and sequentially add the following, allowing the vigorous reaction to subside between each addition:
-
'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the filtrate and washes, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude [2-Chloro-4-(2-methylphenyl)phenyl]methanamine.
-
The product can be purified by vacuum distillation or by conversion to its hydrochloride salt.
Experimental Workflow: Nitrile Reduction
The following diagram outlines the general workflow for both hydride reduction and catalytic hydrogenation.
Caption: General workflow for nitrile reduction to a primary amine.
Section 3: [3+2] Cycloaddition to 5-[2-Chloro-4-(2-methylphenyl)phenyl]-1H-tetrazole
The [3+2] cycloaddition of an azide anion to a nitrile is the most common and effective method for the synthesis of 5-substituted-1H-tetrazoles.[11][12] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[12] The reaction typically requires activation of the nitrile, which can be achieved with a Lewis acid or a Brønsted acid, and is often performed at elevated temperatures in a polar aprotic solvent.[11][13]
Causality Behind Experimental Choices:
-
Azide Source: Sodium azide (NaN₃) is the most common and cost-effective source of the azide anion. It is toxic and should be handled with care.
-
Catalyst/Activator:
-
Ammonium Chloride (NH₄Cl): Acts as a Brønsted acid to protonate the nitrile, increasing its electrophilicity.[11] This is a classic and reliable method.
-
Lewis Acids (e.g., ZnCl₂, CuSO₄): Metal salts can coordinate to the nitrile nitrogen, activating it towards nucleophilic attack by the azide.[14] Copper and zinc catalysts have been shown to be very effective.[11]
-
Heterogeneous Acid Catalysts: Reagents like silica sulfuric acid offer the advantage of easy removal by filtration.[15]
-
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to dissolve the azide salt and allow for the necessary reaction temperatures.[14][16]
-
Substituent Effects: The reactivity of benzonitriles in this cycloaddition is influenced by electronic effects. Electron-withdrawing groups generally enhance the reactivity of the nitrile, while electron-donating groups can decrease it.[12] The ortho-chloro group on the target substrate is expected to activate the nitrile towards cycloaddition.
Comparative Tetrazole Synthesis Conditions
| Method | Catalyst/Activator | Solvent | Temperature (°C) | Typical Reaction Time (h) | Yield Range & Notes |
| A: Classic (Finnegan) | NH₄Cl | DMF | 100-125 | 6-24 | Good yields (70-95%). A widely used and reliable method.[11] |
| B: Lewis Acid Catalysis | CuSO₄·5H₂O (cat.) | DMSO | 120-140 | 4-12 | Excellent yields (85-98%). Copper catalysis is very efficient.[14] |
| C: Heterogeneous Catalysis | Silica Sulfuric Acid | DMF | 100 | 6-10 | Good yields (72-95%), with the benefit of a recyclable catalyst.[15] |
Protocol 3: Ammonium Chloride Promoted Tetrazole Synthesis
This protocol is based on the well-established Finnegan method for tetrazole synthesis from nitriles.[11]
Materials:
-
This compound
-
Sodium Azide (NaN₃) - (Caution: Highly Toxic!)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (2 M)
-
Sodium Nitrite (NaNO₂) (for quenching residual azide)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1.0 equivalent of this compound, 1.5 equivalents of sodium azide, and 1.5 equivalents of ammonium chloride.
-
Add anhydrous DMF (5-10 mL per gram of nitrile).
-
Heat the reaction mixture to 120-125°C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction mixture to room temperature.
-
Workup:
-
Pour the reaction mixture into a beaker containing ice water (50 mL).
-
Slowly acidify the aqueous solution to pH ~2 with 2 M HCl. A precipitate should form.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Quench: Add a small amount of aqueous sodium nitrite solution to destroy any residual azide (test with starch-iodide paper to ensure excess nitrite is present).
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water.
-
-
Dry the crude 5-[2-Chloro-4-(2-methylphenyl)phenyl]-1H-tetrazole. The product can be further purified by recrystallization from an appropriate solvent like ethanol or isopropanol.
Mechanism: Acid-Promoted [3+2] Cycloaddition
The formation of the tetrazole ring is believed to proceed through a stepwise mechanism involving activation of the nitrile followed by nucleophilic attack and cyclization.[13][17]
Caption: Plausible mechanism for acid-promoted tetrazole synthesis.
References
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A Novel Approach for Synthesis of Substituted Tetrazoles. (2009). Oriental Journal of Chemistry, 25(4), 803-808. [Link]
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Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
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Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
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[3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. (2015). RSC Advances, 5(10), 7358-7364. [Link]
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AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
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Raju, R., et al. (2015). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. ResearchGate. [Link]
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Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]
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Enthaler, S., et al. (2013). Catalytic Reduction of Nitriles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. [Link]
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Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]
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Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. (2006). ResearchGate. [Link]
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Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2022). Semantic Scholar. [Link]
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LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
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Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2022). MDPI. [Link]
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The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride. (2020). ResearchGate. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International journal of molecular sciences, 13(4), 4696–4703. [Link]
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Li, Y., et al. (2022). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
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Visual Learners. (2023, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. [Link]
-
Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. (2008). Semantic Scholar. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
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Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru 3 Plane. (2017). ResearchGate. [Link]
-
Li, C-J., et al. (2018). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 23(11), 2847. [Link]
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Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. (2013). The Journal of Organic Chemistry, 78(15), 7436-7447. [Link]
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Zhang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6176. [Link]
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Saeed, S., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o2043. [Link]
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Yamin, B. M., et al. (2009). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1334. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-hydroxybenzonitrile. PubChem. [Link]
-
LibreTexts. (2023, January 22). Conversion of nitriles to amides. [Link]
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Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. (2015). Beilstein Journal of Organic Chemistry, 11, 1766–1774. [Link]
-
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. (2023). MDPI. [Link]
-
jOeCHEM. (2020, January 15). Reducing Nitriles--Another Way to Make Aldehydes & Amines [Video]. YouTube. [Link]
-
Beier, P., et al. (2022). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 87(15), 10137–10146. [Link]c/articles/PMC9374003/)
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Application Note: A Multi-Modal Protocol for Monitoring the Synthesis of Benzonitrile
Abstract
This application note provides a comprehensive, multi-modal guide for researchers, scientists, and drug development professionals on monitoring the progress of benzonitrile synthesis. Focusing on the robust and common conversion of benzaldehyde to benzonitrile via an oxime intermediate, we present detailed protocols for both offline and online monitoring techniques. Methodologies covered include Thin-Layer Chromatography (TLC) for rapid qualitative assessment, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and in-situ Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time, non-invasive tracking. The rationale behind key experimental parameters is discussed to provide a deeper understanding of each technique's application, ensuring scientific integrity and enabling researchers to make informed decisions for process optimization and control.
Introduction: The Imperative for Reaction Monitoring
Benzonitrile is a pivotal building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] Its efficient synthesis is paramount, and rigorous monitoring is the cornerstone of process optimization, ensuring complete conversion of starting materials, maximizing yield, and minimizing impurity formation.[2] Precise reaction monitoring provides critical kinetic data, helps identify reaction endpoints, and can reveal the formation of transient intermediates or byproducts, which is essential for scaling up processes from the lab to manufacturing.[3][4]
This guide focuses on the synthesis of benzonitrile from benzaldehyde, a common and illustrative transformation that proceeds through a benzaldoxime intermediate before dehydration to the final nitrile product.[5][6] We will detail several complementary analytical techniques to provide a complete picture of the reaction's progress.
Reaction Scheme: Benzaldehyde → Benzaldoxime → Benzonitrile
Experimental Overview: A Workflow for Comprehensive Analysis
Effective monitoring often involves a combination of techniques. A typical workflow begins with rapid, qualitative checks using TLC and progresses to more detailed, quantitative analysis via chromatography or in-situ spectroscopy as the process is refined.
Caption: General workflow for monitoring benzonitrile synthesis.
Offline Monitoring Protocols: Chromatographic Methods
Offline methods involve withdrawing an aliquot from the reaction mixture at specific time points, quenching the reaction if necessary, and analyzing the sample.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, cost-effective, and qualitative monitoring of a reaction's progress directly at the bench.[7][8][9] Its primary utility lies in visualizing the disappearance of the starting material (benzaldehyde) and the appearance of the product (benzonitrile).
Causality: The separation on a silica gel plate is based on polarity. Benzaldehyde, with its polar carbonyl group, will have a stronger affinity for the silica stationary phase than the less polar benzonitrile. Consequently, benzonitrile will travel further up the plate, resulting in a higher Retention Factor (Rf).
Protocol:
-
Plate Preparation: Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.[8]
-
Spotting: On the origin line, spot three separate lanes:
-
Lane 1 (Reference): A dilute solution of the starting material, benzaldehyde.
-
Lane 2 (Co-spot): Spot the benzaldehyde reference, then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): A small aliquot of the reaction mixture.
-
-
Development: Place the spotted TLC plate into a developing chamber containing the chosen eluent. A suitable starting eluent for this system is a 4:1 mixture of Benzene/Ethyl Acetate .[6][10] Ensure the solvent level is below the origin line. Cover the chamber to allow the solvent to ascend the plate via capillary action.[9]
-
Visualization: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as both benzaldehyde and benzonitrile are UV-active. Circle the spots lightly with a pencil.
-
Interpretation: The reaction is complete when the spot corresponding to benzaldehyde (lower Rf) is absent in the reaction mixture lane (Lane 3). A new, higher Rf spot corresponding to benzonitrile should be clearly visible.
| Compound | Expected Rf (Approximate) | Visualization |
| Benzaldehyde | ~0.5 - 0.6 | UV (254 nm) |
| Benzonitrile | ~0.7 - 0.8 | UV (254 nm) |
| (Note: Rf values are highly dependent on exact conditions and should be confirmed with standards.) |
Gas Chromatography (GC-FID)
GC is a powerful quantitative technique for monitoring volatile compounds, making it ideal for this synthesis.[11][12] It provides precise data on the consumption of benzaldehyde and the formation of benzonitrile over time.
Causality: Separation in GC is based on the boiling points of the analytes and their interaction with the stationary phase. Benzaldehyde (b.p. 179 °C) and benzonitrile (b.p. 191 °C) have sufficiently different boiling points to be well-resolved on a standard capillary column. A Flame Ionization Detector (FID) is used due to its excellent sensitivity for organic compounds.
Protocol:
-
Sample Preparation: At designated time points, withdraw an aliquot (~0.1 mL) from the reaction. Dilute the aliquot in a suitable solvent (e.g., ethyl acetate or dichloromethane) in a GC vial.
-
Instrumentation: Use a gas chromatograph equipped with an FID.
-
GC Conditions:
-
Column: A common and effective choice is a DB-5 or equivalent (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]
-
Carrier Gas: Helium or Nitrogen.[14]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270-300 °C.[13]
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.[13][14] This temperature gradient ensures good separation.
-
-
Analysis: Inject 1 µL of the prepared sample. Identify the peaks for benzaldehyde and benzonitrile based on their retention times, confirmed by injecting pure standards. Quantify the relative amounts by peak area integration.
| Compound | Expected Retention Time (Approx.) |
| Benzaldehyde | ~5-6 minutes |
| Benzonitrile | ~7-8 minutes |
| (Note: Retention times are specific to the instrument and exact conditions used.) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile quantitative tool, particularly useful for less volatile compounds or when derivatization for GC is not desired.[4][15][16] It is a cornerstone of quality control in the pharmaceutical industry.[3]
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The more polar benzaldehyde will elute earlier than the less polar benzonitrile.
Protocol:
-
Sample Preparation: At designated time points, withdraw an aliquot (~0.1 mL). Dilute with the mobile phase in an HPLC vial and filter if necessary.
-
Instrumentation: Use an HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[17][18]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v).[18]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV at 240-254 nm, where both compounds have strong absorbance.[18][19]
-
Column Temperature: 40 °C.[19]
-
-
Analysis: Inject 10-20 µL of the sample. Identify peaks by comparing retention times with pure standards. Create a calibration curve for accurate quantification of concentration over time.
Online (In-situ) Monitoring Protocols: Spectroscopic Methods
In-situ monitoring provides real-time data without the need for sampling, offering a continuous view of the reaction kinetics and mechanism.[20][21]
Caption: Workflow for in-situ reaction monitoring.
Fourier Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR is highly effective for tracking changes in functional groups. For this synthesis, the key is to monitor the disappearance of the aldehyde carbonyl (C=O) stretch and the appearance of the nitrile (C≡N) stretch.
Causality: The vibrational frequencies of chemical bonds are unique to their environment. The C=O bond in benzaldehyde and the C≡N bond in benzonitrile have strong, distinct absorptions in the infrared spectrum, allowing for clear differentiation.
Protocol:
-
Setup: Insert an Attenuated Total Reflectance (ATR) FT-IR probe directly into the reaction vessel before starting the reaction.
-
Data Acquisition: Record a background spectrum of the initial reaction mixture before initiation (e.g., before heating). Once the reaction starts, collect spectra at regular intervals (e.g., every 1-5 minutes).
-
Analysis: Monitor the change in absorbance at the key frequencies over time.
-
Interpretation: The reaction is complete when the C=O peak has disappeared and the C≡N peak has reached a stable maximum intensity. This data can be used to plot concentration profiles versus time.
| Functional Group | Compound | Characteristic IR Frequency (cm⁻¹) | Trend During Reaction |
| Aldehyde C=O | Benzaldehyde | ~1705 | Decrease |
| Nitrile C≡N | Benzonitrile | ~2230 | Increase |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Flow NMR or in-situ NMR provides detailed structural information in real-time, making it an excellent tool for mechanistic studies and kinetic analysis.[21][24]
Causality: The chemical shift of protons is highly sensitive to their electronic environment. The aldehyde proton of benzaldehyde has a very distinct, downfield chemical shift. Its disappearance is an unambiguous marker of reaction progress.
Protocol:
-
Setup: For flow NMR, continuously pump the reaction mixture from the reactor through a flow cell within the NMR spectrometer and back to the reactor.[21] For in-situ NMR, the reaction is run directly in an NMR tube equipped for heating and stirring.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the starting materials. Once the reaction is initiated, acquire spectra at regular intervals.
-
Analysis: Monitor the key changes in the ¹H NMR spectrum:
-
Disappearance of Benzaldehyde: Track the disappearance of the characteristic aldehyde proton singlet at ~10 ppm .
-
Changes in Aromatic Region: Observe the shifts in the aromatic protons as the electron-withdrawing aldehyde group is replaced by the nitrile group (typically between 7.4-8.0 ppm ).
-
-
Interpretation: The reaction can be considered complete when the aldehyde proton signal at ~10 ppm is no longer detectable. By integrating the relevant peaks, a quantitative measure of conversion can be obtained over time.
Conclusion
The selection of a monitoring protocol for benzonitrile synthesis depends on the specific requirements of the researcher, from rapid qualitative checks to detailed kinetic and mechanistic investigations. TLC offers unparalleled speed for simple progress checks. GC-FID and HPLC provide robust and reliable quantitative data essential for yield optimization and quality control. For the deepest process understanding, in-situ FT-IR and NMR offer real-time, non-invasive analysis, revealing the dynamic nature of the chemical transformation as it happens. By employing the appropriate combination of these techniques, researchers can ensure the development of efficient, safe, and scalable synthetic routes to benzonitrile and other critical chemical intermediates.
References
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Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. Available at: [Link]
-
Gas Chromatography and its Applications in Pharmaceutical Industry. Pharma Times. Available at: [Link]
-
Pharmaceutical Applications of Gas Chromatography. (2014). Scientific Research Publishing. Available at: [Link]
-
9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Drawell. Available at: [Link]
-
How Is Gas Chromatography Used In Pharmaceutical Analysis? (2025). YouTube. Available at: [Link]
-
Benzaldehyde To Benzonitrile. Scribd. Available at: [Link]
-
Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery. Drawell. Available at: [Link]
-
Thin Layer Chromatography Practical: Methods & Uses. (2022). StudySmarter. Available at: [Link]
-
Essential Applications of HPLC in the Pharmaceutical Industry. (2025). NJ Labs. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Available at: [Link]
-
Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at: [Link]
-
Review articles in REACTION MONITORING. ResearchGate. Available at: [Link]
-
A Practical Guide to TLC (Thin Layer Chromatography). (2022). YouTube. Available at: [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances. Available at: [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). ACS Publications. Available at: [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry. Available at: [Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. Available at: [Link]
-
ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE. Universal Journal of Chemistry. Available at: [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Publications. Available at: [Link]
-
What are the optimal conditions for GC analysis of benzaldehyde? (2014). ResearchGate. Available at: [Link]
-
Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. (2011). Jordan Journal of Chemistry. Available at: [Link]
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Principles of Thin Layer Chromatography. EDVOTEK. Available at: [Link]
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NMR reaction monitoring in flow synthesis. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (2014). National Institutes of Health. Available at: [Link]
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Metal-free synthesis of nitriles from aldehydes and ammonium by visible-light photocatalysis. (2025). ResearchGate. Available at: [Link]
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NMR reaction monitoring in flow synthesis. (2017). National Institutes of Health. Available at: [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]
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HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide. T,C&A LAB. Available at: [Link]
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Reagent Activated Cotton Fiber for Rapid Determination of Aldehydes in Diverse Matrices. Nature Environment and Pollution Technology. Available at: [Link]
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Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. Available at: [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]
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HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available at: [Link]
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Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]
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Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016). ACS Publications. Available at: [Link]
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GC/FID & GC/MS RTL Flavor Databases. Agilent. Available at: [Link]
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HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. Available at: [Link]
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HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2025). ResearchGate. Available at: [Link]
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Monitoring the progress of a reaction. (2019). Mono Mole. Available at: [Link]
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Metal-free synthesis of nitriles from aldehydes and ammonium by visible-light photocatalysis. RSC Publishing. Available at: [Link]
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Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Semantic Scholar. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. The synthesis of this molecule, a key building block in many pharmaceutical compounds, is typically achieved via a Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is not without its challenges. This document provides in-depth, field-proven insights to help you navigate potential pitfalls and significantly improve your reaction yields.
Understanding the Core Reaction: Suzuki-Miyaura Coupling
The synthesis of this compound most commonly involves the palladium-catalyzed cross-coupling of 2-chloro-4-bromobenzonitrile with 2-methylphenylboronic acid . The general reaction scheme is as follows:
The catalytic cycle, central to understanding and troubleshooting this reaction, is illustrated below.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a multifaceted issue often stemming from several concurrent problems. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Suboptimal Catalyst System: The choice of palladium source and ligand is critical, especially with a sterically hindered substrate like 2-methylphenylboronic acid.[2][3]
-
Insight: The steric bulk around the palladium center needs to be carefully tuned to facilitate both oxidative addition and reductive elimination while preventing catalyst decomposition.
-
Recommendation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos .[4][5][6] These ligands are known to promote the coupling of sterically hindered partners.[2][3][7][8] N-heterocyclic carbene (NHC) ligands are also highly effective for sterically demanding couplings.[2][9]
-
Catalyst Loading: While a higher catalyst loading might seem intuitive, it can sometimes lead to more side reactions. Start with a loading of 1-2 mol% of the palladium precursor and optimize from there.
-
-
-
Ineffective Base or Solvent Combination: The base plays a crucial role in the transmetalation step, and the solvent influences the solubility of all components and the stability of the catalytic species.
-
Insight: A base that is too strong can lead to side reactions, while one that is too weak will result in a sluggish reaction.
-
Recommendation:
-
Base Optimization: A common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃.[4] For sterically hindered couplings, K₃PO₄ is often a superior choice.[4] Avoid strong alkoxide bases if possible, as they can promote dehalogenation.[4]
-
Solvent System: A mixture of an organic solvent and water is typically used.[10] Common organic solvents include dioxane, THF, and toluene.[10] A 1,4-dioxane/water mixture is a robust starting point.
-
-
-
Presence of Oxygen: The Suzuki-Miyaura reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the boronic acid.[5][11]
-
Insight: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the formation of biaryl from the boronic acid.
-
Recommendation:
-
Degassing: Thoroughly degas your reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using the freeze-pump-thaw method (at least three cycles).
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
The following workflow can guide your optimization process:
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I am observing a significant amount of a byproduct that appears to be 2-chlorobenzonitrile. What is happening and how can I prevent it?
This byproduct is likely the result of a dehalogenation side reaction, where the bromine atom of the starting material is replaced by a hydrogen atom.[4][10]
Mechanism of Dehalogenation:
Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species.[4] This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water.[4][10] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[4]
Prevention Strategies:
-
Choice of Halide: While you are starting with a bromo-substituted compound, it's good to be aware that the propensity for dehalogenation generally follows the order I > Br > Cl.[4][12][13]
-
Optimize the Base: As mentioned, strong bases can be a source of hydrides. Switching to a weaker inorganic base like K₂CO₃ or K₃PO₄ can mitigate this issue.[4]
-
Solvent Selection: Avoid using alcohol-based solvents, as they can act as hydride donors.[10]
-
Ligand Choice: Bulky, electron-rich ligands can often suppress dehalogenation by favoring the desired cross-coupling pathway.[4]
Q3: My crude reaction mixture shows a significant amount of 4,4'-dimethylbiphenyl. What is the source of this impurity?
The presence of 4,4'-dimethylbiphenyl indicates the homocoupling of your 2-methylphenylboronic acid.[5][14]
Causes of Homocoupling:
-
Presence of Oxygen: As discussed, oxygen can promote the oxidative homocoupling of boronic acids.[5][11]
-
Palladium(II) Mediated Coupling: The homocoupling can also be mediated by Pd(II) species, which can react with two molecules of the boronic acid to form the biaryl product and Pd(0).[15]
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction is performed under strictly anaerobic conditions.[15] A subsurface sparge with nitrogen or argon before adding the catalyst can be very effective.[15]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to keep the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[15]
-
Ligand Effects: Certain ligands can favor the desired cross-coupling over homocoupling. Experimenting with different bulky phosphine ligands can be beneficial.[5][6]
Q4: I am concerned about the potential hydrolysis of the nitrile group under the reaction conditions. Is this a common issue?
Hydrolysis of the nitrile group to a carboxylic acid or an amide is a possibility, especially with prolonged reaction times at high temperatures in the presence of a base and water.[16][17][18][19][20]
Factors Influencing Nitrile Hydrolysis:
-
Reaction Time and Temperature: Longer reaction times and higher temperatures increase the likelihood of hydrolysis.
-
Base Strength and Concentration: Stronger bases and higher concentrations will accelerate the hydrolysis.
Preventative Measures:
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Use Milder Conditions: If hydrolysis is a persistent issue, try lowering the reaction temperature and using a milder base.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture promptly.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting materials for this synthesis?
A: The most common starting materials are 2-chloro-4-bromobenzonitrile and 2-methylphenylboronic acid. The bromine at the 4-position is more reactive towards oxidative addition than the chlorine at the 2-position, allowing for selective coupling.
Q: Are there alternative synthetic routes to this compound?
A: While the Suzuki-Miyaura coupling is the most prevalent method, other cross-coupling reactions could potentially be employed, such as a Stille coupling using an organotin reagent or a Negishi coupling with an organozinc reagent. However, these methods often involve more toxic and sensitive reagents.[21]
Q: What is a typical experimental protocol for this synthesis?
A: A general procedure is as follows:
-
To a reaction vessel, add 2-chloro-4-bromobenzonitrile (1.0 eq.), 2-methylphenylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[4]
Q: How should I purify the final product?
A: Purification is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be effective for obtaining highly pure material.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Starting Point | Optimization Strategy |
| Aryl Halide | 2-Chloro-4-bromobenzonitrile | Ensure high purity. |
| Boronic Acid | 2-Methylphenylboronic acid (1.1-1.5 eq.) | Use fresh, high-quality reagent. |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Screen different precursors if needed. |
| Ligand | SPhos or XPhos (2-4 mol%) | Consider NHC ligands for challenging cases. |
| Base | K₃PO₄ (2.0-3.0 eq.) | Screen K₂CO₃, Cs₂CO₃. |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) | Try THF/Water or Toluene/Water. |
| Temperature | 80-100 °C | Optimize for reaction rate vs. side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing side reactions. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Bhanja, C., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(3), 565-575. [Link]
-
Al-Masum, M. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. International Journal of Molecular Sciences, 10(1), 79-98. [Link]
-
Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12357. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1483-1487. [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 519-526. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]
-
Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12357. [Link]
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The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
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Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
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Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
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Organic Chemistry. Nitrile to Acid - Common Conditions. [Link]
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Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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Gande, M. E., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Omega, 8(17), 15449-15456. [Link]
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Gande, M. E., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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PrepChem. Synthesis of 2-chloro-4-nitrobenzonitrile. [Link]
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ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Lee, D. H., et al. (2002). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Korean Chemical Society, 46(5), 447-452. [Link]
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Suresha, M. S., et al. (2011). 2-(4-Methylphenyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1647. [Link]
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Wang, Y., et al. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Journal of the Chinese Chemical Society, 59(5), 624-628. [Link]
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Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 17(2), 144-163. [Link]
- European Patent Office. (2000). A process for the preparation of 2-(4-methylphenyl)
- Google Patents. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid. CN113321577A.
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Organic Syntheses. 2-Phenylbutyronitrile. Organic Syntheses Procedure. [Link]
- Google Patents. (2014). Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. WO2014147504A2.
- Google Patents. (1985). Process for the preparation of 4-chloro-2-nitrobenzonitrile. US4528143A.
- European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1.
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PubChem. 4-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. [Link]
- European Patent Office. (2016).
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Technical Support Center: Synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize side reactions and maximize your yield and purity.
Introduction to the Synthesis
The target molecule, this compound, is a biaryl compound, a structural motif prevalent in pharmaceuticals and advanced materials. Its synthesis typically involves the palladium-catalyzed Suzuki-Miyaura coupling between an aryl halide and an arylboronic acid. The idealized reaction proceeds as follows:
-
Aryl Halide: 2-Chloro-4-bromobenzonitrile (or 4-iodo equivalent)
-
Boronic Acid: 2-Methylphenylboronic acid
-
Catalyst: A Palladium(0) source, often with a phosphine ligand
-
Base: An inorganic base such as K₂CO₃ or Cs₂CO₃
While robust, this reaction is susceptible to several side reactions that can complicate purification and significantly reduce the yield of the desired product. This guide will focus on identifying, understanding, and mitigating these undesired pathways.
The Ideal Catalytic Cycle
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this primary pathway is crucial for diagnosing deviations that lead to side products.
Caption: Fig. 1: Idealized Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
Q1: My reaction did not proceed, or the yield is extremely low. What are the most likely causes?
A1: Failure to initiate or poor conversion is often linked to catalyst deactivation or issues with the reactants. Here are the primary checkpoints:
-
Catalyst Inactivity: The active catalyst is a Palladium(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the cycle to begin.[2][3] More critically, the Pd(0) catalyst is extremely sensitive to oxygen.
-
Cause: Inadequate degassing of solvents and reaction vessel. The presence of oxygen leads to the formation of palladium peroxo complexes, which can divert the catalyst into unproductive pathways or lead to catalyst decomposition into palladium black.[4][5][6][7]
-
Solution: Ensure all solvents are rigorously degassed using methods like sparge-freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Reagent Quality: The stability and purity of your starting materials are paramount.
-
Cause: The 2-methylphenylboronic acid may have degraded. Boronic acids are susceptible to decomposition over time, especially if not stored properly.
-
Solution: Use fresh, high-purity boronic acid. If in doubt, check its purity by NMR or recrystallize it before use. Store boronic acids in a cool, dark, and dry place.
-
-
Base and Solvent Issues: The choice and quality of the base and solvent are critical.
-
Cause: The base may be too weak, insufficiently soluble, or hydrated. Water content can be crucial; while some water is often beneficial, excess water can promote side reactions. Some solvents may contain impurities that poison the catalyst.[8]
-
Solution: Use a strong, anhydrous base like K₃PO₄ or Cs₂CO₃ if K₂CO₃ is ineffective. Ensure the solvent is of high purity and appropriate for the reaction (e.g., dioxane, toluene, or DMF).
-
Problem 2: Significant Impurities Detected Alongside the Product
Q2: I've isolated my product, but it's contaminated with significant side products. I see a symmetrical biaryl in my mass spec that corresponds to a dimer of my boronic acid. What is this and how can I prevent it?
A2: You are likely observing the formation of 2,2'-dimethylbiphenyl, a product of homocoupling . This is one of the most common side reactions in Suzuki couplings.
-
Mechanism of Homocoupling: This side reaction is primarily caused by the presence of oxygen.[4][6] Oxygen reacts with the Pd(0) catalyst to form a palladium peroxo species ((η²-O₂)PdL₂). This complex can then react with two molecules of the boronic acid to produce the symmetrical biaryl, bypassing the intended cross-coupling pathway.[4][5][7][9]
-
Prevention Strategy: The most effective way to prevent homocoupling is to eliminate oxygen from the reaction system.
-
Rigorous Degassing: As mentioned previously, ensure all solvents and the reaction headspace are free of oxygen.
-
Catalyst Choice: Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources, as the in-situ reduction step can be sensitive.
-
Reaction Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid can be a double-edged sword. While it can drive the cross-coupling to completion, it also provides more substrate for potential homocoupling. Optimize the stoichiometry carefully.
-
Caption: Fig. 2: Oxygen-mediated homocoupling of boronic acid.
Q3: My analysis shows a byproduct with a mass corresponding to 2-chlorobenzonitrile. Where did this come from?
A3: This impurity is 2-chlorobenzonitrile, the result of protodeboronation (also called protodeborylation) of your starting boronic acid.[10]
-
Mechanism of Protodeboronation: This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[10] It can be catalyzed by acid or base and is often promoted by elevated temperatures and the presence of water.[2][11][12] In the basic conditions of the Suzuki reaction, a boronate species ([ArB(OH)₃]⁻) is formed, which can then react with a proton source (like water) to release the corresponding arene (in this case, toluene, which is volatile and not observed) and cleave the C-B bond of the other starting material, 2-chloro-4-bromobenzonitrile, to yield 2-chlorobenzonitrile.
-
Prevention Strategy:
-
Control Reaction Temperature: Avoid unnecessarily high temperatures or prolonged reaction times, as these can accelerate the rate of protodeboronation.
-
Choice of Base: While a base is necessary, very strong bases or highly aqueous conditions can exacerbate the issue. Using K₃PO₄ or carefully controlling the amount of water can help.
-
Use Boronic Esters: Boronic acids can be protected as esters (e.g., pinacol esters). These are generally more stable towards protodeboronation and release the active boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low.[10]
-
Q4: I am also seeing 4-(2-methylphenyl)benzonitrile as an impurity (missing the 2-chloro substituent). How is this formed?
A4: This byproduct is formed through dehalogenation of your aryl halide starting material or, more likely, the final product.
-
Mechanism of Dehalogenation: After the oxidative addition of 2-chloro-4-bromobenzonitrile to the Pd(0) catalyst, the resulting Pd(II) complex can undergo a side reaction where the halide is replaced by a hydride (H⁻). This hydride can come from various sources in the reaction mixture, such as the solvent (e.g., isopropanol), water, or the base. A subsequent reductive elimination step then releases the dehalogenated product.[13] The chloro-substituent on the final product can also be removed under harsh conditions.
-
Prevention Strategy:
-
Solvent Choice: Avoid using solvents that can easily act as hydride donors, such as alcohols, if dehalogenation is a problem. Toluene, dioxane, or DMF are generally safer choices.
-
Optimize Reaction Time and Temperature: Do not overheat or run the reaction longer than necessary. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
-
Ligand Choice: The electronic properties of the phosphine ligand can influence the rate of reductive elimination versus side reactions. More electron-donating ligands can sometimes favor the desired C-C bond formation.
-
Summary of Common Issues
| Problem / Side Product | Likely Cause(s) | Recommended Solution(s) |
| Low/No Yield | Catalyst deactivation (oxygen), poor reagent quality. | Rigorously degas solvents; use fresh, pure reagents. |
| 2,2'-Dimethylbiphenyl | Homocoupling of boronic acid due to oxygen. | Eliminate oxygen from the reaction via thorough degassing. |
| 2-Chlorobenzonitrile | Protodeboronation of the boronic acid. | Control temperature; use boronic esters for unstable substrates. |
| 4-(o-tolyl)benzonitrile | Dehalogenation of aryl halide or product. | Use non-hydride-donating solvents; avoid prolonged heating. |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a representative example and should be optimized for your specific laboratory conditions.
Materials:
-
2-Chloro-4-bromobenzonitrile (1.0 eq)
-
2-Methylphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane (solvent)
-
Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromobenzonitrile, 2-methylphenylboronic acid, and anhydrous K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). The mixture should be a stirrable slurry.
-
Degassing: Bubble argon or nitrogen through the stirred slurry for 15-20 minutes to ensure the removal of any residual oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.
Protocol 2: Troubleshooting - Minimizing Homocoupling and Protodeboronation
This protocol incorporates modifications for challenging substrates prone to side reactions.
Key Modifications:
-
Boronic Acid Derivative: Replace 2-methylphenylboronic acid with 2-methylphenylboronic acid pinacol ester (1.2 eq).
-
Base: Replace K₂CO₃ with potassium phosphate tribasic (K₃PO₄) (3.0 eq).
-
Catalyst System: Use a more active catalyst system, such as Pd₂(dba)₃ (0.015 eq) with a specialized ligand like SPhos or XPhos (0.035 eq).
Procedure:
-
Follow steps 1-3 from the standard protocol, using the modified reagents.
-
Degassing: The degassing step (Step 4) is even more critical here. Sparge with argon for at least 30 minutes.
-
Catalyst Addition: Add the Pd₂(dba)₃ and the phosphine ligand under a positive flow of inert gas.
-
Reaction: Heat the reaction to the lowest temperature that provides a reasonable reaction rate (start at 70 °C and adjust as needed).
-
Proceed with monitoring, workup, and purification as described in the standard protocol. The use of the pinacol ester and a stronger, non-aqueous-promoting base like K₃PO₄ should significantly suppress both protodeboronation and homocoupling.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Le Duc, G., et al. (2011). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
Adrover, M., et al. (2010). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]
-
Al-Zoubi, R. M. (2018). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Blore, D. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. [Link]
-
Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Laue, S., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition. [Link]
-
Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. (n.d.). [Link]
-
An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). [Link]
-
Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... ResearchGate. [Link]
- Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
-
S. M., M., et al. (2011). 2-(4-Methylphenyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 2-Chloro-4-(2-methylphenyl)benzonitrile
Welcome to the Technical Support Center for the purification of 2-Chloro-4-(2-methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The protocols and advice provided are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
I. Introduction to Purification Challenges
This compound is a biaryl compound, likely synthesized via a cross-coupling reaction such as the Suzuki-Miyaura coupling. The purification of this product is critical to remove unreacted starting materials, catalysts, and byproducts, which can interfere with subsequent reactions or biological assays. The primary challenges in its purification often revolve around the separation of structurally similar impurities.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing probable causes and actionable solutions.
Issue 1: Persistent Impurities After Initial Work-up
-
Question: I've performed a standard aqueous work-up of my reaction mixture, but TLC and/or ¹H NMR analysis still shows the presence of starting materials (e.g., 2-chloro-4-bromobenzonitrile, 2-methylphenylboronic acid) and other impurities. What should I do?
-
Probable Causes & Solutions:
-
Incomplete Reaction: The presence of starting materials indicates that the coupling reaction may not have gone to completion. While optimizing the reaction is key, effective purification can still isolate the desired product.
-
Inefficient Extraction: The partitioning of your product and impurities between the organic and aqueous layers during work-up might be suboptimal.
-
Solution: Perform a series of extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the combined organic layers with brine (saturated NaCl solution) can help to remove residual water and some water-soluble impurities.[1]
-
-
Structurally Similar Byproducts: The main challenge often lies in removing byproducts with polarities similar to the desired product. Common byproducts in a Suzuki coupling include homocoupled products (e.g., 4,4'-bis(2-methylphenyl)benzonitrile or biphenyls from the boronic acid) and dehalogenated starting material (2-methylphenyl)benzonitrile.[2]
-
Solution: These impurities typically require chromatographic separation for effective removal.
-
-
Issue 2: Difficulty in Achieving High Purity by Recrystallization
-
Question: I'm trying to purify my crude this compound by recrystallization, but I'm either getting low recovery or the purity is not improving significantly. What's going wrong?
-
Probable Causes & Solutions:
-
Inappropriate Solvent System: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4]
-
Solution: For biaryl compounds, a good starting point for solvent screening is a mixed solvent system. A common combination is a non-polar solvent like hexanes or heptane with a slightly more polar solvent such as ethyl acetate or toluene.[5] You can dissolve your compound in a minimum amount of the more polar solvent at an elevated temperature and then slowly add the non-polar solvent until the solution becomes slightly cloudy. Allow it to cool slowly to promote crystal formation.[6]
-
-
"Oiling Out": The compound may be melting in the hot solvent instead of dissolving, and then separating as an oil on cooling. This is common when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.[4]
-
Solution:
-
Reheat the solution to dissolve the oil and add more of the primary solvent.
-
Use a lower-boiling point solvent system.
-
Slow down the cooling process to encourage crystal lattice formation.
-
Introduce a seed crystal of pure product to initiate crystallization.
-
Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[4]
-
-
-
High Impurity Load: If the crude product is highly impure, a single recrystallization may not be sufficient.
-
Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.[7]
-
-
Issue 3: Challenges with Column Chromatography
-
Question: I'm using flash column chromatography to purify my product, but I'm getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
-
Probable Causes & Solutions:
-
Suboptimal Solvent System: The polarity of the eluent is critical for good separation on a silica gel column.[8][9]
-
Solution:
-
TLC Optimization: First, find a solvent system that gives your product an Rf value of approximately 0.2-0.3 on a TLC plate. This generally provides a good starting point for column chromatography.[4]
-
Solvent Polarity: If the separation is poor, try a less polar solvent system to increase the retention time of all components on the column, which may improve separation.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.[7]
-
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude product.
-
-
Improper Sample Loading: If the sample is not loaded onto the column in a concentrated band, it can lead to poor separation.
-
Solution: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent. For better results, consider "dry loading" where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is loaded onto the column.[10]
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities I should expect in my crude this compound?
-
A1: If synthesized via a Suzuki coupling, the most common impurities are:
-
Unreacted Starting Materials: 2-chloro-4-halobenzonitrile and 2-methylphenylboronic acid (or its derivatives).
-
Homocoupled Byproducts: Biphenyls formed from the coupling of two molecules of the boronic acid.[2]
-
Dehalogenated Starting Material: 2-chlorobenzonitrile.
-
Palladium Catalyst Residues: These are typically removed during aqueous work-up and silica gel chromatography.
-
-
-
Q2: What is a good general-purpose solvent system for flash chromatography of this compound?
-
A2: A mixture of hexanes (or heptane) and ethyl acetate is a very common and effective solvent system for the purification of biaryl compounds. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity based on TLC analysis.
-
-
Q3: How can I confirm the purity of my final product?
-
A3: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
¹H NMR and ¹³C NMR Spectroscopy: The absence of impurity peaks in the NMR spectra is a strong confirmation of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the method of choice.
-
-
-
Q4: What are the storage and stability recommendations for this compound?
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine an optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a good separation of your product from impurities and gives your product an Rf value of ~0.2-0.3.
-
Column Packing:
-
Choose an appropriately sized column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to begin the elution process.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Through small-scale tests, identify a suitable single or mixed solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
If using a mixed solvent system, add the less polar solvent dropwise to the hot solution until it becomes persistently cloudy. Add a drop or two of the more polar solvent to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
V. Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
VI. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Cole-Parmer. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. [Link]
-
Egu, A. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. [Link]
-
Chegg. (2021, March 25). Which is the best recrystallization solvent for Biphenyl. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
Journal of Chemical Education. (2015, February 10). Don't Forget the Workup. [Link]
-
Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]
-
Biotage. (n.d.). Successful flash chromatography. [Link]
-
Google Patents. (n.d.). Benzonitrile derivative, process for its preparation and its application.
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. biotage.com [biotage.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling of 2-Chlorobenzonitrile
An advanced guide to optimizing catalyst loading for the Suzuki-Miyaura coupling of 2-chlorobenzonitrile, tailored for professionals in research and drug development.
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this challenging transformation. As an electron-deficient aryl chloride, 2-chlorobenzonitrile presents unique hurdles, primarily concerning the slow oxidative addition step. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, minimize catalyst loading, and achieve high-yield, reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?
A1: Low or no conversion in the coupling of an unreactive electrophile like 2-chlorobenzonitrile typically points to issues with the catalytic system's activity or the reaction conditions. The primary areas to investigate are the catalyst, ligand, and base.
-
Cause 1: Inactive Catalyst System. The palladium(0) species is the active catalyst, and its generation and stability are paramount. For a challenging substrate like an aryl chloride, the choice of ligand is critical to facilitate the rate-determining oxidative addition step.[1]
-
Solution:
-
Use a Fresh Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored correctly. Consider using air-stable palladium pre-catalysts, which are designed for convenience and consistency.[2]
-
Select an Appropriate Ligand: Standard ligands like PPh₃ are often ineffective for aryl chlorides. Switch to a bulky, electron-rich phosphine ligand. Buchwald ligands such as SPhos or XPhos are excellent starting points as they are known to promote the coupling of electron-rich and hindered aryl chlorides.[3][4]
-
Maintain an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure.[5] Ensure all solvents are rigorously degassed and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[6][7]
-
-
-
Cause 2: Inappropriate Base or Solvent. The base activates the boronic acid for the transmetalation step, and its choice can dramatically affect the reaction rate.[8]
-
Solution:
-
Screen Stronger Bases: For difficult couplings, stronger bases are often required. If you are using a mild base like Na₂CO₃ or K₂CO₃, switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][9] These bases are highly effective for couplings involving heteroaryl chlorides and other challenging substrates.[9]
-
Optimize the Solvent System: The solvent must solubilize the reactants and catalyst. Aprotic polar solvents like dioxane, THF, or toluene are common choices, often in a biphasic mixture with water to help dissolve the inorganic base.[2][6] The choice of solvent can be complex, as coordinating solvents may also interact with the palladium center.[10][11]
-
-
-
Cause 3: Insufficient Temperature. The oxidative addition of aryl chlorides has a high activation energy.
-
Solution: Increase the reaction temperature. A range of 80-110 °C is a good starting point for this substrate.[9] Monitor for any potential decomposition of your starting materials or product at higher temperatures.
-
Q2: I'm observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[7][12]
-
Cause: Oxygen in the reaction mixture can lead to the oxidation of the palladium catalyst and promote the homocoupling pathway.[12] Using a Pd(II) source without efficient reduction to Pd(0) can also lead to homocoupling as a side reaction.[12]
-
Solution:
-
Rigorous Degassing: This is the most critical step. Degas all solvents (including water) and the reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[6]
-
Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the entire reaction setup and duration.[6]
-
Use a Pd(0) Source: Consider starting with a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step that can sometimes contribute to side reactions.[6]
-
Q3: My mass spectrometry results show the presence of benzonitrile, the dehalogenated starting material. How can I minimize this side product?
A3: Dehalogenation is a reductive process where the chlorine atom is replaced by a hydrogen.
-
Cause: This occurs when the palladium complex, after oxidative addition, reacts with a hydride source in the mixture (which can be the base, solvent, or impurities) followed by reductive elimination.[7][12]
-
Solution:
-
Choice of Ligand: Using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.[7]
-
Solvent and Base Selection: Avoid protic solvents if dehalogenation is a major issue. Switch to a non-hydroxide base and ensure it is anhydrous if necessary.
-
Reagent Purity: Ensure all reagents are pure, as impurities can sometimes act as hydride donors.
-
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting catalyst loading for optimizing the 2-chlorobenzonitrile coupling?
A1: For a challenging substrate, it is wise to start with a higher catalyst loading to ensure the reaction proceeds and then optimize downwards.
-
Initial Screening: A palladium loading of 1-2 mol% is a practical starting point for initial screening experiments.[13]
-
Optimization Goal: Once reaction conditions are established, the loading can be systematically lowered. The goal is to find the minimum catalyst loading that provides a high yield in a reasonable timeframe. For many industrial applications, loadings are pushed to well below 0.1 mol%.[5]
Q2: How do I select the best ligand for this specific reaction?
A2: Ligand selection is crucial. For the coupling of an aryl chloride, the ligand must be both bulky and electron-rich to promote the difficult oxidative addition step and subsequent reductive elimination.[1]
-
Recommended Ligand Classes:
-
Screening: It is often necessary to screen a small panel of ligands to identify the optimal choice for your specific boronic acid partner.
Q3: Which base should I choose, and how does it impact the reaction?
A3: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9]
-
Base Strength: Strong, non-nucleophilic inorganic bases are generally preferred for this reaction.
-
Top Choices:
-
Water's Role: A small amount of water is often beneficial as it can help dissolve the base and facilitate the formation of the active boronate species.[12]
Data Presentation
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, effective palladium sources.[5] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands ideal for aryl chlorides.[3][4] |
| Catalyst Loading | 1.0 - 2.0 mol% | Ensures initial success before optimization.[13] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases effective for challenging couplings.[3][9] |
| Base Equivalents | 2.0 - 3.0 equiv. | Ensures complete activation of the boronic acid.[4] |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Common biphasic systems that balance solubility.[2][6] |
| Temperature | 90 - 110 °C | Overcomes the activation barrier for C-Cl bond cleavage.[9] |
Diagrams: Workflows and Mechanisms
Below are diagrams illustrating the catalytic cycle and a logical troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
Caption: A logical workflow for troubleshooting low-yielding reactions.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading for the Suzuki Coupling of 2-Chlorobenzonitrile
This protocol provides a starting point. The specific amounts and conditions should be optimized for each unique boronic acid coupling partner.
Materials:
-
2-Chlorobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene or Dioxane, degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel and solvents for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chlorobenzonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium source (e.g., 0.01-0.02 equiv), and the ligand (e.g., 0.02-0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[6]
-
Solvent Addition: Under a positive flow of inert gas, add the degassed organic solvent (e.g., Toluene) and degassed water (e.g., in a 10:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Optimization: Once a successful result is obtained, repeat the reaction with systematically lower catalyst loadings (e.g., 0.5 mol%, 0.1 mol%, 0.05 mol%) to determine the minimum effective concentration.
References
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- BenchChem. Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling.
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions.
- BenchChem. Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 3,5-Dibromobenzene-1,2-diamine.
- BenchChem. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
-
Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available from: [Link]
-
Nolan, S. P., et al. "Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation". ACS Catalysis. Available from: [Link]
-
Sigman, M. S., et al. "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings". Israel Journal of Chemistry. Available from: [Link]
- BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
Buchwald, S. L., et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". Journal of the American Chemical Society. Available from: [Link]
-
Lee, D., et al. "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry". MDPI. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Ackermann, L., et al. "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides". Green Chemistry. Available from: [Link]
- BenchChem. Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific Suzuki-Miyaura cross-coupling reaction. The formation of homocoupling byproducts is a frequent impediment to achieving high yields and purity. This resource provides in-depth, mechanism-based troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve these common issues.
Understanding the Core Challenge: Homocoupling
The synthesis of this compound typically involves the palladium-catalyzed Suzuki-Miyaura coupling between an aryl halide (e.g., 2-chloro-4-bromobenzonitrile) and (2-methylphenyl)boronic acid. While powerful, this reaction is often plagued by the formation of symmetrical biaryl byproducts through homocoupling. These side reactions compete with the desired cross-coupling pathway, consuming starting materials and complicating purification.
This guide will address the two primary types of homocoupling:
-
Aryl Halide Homocoupling: Dimerization of the 2-chloro-4-bromobenzonitrile starting material.
-
Boronic Acid Homocoupling: Dimerization of the (2-methylphenyl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS analysis shows a significant peak corresponding to 4,4'-dibromo-2,2'-dicyanobiphenyl. What is causing the dimerization of my aryl halide, and how can I prevent it?
A1: This byproduct arises from the homocoupling of your aryl halide starting material. This side reaction is often promoted by the catalyst system and reaction conditions.
Mechanistic Insight: Aryl halide homocoupling can occur through several pathways. A common route involves the oxidative addition of two aryl halide molecules to a Pd(0) center, followed by reductive elimination to form the biaryl byproduct. Alternatively, a transmetalation-like reaction between an Ar-Pd(II)-X species and another molecule of Ar-Pd(II)-X can lead to the same dimer. Conditions that lead to high concentrations of the Ar-Pd(II)-X intermediate or sluggish transmetalation with the boronic acid can favor this unwanted pathway.
Troubleshooting & Optimization Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand has a profound impact on the relative rates of the desired and undesired pathways.
-
Increase Ligand Steric Bulk: Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), tend to favor reductive elimination of the unsymmetrical cross-coupled product and can suppress halide homocoupling.[1][2] These ligands promote the formation of monoligated palladium(0) complexes which are highly active in the catalytic cycle.[3]
-
Avoid Less Bulky Ligands: Simple ligands like triphenylphosphine (PPh₃) may be less effective at preventing this side reaction, especially with challenging substrates.[4]
-
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase the rate of side reactions. Screen catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal balance between reaction rate and selectivity.
-
Temperature Control: High temperatures can sometimes accelerate side reactions more than the desired cross-coupling. If you are running the reaction at elevated temperatures (e.g., >100 °C), try reducing it to a range of 80-90 °C and monitor the reaction progress.[5]
Q2: I'm observing a major byproduct, 2,2'-dimethylbiphenyl. What is causing my boronic acid to homocouple, and what are the primary mitigation strategies?
A2: The formation of 2,2'-dimethylbiphenyl is a classic case of boronic acid homocoupling. This is one of the most common side reactions in Suzuki couplings and is frequently linked to the presence of oxygen and the palladium precursor used.
Mechanistic Insight: The most well-established mechanism for boronic acid homocoupling involves palladium(II) species and an oxidant, typically molecular oxygen.[6][7] If dissolved oxygen is present in the reaction mixture, it can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[6][8] Using a Pd(II) precatalyst (like Pd(OAc)₂) without an effective initial reduction step can also leave residual Pd(II) available to catalyze this side reaction.[7]
Troubleshooting & Optimization Strategies:
-
Rigorous Degassing is Non-Negotiable: The most critical step to prevent boronic acid homocoupling is the thorough removal of dissolved oxygen from your solvents and reaction mixture.[7][9]
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes prior to use.[1]
-
Freeze-Pump-Thaw: For maximum oxygen removal in highly sensitive reactions, perform a minimum of three freeze-pump-thaw cycles on the reaction mixture before adding the catalyst.[9]
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process.[10]
-
-
Choice of Palladium Source:
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as it bypasses the need for an in-situ reduction step, minimizing the amount of free Pd(II) at the start of the reaction.[9]
-
Add a Mild Reductant: If you must use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), consider adding a mild reducing agent to the reaction. Adding 1-2 equivalents of potassium formate has been shown to reduce the Pd(II) precatalyst to the active Pd(0) state, suppressing homocoupling without interfering with the main catalytic cycle.[7][11]
-
-
Base Selection: While the base is essential for activating the boronic acid, overly harsh conditions can sometimes promote side reactions.[12][13] If you are using a very strong base like KOtBu, consider screening milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[9]
Optimization Workflow & Data Summary
Troubleshooting Decision Tree
To systematically address homocoupling, follow this logical workflow.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific synthesis. We provide in-depth troubleshooting advice, field-proven insights, and detailed protocols to help you navigate common experimental hurdles and achieve a successful, high-yield synthesis.
The synthesis of this biaryl nitrile most commonly involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. The primary challenge in this transformation is the use of an aryl chloride (e.g., 2,4-dichlorobenzonitrile or 2-chloro-4-bromobenzonitrile) as a substrate. Aryl chlorides are known to be less reactive than their bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[1] This guide focuses on troubleshooting this critical reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the synthesis.
Q1: My Suzuki coupling reaction is giving a very low yield or no product at all. Where should I start troubleshooting?
A: A low or nonexistent yield is the most common issue and typically points to a problem with one of the core components of the reaction: the catalyst system, the reagents, or the reaction environment.[2]
-
Verify Catalyst Activity: The palladium catalyst is paramount. Ensure you are using a fresh, properly stored catalyst and an appropriate ligand. For challenging aryl chlorides, a pre-formed catalyst or a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required to facilitate the difficult oxidative addition step.[3][4]
-
Check Reagent Quality: Pay special attention to the boronic acid. Boronic acids can degrade upon storage, leading to protodeboronation.[5] It's advisable to use fresh, high-purity boronic acid or verify its integrity before use.
-
Ensure an Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[6] Ensure your reaction vessel and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) to prevent catalyst deactivation and unwanted side reactions like homocoupling.[5][7]
Q2: I see a significant amount of my starting aryl halide remaining. How can I drive the reaction to completion?
A: Incomplete conversion suggests the reaction is either too slow or has stalled. This is common with less reactive aryl chlorides.[4]
-
Increase Temperature: Aryl chloride couplings often require higher temperatures (e.g., >100 °C) compared to aryl bromides.[8] Consider using a higher boiling point solvent like toluene, dioxane, or DMF.
-
Optimize the Ligand: The choice of ligand is critical for activating aryl chlorides. Standard ligands like PPh₃ are often ineffective.[4] Switch to a more electron-rich and sterically hindered ligand from the Buchwald or Fu groups, which are designed to promote oxidative addition and reductive elimination.[3][9]
-
Re-evaluate the Base: The base is not just a spectator; it plays a crucial role in the transmetalation step.[10] A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃, especially in anhydrous solvent systems.[3][8]
Q3: My product is contaminated with byproducts. What are they and how can I prevent them?
A: The most common impurities in Suzuki couplings are homocoupled and reduced products.[11]
-
Homocoupling Product (2,2'-dimethylbiphenyl): This arises from the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen or if the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) species.[7] Rigorous degassing is the primary solution.
-
Dehalogenated Starting Material (2-chlorobenzonitrile): This occurs when the aryl halide is reduced instead of coupled. This can be caused by hydride sources in the reaction mixture, such as certain solvents or bases.[5][7] Using a non-protic solvent and a non-hydroxide base can minimize this.
-
Protodeboronation Product (Toluene): This results from the cleavage of the C-B bond of the boronic acid. It is a common degradation pathway for boronic acids, especially in the presence of water at elevated temperatures.[5] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this loss.
Q4: I suspect my nitrile group is hydrolyzing to an amide or carboxylic acid. How can I avoid this?
A: The nitrile group is generally stable, but it can undergo hydrolysis under harsh acidic or basic conditions, especially with prolonged heating in the presence of water.[12][13][14]
-
Choice of Base: Avoid strongly nucleophilic bases like NaOH or KOH if possible, as they can promote nitrile hydrolysis at high temperatures.[15] K₃PO₄ is an excellent choice as it is sufficiently basic for the coupling but less nucleophilic.
-
Control Water Content: While a small amount of water is often beneficial or required for Suzuki couplings (to help dissolve the base), excess water can facilitate hydrolysis. If using an anhydrous solvent system, ensure all reagents are dry.
-
Minimize Reaction Time: Do not let the reaction run for an excessively long time at high temperatures once the starting material is consumed. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental failures.
Symptom 1: Low or No Product Conversion
This is the most critical issue, indicating a fundamental problem with the reaction setup or components.
The catalytic cycle will not proceed if the active Pd(0) species is not generated or is poisoned.
-
Diagnosis:
-
The reaction mixture fails to change color (often to a dark brown or black).
-
Analysis by TLC/LC-MS shows only starting materials even after prolonged heating.
-
-
Corrective Actions:
-
Use a High-Activity Ligand: For the C-Cl bond activation required in this synthesis, standard ligands are insufficient. Employ a specialized, electron-rich, bulky monodentate phosphine ligand.
-
Select an Appropriate Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts that are reduced in situ to the active Pd(0) catalyst.
-
Maintain an Inert Atmosphere: Degas the solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of inert gas.[6]
-
| Parameter | Recommendation for Aryl Chloride Coupling | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ (1-2 mol%) | Reliable precursors for generating the active Pd(0) catalyst in situ. |
| Ligand | SPhos, RuPhos, XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands are essential for the oxidative addition of Pd(0) into the strong Ar-Cl bond and promote the final reductive elimination step.[3][4] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that facilitate the crucial transmetalation step without promoting side reactions like nitrile hydrolysis.[3] |
| Solvent | Toluene, Dioxane, THF/H₂O | Aprotic solvents are generally preferred. A small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the inorganic base.[8] |
| Temperature | 80-120 °C | Higher temperatures are generally required to overcome the activation energy for C-Cl bond cleavage.[8] |
Degraded or impure reagents are a frequent cause of reaction failure.
-
Diagnosis:
-
Inconsistent results between batches.
-
Presence of unexpected spots on a TLC of the starting materials.
-
-
Corrective Actions:
-
Verify Boronic Acid Quality: (2-methylphenyl)boronic acid can undergo trimerization to the corresponding boroxine or protodeboronation upon storage. It is often the primary point of failure.[7]
-
Protocol: Perform a simple purity check by dissolving a small amount in a deuterated solvent and taking a ¹H NMR. The aromatic region should be clean. Alternatively, use a more stable boronic acid derivative like a pinacol ester (MIDA boronates are also an option).[5]
-
-
Purify the Aryl Halide: Ensure the 2-chloro-4-bromobenzonitrile (or other halide) is pure and free from contaminants that could act as catalyst poisons.
-
Symptom 2: Significant Side Product Formation
The presence of impurities complicates purification and lowers the yield of the desired product.
Caption: Competing reaction pathways in Suzuki coupling.
-
Side Product 2.1: Homocoupling:
-
Cause: Primarily caused by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) cycle and promote the oxidative coupling of the boronic acid.[7]
-
Prevention: Implement rigorous degassing of all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
-
Side Product 2.2: Dehalogenation & Protodeboronation:
-
Cause: Dehalogenation arises from a hydride source abstracting the halide from the palladium complex.[5] Protodeboronation is the cleavage of the C-B bond by a proton source.
-
Prevention:
-
Use aprotic solvents (e.g., Toluene, Dioxane).
-
Avoid bases that can generate hydrides, such as metal hydrides or hydroxides in certain conditions.
-
Use a slight excess (1.2-1.5 eq.) of the boronic acid to ensure that even with some degradation, enough remains to drive the reaction to completion.
-
-
Part 3: Recommended Protocols & Methodologies
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a robust starting point for the synthesis of this compound from 2-chloro-4-bromobenzonitrile.
Caption: Experimental workflow for Suzuki coupling.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-bromobenzonitrile (1.0 eq.), (2-methylphenyl)boronic acid (1.3 eq.), and finely ground K₃PO₄ (2.5 eq.).
-
-
Solvent Addition and Degassing:
-
Add the solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the aryl halide).
-
Seal the flask with a septum and thoroughly degas the mixture by bubbling argon through the solution for at least 30 minutes.
-
-
Catalyst Addition:
-
Under a positive flow of argon, quickly add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2 hours until the limiting starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.
-
References
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138-11147. Available from: [Link]
-
ResearchGate. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]
-
Bedford, R. B., et al. (2002). Highly active catalysts for the Suzuki coupling of aryl chlorides. Chemical Communications, (22), 2608-2609. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Lumen Learning. Hydrolysis of nitriles. Available from: [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available from: [Link]
-
Chemistry LibreTexts. 21.5: Hydrolysis of nitriles. Available from: [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available from: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
Chemguide. hydrolysis of nitriles. Available from: [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly active catalysts for the Suzuki coupling of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Purification of Crude 2-Chloro-4-(2-methylphenyl)benzonitrile
Welcome to the technical support center for the purification of 2-Chloro-4-(2-methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key intermediate in high purity. Drawing upon established principles of organic chemistry and practical laboratory experience, this document aims to be an authoritative resource for overcoming common challenges encountered during the purification process.
I. Understanding the Impurity Profile
The purity of this compound is paramount for its successful use in subsequent synthetic steps. The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a derivative of 2-chlorobenzonitrile and a 2-methylphenylboronic acid species. The inherent nature of this reaction can lead to a variety of impurities that must be effectively removed.
Common Impurities in Crude this compound:
| Impurity Class | Specific Examples | Origin |
| Homocoupling Products | 4,4'-Dimethyl-1,1'-biphenyl, 2,2'-Dichlorobiphenyl-4,4'-dicarbonitrile | Self-coupling of the boronic acid or the aryl halide starting materials. |
| Dehalogenation Byproducts | 4-(2-Methylphenyl)benzonitrile | Reductive removal of the chlorine atom from the starting material or product. |
| Starting Materials | Unreacted 2-chloro-4-halobenzonitrile, 2-Methylphenylboronic acid and its derivatives (e.g., boroxines) | Incomplete reaction. |
| Catalyst Residues | Palladium complexes, phosphine ligands | Remnants from the Suzuki coupling catalyst system. |
| Solvent and Reagent Residues | High-boiling point solvents (e.g., DMF, Toluene), inorganic salts from the base | Carryover from the reaction work-up. |
II. Troubleshooting Purification Challenges: A Q&A Guide
This section addresses specific issues that may arise during the purification of this compound in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark-colored oil or solid. What is the likely cause and how can I address it?
A1: A dark coloration in the crude product often indicates the presence of residual palladium catalyst, particularly palladium black. These highly dispersed palladium nanoparticles can be difficult to remove by simple filtration.
-
Expert Insight: The formation of palladium black is often exacerbated by prolonged reaction times or inefficient ligand stabilization. Before embarking on extensive purification, consider treating your crude organic extract. A common and effective method is to pass the solution through a small plug of celite or silica gel, which can adsorb a significant portion of the colored impurities. For more persistent coloration, treatment with activated carbon can be effective, though care must be taken as it can also adsorb the desired product.[1]
Q2: I am having difficulty separating my product from a closely-related impurity by column chromatography. What can I do?
A2: Co-elution is a frequent challenge, especially with impurities of similar polarity, such as homocoupling products or dehalogenated byproducts.
-
Expert Insight: The key to successful chromatographic separation lies in optimizing the stationary and mobile phases. If a standard silica gel column with a hexane/ethyl acetate gradient is not providing adequate separation, consider the following:
-
Solvent System Modification: Experiment with different solvent systems. A switch to a toluene-based or dichloromethane-based system can alter the selectivity of the separation.[2] Sometimes, the addition of a small percentage of a more polar solvent like methanol or acetonitrile to the eluent can significantly improve resolution.[3]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for certain compounds. For highly non-polar impurities, reverse-phase chromatography (C18 silica) may be a viable, albeit more costly, option.
-
Q3: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities prevents crystal lattice formation.
-
Expert Insight: To prevent oiling out, ensure your starting material for recrystallization is not grossly impure; a preliminary purification by flash chromatography is often beneficial. If oiling out persists, try the following:
-
Solvent Selection: Choose a solvent or solvent pair with a lower boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before inducing further crystallization by cooling in an ice bath. Rapid cooling often promotes oil formation.
-
Seeding: If you have a small amount of pure, solid product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
-
III. Detailed Purification Protocols
The following protocols are designed to provide a robust framework for the purification of crude this compound.
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for removing a broad range of impurities and is recommended as the primary purification step.
Workflow for Flash Column Chromatography:
Caption: Workflow for the purification of this compound by flash column chromatography.
Step-by-Step Methodology:
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
-
Slurry Packing:
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent such as hexane.
-
Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Carefully apply the sample solution to the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) to remove highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane. The optimal gradient should be determined by thin-layer chromatography (TLC) beforehand. A patent for the related compound o-(p-tolyl)benzonitrile suggests a petroleum ether/ethyl acetate eluent system.[4]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent system is identified. It is often used as a final polishing step after initial purification by chromatography.
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection:
-
The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
For aryl nitriles, common recrystallization solvents include alcohols (e.g., ethanol, methanol, isopropanol) or mixed solvent systems such as hexane/ethyl acetate or hexane/dichloromethane.[2][5] A related compound, 2-chloro-4-nitrobenzonitrile, has been successfully recrystallized from methanol.[6] For a similar biphenyl nitrile, recrystallization from petroleum ether was effective.[7]
-
-
Dissolution:
-
Place the crude or semi-purified this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding the solvent in small portions until the solid has just dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
IV. Purity Assessment
After purification, it is crucial to assess the purity of the this compound. A combination of chromatographic and spectroscopic techniques should be employed.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and compare with the starting material and known standards.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and identifying any remaining impurities. The ¹H NMR spectrum of the related 3-methylbenzonitrile shows characteristic aromatic proton signals.[8] The ¹H NMR spectrum of benzonitrile itself shows signals in the aromatic region.[9]
V. Conclusion
The successful purification of this compound from a crude reaction mixture is a critical step in its utilization as a key synthetic intermediate. By understanding the potential impurities and employing systematic troubleshooting and optimized purification protocols, researchers can consistently obtain this compound in high purity. This guide provides the necessary framework to address common challenges and achieve the desired quality standards for your research and development needs.
VI. References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Retrieved from [Link]
-
Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]
-
Reddit. (2024, May 16). Purification Troubleshooting. r/chemistry. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
Qian, X., et al. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 22(8), 6341-6344. [Link]
-
Narasegowda, R. S., et al. (2005). 2-(4-Methylphenyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4263-o4264. [Link]
-
Google Patents. (n.d.). EP0931059B1 - Method for preparing a cyanobiphenyl. Retrieved from
-
Biotage. (2023, January 23). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Retrieved from [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
-
Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. [Link]
Sources
Technical Support Center: Solvent Effects in the Synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile
Welcome to the technical support guide for optimizing reactions involving 2-Chloro-4-(2-methylphenyl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection on reaction kinetics. We will move beyond simple protocol lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic procedures effectively.
The substitution of the chloro group in this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success and rate of this transformation are profoundly influenced by the solvent system employed. Understanding these interactions is key to achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most likely reaction mechanism for nucleophilic substitution on this compound?
A1: The reaction proceeds via the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism. This is because the benzonitrile group (-CN) is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. The mechanism involves two key steps:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. This first step is typically the slow, rate-determining step.[1]
-
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride leaving group. This second step is generally fast.[1]
Q2: Why is solvent choice so critical for the rate of this SNAr reaction?
A2: The solvent's primary role is to solvate the reactants and stabilize the transition states and intermediates. For an SNAr reaction, the rate is most heavily influenced by how the solvent interacts with the nucleophile. The wrong solvent can "cage" and deactivate the nucleophile, drastically slowing the reaction, while the right solvent can leave it "naked" and highly reactive.[2][3]
Q3: What are the best general classes of solvents for this reaction?
A3: Polar aprotic solvents are strongly recommended and are the industry standard for promoting SNAr reactions.[4][5] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are ideal choices. They possess a high dielectric constant to dissolve ionic nucleophiles but lack acidic protons, preventing the deactivation of the nucleophile through hydrogen bonding.[2]
Q4: Can I use a protic solvent like ethanol or water?
A4: While it might seem convenient, using polar protic solvents like water, methanol, or ethanol is generally discouraged as they can significantly decrease the reaction rate.[6][7] These solvents have acidic protons that form strong hydrogen bonds with anionic nucleophiles. This solvation shell, or "cage," stabilizes the nucleophile, lowers its energy, and makes it less reactive, thus increasing the activation energy required for the rate-determining step.[2][3][8]
SNAr Mechanism Overview
Caption: General mechanism for an SNAr reaction.
Troubleshooting Guide: Solvent-Related Issues
Issue 1: My reaction is extremely slow or has not initiated.
-
Question: I've assembled my reaction with this compound and my nucleophile, but after several hours, TLC/LC-MS analysis shows only starting material. What's the most likely cause?
-
Answer & Troubleshooting Steps:
-
Verify Your Solvent Choice: The most common cause for a stalled SNAr reaction is the use of an inappropriate solvent. Are you using a polar protic solvent like ethanol, methanol, or water? These solvents are known to suppress SNAr rates by solvating the nucleophile via hydrogen bonding.[2][3]
-
Immediate Corrective Action: Switch to a high-quality, anhydrous polar aprotic solvent. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent starting points. Studies have shown that switching from methanol to a polar aprotic solvent can increase reaction rates by orders of magnitude.[9] For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[9]
-
Ensure Anhydrous Conditions: The presence of water, even in a polar aprotic solvent, can be detrimental. Water can act as a competing nucleophile, leading to unwanted hydrolysis byproducts, and can also solvate anionic nucleophiles.[10] Ensure your glassware is oven-dried and your solvent is anhydrous.
-
Issue 2: The reaction works, but the yield is low and I'm seeing several side products.
-
Question: My reaction proceeds, but I'm getting a low yield of the desired product along with other spots on my TLC plate. How can the solvent be contributing to this?
-
Answer & Troubleshooting Steps:
-
Re-evaluate Solvent Polarity: While polar aprotic solvents are ideal, their ability to stabilize the charged Meisenheimer complex is also important.[11] If your solvent is not polar enough, the intermediate may be too high in energy, potentially favoring alternative decomposition pathways. Ensure your chosen solvent (e.g., THF, Dioxane) has sufficient polarity. If not, switch to a more polar aprotic option like DMSO or DMF.
-
Consider Solvent-Mediated Mechanism Changes: For certain nucleophile/substrate combinations, the solvent can influence the reaction mechanism itself. In mixed protic-aprotic systems, the reaction could shift from a standard polar SNAr pathway to a single-electron transfer (SET) mechanism, which can generate different byproducts.[11] Sticking to a purely polar aprotic system provides more predictable outcomes.
-
Check for Solvent Reactivity: Ensure your solvent is not reacting with your reagents. For example, at high temperatures and with strong bases, solvents like DMF can decompose. Verify the stability of your chosen solvent under your specific reaction conditions.
-
Data Summary: Expected Impact of Solvent Class on SNAr Reaction Rate
| Solvent Class | Examples | Interaction with Nucleophile | Effect on Reaction Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Weakly solvates the cation, leaving the anion "naked" and highly reactive.[3] | Significant Increase | Maximizes nucleophile reactivity for the rate-determining step.[2][4][5] |
| Polar Protic | Water, Methanol, Ethanol | Strongly solvates the anion via hydrogen bonding ("caging").[2][8] | Significant Decrease | Stabilizes and deactivates the nucleophile, increasing the activation energy.[7] |
| Non-Polar | Hexane, Toluene, Benzene | Poor solvation of ionic nucleophiles and polar intermediates. | Very Slow / No Reaction | Reactants, especially ionic nucleophiles, often fail to dissolve. |
Experimental Protocol: Solvent Screening for Reaction Optimization
This protocol provides a general workflow for systematically evaluating the best solvent for your nucleophilic substitution reaction with this compound.
Objective: To identify the solvent that provides the highest reaction rate and yield.
Materials:
-
This compound
-
Chosen Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous Solvents for Screening: DMF, DMSO, Acetonitrile, THF
-
Internal Standard (e.g., dodecane, biphenyl - must be inert)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
GC or LC-MS for analysis
Procedure:
-
Preparation: In separate, oven-dried reaction vials, add this compound (1.0 eq), your nucleophile (1.1-1.5 eq), and a known amount of the internal standard.
-
Solvent Addition: To each vial, add an equal volume of one of the anhydrous test solvents (DMF, DMSO, Acetonitrile, THF). Ensure all reactants are fully dissolved.
-
Reaction Initiation: Place all vials in the heating block set to the desired reaction temperature (e.g., 80 °C). Start stirring simultaneously.
-
Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), carefully take a small aliquot from each reaction mixture. Quench the aliquot in a separate vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
Analysis: Analyze the quenched aliquots by GC or LC-MS.
-
Data Interpretation: By comparing the peak area of the product to the internal standard at each time point, you can determine the relative reaction rate in each solvent. The solvent that yields the fastest conversion and cleanest product profile is the optimal choice.
Solvent Selection Troubleshooting Workflow
Caption: Troubleshooting flowchart for solvent selection.
References
- Vertex AI Search Result 1: Discusses the general effect of protic vs. aprotic solvents in nucleophilic substitution reactions.
- Vertex AI Search Result 2: Explains that polar aprotic solvents favor SN2-type mechanisms by enhancing nucleophile reactivity.
- Vertex AI Search Result 3: Details how solvent composition (protic-aprotic mixtures) can influence SNAr reaction mechanisms, sometimes leading to different kinetic models.
- Vertex AI Search Result 4: Highlights that polar aprotic solvents are preferred for SN2 reactions as they do not "cage" the nucleophile with hydrogen bonds, leading to significant r
- Vertex AI Search Result 5: Compares polar protic and aprotic solvents, noting that aprotic solvents leave the nucleophile "free" and more reactive.
- Vertex AI Search Result 6: Describes how polar protic solvents stabilize carbocation intermediates in SN1 reactions but can negatively affect SN2 reactions by interacting with the nucleophile.
- Vertex AI Search Result 7: States that SN2 reactions are favored by polar aprotic solvents like acetone and DMSO.
- Vertex AI Search Result 8: Mentions that the dielectric constant (a measure of polarity)
- Vertex AI Search Result 9: Provides a quantitative example of reaction rate increase in a polar aprotic solvent compared to a protic one.
- Vertex AI Search Result 10: Summarizes the effects of polar protic and aprotic solvents on SN1 and SN2 reactions, emphasizing the importance of solv
- Vertex AI Search Result 11: Provides an example of a related nitrile alkylation, illustr
- Vertex AI Search Result 12: Discusses kinetics of SNAr reactions in acetonitrile, a polar aprotic solvent.
- Vertex AI Search Result 13: Explains that polar protic solvents can depress the rate of SN2 reactions by stabilizing the nucleophile.
- Vertex AI Search Result 14: Offers troubleshooting advice for benzonitrile synthesis, including the importance of anhydrous conditions.
- Vertex AI Search Result 15: Describes the synthesis of a related benzonitrile derivative, noting the inferiority of toluene (non-polar) compared to THF (more polar aprotic) as a solvent.
- Vertex AI Search Result 16: Provides a synthesis example of a substituted benzonitrile using benzene for extraction.
- Vertex AI Search Result 17: Discusses the kinetics and mechanism of SNAr reactions, highlighting the role of the solvent in stabilizing intermedi
- Vertex AI Search Result 18: Explains how polar, protic solvents solvate anions through hydrogen bonding, which can influence reactivity.
- Vertex AI Search Result 19: Shows a synthesis of aryloxymethylbenzonitriles using DMF as the solvent.
- Vertex AI Search Result 20: Abstract of a study on SNAr reactions, noting large rate increases when moving
- Vertex AI Search Result 21: Patent describing a process for preparing a chloronitrobenzonitrile using DMF as the solvent.
- Vertex AI Search Result 22: Discusses concerted SNAr mechanisms and the influence of solvent polarity.
- Vertex AI Search Result 23: A troubleshooting guide for a related synthesis, emphasizing the need to keep the reaction dry and control temper
- Vertex AI Search Result 24: Describes the addition-elimination mechanism of SNAr reactions, noting the first step is r
- Vertex AI Search Result 25: A study on the kinetics of an SNAr reaction in various protic solvents.
- Vertex AI Search Result 26: A general HPLC troubleshooting guide, not directly relevant to the chemical synthesis but provides an example of technical document
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 2-Chloro-4-(2-methylphenyl)benzonitrile
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-4-(2-methylphenyl)benzonitrile, a biphenyl compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural verification is paramount. This document serves as a comprehensive guide for researchers, offering a detailed theoretical prediction of the ¹H NMR spectrum, a robust experimental protocol for its acquisition, and a comparative analysis against other common analytical techniques to ensure the highest degree of scientific integrity.
Foundational Analysis: Predicting the ¹H NMR Spectrum
The first step in any NMR analysis is to deconstruct the molecule's structure to predict the expected signals. This predictive process is grounded in the fundamental principles of chemical equivalence, shielding/deshielding effects, and spin-spin coupling.[1]
The structure of this compound comprises two distinct aromatic systems and a methyl group, leading to several unique proton environments.
Caption: Structure of this compound with proton numbering.
Predicted Chemical Shifts and Multiplicities
The chemical shift of a proton is dictated by its local electronic environment.[2] Electron-withdrawing groups (EWGs) like nitrile (-CN) and chlorine (-Cl) deshield nearby protons, shifting their signals downfield (higher ppm). Electron-donating groups (EDGs) like methyl (-CH₃) have a shielding effect, shifting signals upfield (lower ppm).[3] Aromatic protons typically resonate between 6.5 and 8.4 ppm.[4]
| Proton(s) | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |
| H₆ | ~7.8 - 8.0 | 1H | Doublet (d) | Located ortho to the strongly electron-withdrawing -CN group and meta to the -Cl group. Experiences significant deshielding. Coupled only to H₅ (meta coupling), but the most likely observable coupling will be a small doublet. |
| H₅ | ~7.6 - 7.8 | 1H | Doublet of Doublets (dd) | Situated meta to the -CN group and ortho to the tolyl group. It is coupled to H₆ (meta, J ≈ 2-3 Hz) and H₃ (ortho, J ≈ 7-10 Hz).[5][6] |
| H₃ | ~7.5 - 7.7 | 1H | Doublet (d) | Positioned ortho to the -Cl group and the tolyl group. Coupled ortho to H₅. |
| H₃', H₄', H₅', H₆' | ~7.2 - 7.5 | 4H | Complex Multiplet (m) | These four protons on the tolyl ring are inequivalent and will couple with each other, resulting in a complex, overlapping multiplet that is often difficult to resolve at lower field strengths. |
| -CH₃ | ~2.2 - 2.4 | 3H | Singlet (s) | This is a benzylic methyl group. It has no adjacent protons, so it appears as a sharp singlet. Its chemical shift is in the typical range for such groups.[7] |
A Self-Validating Experimental Workflow
A single ¹H NMR spectrum, while informative, is often insufficient for unambiguous proof of structure for complex molecules. A robust analytical workflow incorporates complementary NMR experiments to create a self-validating dataset.
Caption: A validated workflow for unambiguous NMR-based structural elucidation.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single deuterium signal that does not interfere with the analyte signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference, which is defined as 0.0 ppm.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard 1D proton (¹H) spectrum. This provides the initial overview of the proton environments.
-
Acquire a 1D carbon-13 (¹³C) spectrum. This reveals the number of unique carbon environments. Aromatic carbons typically appear between 120-170 ppm.[6]
-
Acquire a 2D Correlation Spectroscopy (COSY) spectrum. This experiment is crucial as it reveals which protons are spin-coupled to each other, allowing for the definitive assignment of adjacent protons (e.g., confirming the H₅-H₃ and H₅-H₆ correlations).
-
Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum. This correlates each proton signal with the carbon atom to which it is directly attached, linking the ¹H and ¹³C spectra.
-
Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments and confirming the connectivity between the two aromatic rings.
-
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone of structural elucidation for organic molecules, a multi-technique approach provides the most rigorous and defensible characterization. The choice of technique depends on the specific information required.
| Technique | Information Provided | Strengths | Limitations | Role in Analysis |
| ¹H NMR | Detailed information on the proton framework, connectivity, and stereochemistry. | Non-destructive, highly reproducible, provides rich structural detail. | Can have overlapping signals in complex regions; requires soluble sample. | Primary: Elucidates the core proton structure and connectivity. |
| ¹³C NMR | Number and type of carbon environments (sp³, sp², sp). | Complements ¹H NMR by showing the carbon skeleton; less signal overlap. | Low natural abundance of ¹³C requires longer acquisition times. | Confirmatory: Validates the carbon backbone and number of unique carbons. |
| 2D NMR (COSY, etc.) | Unambiguous proton-proton and proton-carbon correlations. | Resolves ambiguities from 1D spectra; essential for complex structures. | Requires significantly more instrument time than 1D experiments. | Definitive: Provides incontrovertible proof of atomic connectivity. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (with HRMS). | Extremely sensitive (requires tiny amounts of sample); provides molecular formula. | Does not provide detailed structural connectivity (isomer differentiation can be difficult). | Essential: Confirms the molecular formula and overall mass of the compound. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, simple, and excellent for identifying key bonds (e.g., C≡N stretch ~2230 cm⁻¹).[8] | Provides limited information on the overall molecular skeleton. | Supportive: Quickly confirms the presence of key functional groups like the nitrile. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Provides the absolute, unambiguous structure. | Requires a suitable single crystal, which can be difficult or impossible to grow. | Gold Standard: The ultimate structural proof, if a crystal can be obtained. |
Conclusion
The ¹H NMR analysis of this compound is a powerful method for its structural characterization. A predictive analysis based on fundamental principles allows for the initial assignment of the aromatic and aliphatic signals. However, for complete and unambiguous structural verification—the standard required in professional drug development and materials science—this analysis must be part of a larger, self-validating workflow. By complementing the primary ¹H NMR data with ¹³C, 2D NMR experiments (COSY, HSQC, HMBC), and mass spectrometry, researchers can build an unassailable body of evidence to confirm the identity and purity of their target compound, ensuring the integrity and reproducibility of their scientific findings.
References
-
University of Calgary. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]
-
University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
-
Teotonio, E. et al. (n.d.). Supplementary Information. [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
OpenOChem Learn. (n.d.). Interpreting ¹H NMR. [Link]
-
University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
Reich, H. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
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mass spectrometry of 2-Chloro-4-(2-methylphenyl)benzonitrile
An In-Depth Comparative Guide to the Mass Spectrometry of 2-Chloro-4-(2-methylphenyl)benzonitrile
Introduction
This compound, a substituted biphenyl compound, represents a class of molecules often encountered as intermediates in the synthesis of pharmaceuticals and advanced materials. Accurate structural confirmation and sensitive quantification of such compounds are critical milestones in research and development. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of mass spectrometry techniques for the characterization of this compound. We will move beyond simple procedural descriptions to explore the causal relationships behind instrumental choices, compare the data generated from different ionization methods, and provide robust, field-tested protocols for analysis.
Part 1: Foundational Principles for Analyte Characterization
Before delving into complex fragmentation, it is crucial to understand the fundamental mass spectrometric properties of the target analyte. The molecule's elemental composition provides a built-in validation system.
Molecular Formula: C₁₄H₁₀ClN Monoisotopic Mass: 227.05 Da
The Chlorine Isotopic Pattern: A Primary Confirmation Tool
A key structural feature of this analyte is the single chlorine atom. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a highly characteristic isotopic pattern in the mass spectrum. Any ion containing the chlorine atom will appear as a doublet of peaks separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1 (M:M+2). The observation of this pattern is a primary, non-negotiable step in confirming the identity of any chlorine-containing fragment.
Comparison of Ionization Techniques
The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, as it dictates the nature and extent of molecular fragmentation. The selection depends entirely on the analytical goal: are you seeking to confirm molecular weight or elucidate the structure through fragmentation?[1][2]
| Technique | Ionization Type | Primary Ion Observed | Fragmentation | Ideal For |
| Electron Impact (EI) | Hard | M⁺• (m/z 227) | Extensive | Structural elucidation and library matching of pure, volatile samples.[3][4] |
| Chemical Ionization (CI) | Soft | [M+H]⁺ (m/z 228) | Minimal | Unambiguous molecular weight determination of volatile samples.[2][5] |
| Electrospray Ionization (ESI) | Soft | [M+H]⁺ (m/z 228) | Minimal (tunable) | Analysis of moderately polar compounds in solution; the standard for LC-MS.[1][3] |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft | [M+H]⁺ (m/z 228) | Minimal (tunable) | Analysis of less polar, semi-volatile compounds that are difficult to ionize by ESI.[4][5] |
Expert Rationale: For initial structural confirmation of a synthesized standard, EI is unparalleled due to its reproducible and extensive fragmentation, which creates a detailed molecular fingerprint.[5] For analyzing the compound in a complex mixture, such as a reaction quench or a biological matrix, the coupling of liquid chromatography (LC) with a soft ionization technique like ESI or APCI is mandatory to achieve the necessary separation and sensitivity.[6]
Part 2: Fragmentation Analysis: Hard vs. Soft Ionization
The true power of mass spectrometry lies in the controlled fragmentation of a molecule to reveal its constituent parts. We will compare the data obtained from "hard" EI, which fragments the initial molecular ion, with the data from tandem mass spectrometry (MS/MS) on "soft" ionized precursor ions.
Predicted Electron Impact (EI) Fragmentation Pathway
Under standard 70 eV EI conditions, the this compound molecular ion (M⁺•) will be formed, followed by a cascade of fragmentation events driven by the molecule's structure. The stability of the aromatic rings suggests the molecular ion will be clearly visible.[7]
Key Fragmentation Channels:
-
Loss of Neutrals: The most common pathways involve the loss of small, stable neutral molecules or radicals.
-
Loss of •Cl: Cleavage of the C-Cl bond results in an ion at m/z 192.
-
Loss of •CH₃: Loss of a methyl radical from the tolyl group yields an ion cluster at m/z 212/214.
-
Loss of HCN: A characteristic fragmentation for benzonitriles, leading to an ion cluster at m/z 200/202.
-
-
Biaryl Bond Cleavage: Scission of the bond connecting the two aromatic rings can occur, leading to fragments representing each ring system.
-
Rearrangements: Formation of the highly stable tropylium ion (m/z 91) from the methylphenyl moiety is a classic and highly probable rearrangement.
Caption: A typical LC-MS/MS workflow for targeted analysis.
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction appropriate for the matrix to isolate the analyte and minimize matrix effects. The final sample should be in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
MS System (Positive ESI Mode):
-
Ion Source: ESI or APCI, depending on which provides a better signal for the analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
MRM Transitions (example):
-
Quantifier: 228 -> 201 (Precursor -> Fragment from loss of HCN)
-
Qualifier: 228 -> 193 (Precursor -> Fragment from loss of Cl)
-
-
Collision Energy: Optimize experimentally for each transition, typically in the range of 15-35 eV.
-
-
Data Validation: The quantifier/qualifier ion ratio should be constant across all standards and samples. The retention time must match that of an authentic standard.
Part 4: Data Summary & Comparison
This table summarizes the key ions expected from each analytical approach, providing a quick reference for data interpretation.
| m/z (charge) | Ion Identity | Expected In | Notes |
| 227/229 (+1) | [M]⁺• | GC-MS (EI) | Molecular ion. The ~3:1 isotopic pattern is definitive proof of chlorine. |
| 228/230 (+1) | [M+H]⁺ | LC-MS (ESI/APCI) | Pseudomolecular ion; serves as the precursor for MS/MS experiments. |
| 212/214 (+1) | [M-CH₃]⁺• | GC-MS (EI) | Loss of a methyl radical. |
| 200/202 (+1) | [M-HCN]⁺• | GC-MS (EI) | Characteristic loss for a benzonitrile. |
| 201 (+1) | [M+H-HCN]⁺ | LC-MS/MS | Common fragment from the protonated molecule in CID. |
| 192 (+1) | [M-Cl]⁺ | GC-MS (EI) | Loss of a chlorine radical. Note the disappearance of the isotopic pattern. |
| 137/139 (+1) | [C₇H₄ClN]⁺• | GC-MS (EI) | Fragment from biaryl bond cleavage (the chlorobenzonitrile portion). |
| 91 (+1) | [C₇H₇]⁺ | GC-MS (EI), LC-MS/MS | Tropylium ion from the methylphenyl portion. A very common and stable fragment. |
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task where the choice of methodology must be aligned with the analytical objective.
-
For unequivocal structural confirmation of a pure substance, GC-MS with Electron Impact ionization is the superior choice. Its rich fragmentation pattern, combined with the characteristic chlorine isotope signature, provides a high-confidence molecular fingerprint.
-
For sensitive and specific quantification in complex matrices, LC-MS/MS with ESI or APCI is the required approach. Its ability to chromatographically separate the analyte from interferences and use highly specific MRM transitions provides unmatched performance for real-world applications in process chemistry and drug development.
By understanding the principles of ionization and the predictable fragmentation pathways of this molecule, researchers can effectively leverage mass spectrometry to accelerate their research and ensure the quality and identity of their compounds.
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A Comparative Guide to FT-IR Spectroscopy of Benzonitrile Derivatives
For researchers and professionals in drug development and materials science, understanding the molecular structure and electronic properties of substituted aromatic compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive technique to probe the vibrational characteristics of molecules, providing a fingerprint of their functional groups and chemical environment. This guide provides an in-depth comparison of the FT-IR spectra of benzonitrile and its para-substituted derivatives, offering insights into how electronic substituent effects manifest in their vibrational signatures.
The Principle: Why FT-IR is Ideal for Analyzing Benzonitrile Derivatives
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its atomic bonds.[1] Each type of bond (e.g., C≡N, C=C, C-H) vibrates at a characteristic frequency, and the resulting spectrum of absorption versus wavenumber (cm⁻¹) serves as a unique molecular fingerprint.[2][3]
For benzonitrile derivatives, FT-IR is particularly insightful for two main reasons:
-
The Nitrile (C≡N) Group as a Sensitive Probe: The carbon-nitrogen triple bond in the nitrile group gives rise to a sharp, intense absorption band in a relatively clear region of the spectrum (around 2220-2240 cm⁻¹).[4] The precise frequency of this C≡N stretching vibration (ν(C≡N)) is exquisitely sensitive to the electronic environment of the molecule.
-
Substituent-Induced Electronic Effects: Attaching different functional groups to the benzene ring alters the electron distribution within the entire molecule through inductive and resonance effects. These changes modify the bond strengths and dipole moments, causing predictable shifts in the vibrational frequencies of the nitrile group and the aromatic ring itself.[5]
This guide will compare benzonitrile (the parent compound) with derivatives containing a strong electron-donating group (EDG) and a strong electron-withdrawing group (EWG) to illustrate these principles with experimental data.
Experimental Protocol: Acquiring High-Quality FT-IR Spectra
To ensure data integrity and comparability, a standardized protocol is essential. The following describes a robust method for analyzing solid benzonitrile derivatives.
Step-by-Step Methodology: The KBr Pellet Technique
The Potassium Bromide (KBr) pellet method is a common and effective technique for preparing solid samples for transmission FT-IR analysis. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a stable, solid matrix when pressed.[6]
-
Sample and KBr Preparation:
-
Gently bake spectroscopic grade KBr powder in an oven at ~110°C for 2-3 hours to remove any adsorbed water, which shows a broad absorption and can interfere with the spectrum. Store the dried KBr in a desiccator.
-
The sample must be thoroughly dry and in a fine powder form.
-
-
Grinding and Mixing:
-
Weigh approximately 1-2 mg of the benzonitrile derivative sample and 100-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[7]
-
Transfer the sample and KBr to an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering, which can distort the absorption bands.[7]
-
-
Pellet Formation:
-
Assemble a pellet press die. Carefully transfer the KBr-sample mixture into the die, ensuring an even distribution.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a thin, transparent, or translucent pellet. A cloudy or opaque pellet often indicates insufficient grinding or the presence of moisture.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
First, run a background scan with an empty sample compartment. This records the spectrum of the instrument's environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[8]
-
Run the sample scan to obtain the FT-IR spectrum of the benzonitrile derivative. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The following diagram illustrates this experimental workflow.
Caption: Workflow for FT-IR analysis using the KBr pellet technique.
Comparative Analysis: Substituent Effects on Vibrational Frequencies
The electronic character of a substituent at the para-position of the benzene ring directly influences the vibrational frequencies of key functional groups. Here, we compare the FT-IR spectra of three compounds:
-
Benzonitrile (Ph-CN): The reference compound.
-
4-Methoxybenzonitrile (MeO-Ph-CN): Contains the strong electron-donating methoxy (-OCH₃) group.
-
4-Nitrobenzonitrile (O₂N-Ph-CN): Contains the strong electron-withdrawing nitro (-NO₂) group.
The table below summarizes the key vibrational frequencies observed for these derivatives.
| Vibrational Mode | Benzonitrile (Unsubstituted) | 4-Methoxybenzonitrile (-OCH₃, EDG) | 4-Nitrobenzonitrile (-NO₂, EWG) | Rationale for Frequency Shift |
| Nitrile Stretch, ν(C≡N) | ~2229 cm⁻¹ | ~2225 cm⁻¹ | ~2235 cm⁻¹ | The -OCH₃ group donates electron density into the ring via resonance, which can be delocalized onto the C≡N bond. This slightly weakens the triple bond, lowering its vibrational frequency (a red shift). Conversely, the -NO₂ group strongly withdraws electron density, strengthening the C≡N bond and increasing its frequency (a blue shift).[5] |
| Aromatic C-H Stretch, ν(C-H) | ~3070 cm⁻¹ | ~3080 cm⁻¹ | ~3110 cm⁻¹ | Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.[3] Electron-withdrawing groups increase the bond strength of the adjacent ring C-H bonds, shifting the frequency higher. |
| Aromatic Ring Stretch, ν(C=C) | ~1580, 1490 cm⁻¹ | ~1605, 1510 cm⁻¹ | ~1608, 1523 cm⁻¹ | These bands correspond to the stretching of the carbon-carbon bonds within the aromatic ring. Substituents, particularly those that engage in resonance, can alter the bond order within the ring, causing shifts in these frequencies. The nitro group's strong resonance withdrawal significantly impacts these vibrations.[4] |
| Para-Substitution Out-of-Plane Bend, γ(C-H) | N/A (Monosubstituted) | ~835 cm⁻¹ | ~860 cm⁻¹ | The strong, sharp bands in the 900-700 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.[6] For para-disubstituted compounds, a strong band is typically observed between 800-860 cm⁻¹.[9][10] The position is influenced by the electronic nature of the substituents. |
| Substituent-Specific Stretches | N/A | ~1260 cm⁻¹ (asym. C-O-C) | ~1523 cm⁻¹ (asym. NO₂) & 1348 cm⁻¹ (sym. NO₂) | These intense bands are characteristic of the substituent itself. The asymmetric and symmetric stretches of the nitro group are particularly strong and definitive.[11] The C-O-C stretch of the methoxy group is also a prominent feature.[6] |
Note: The exact peak positions can vary slightly based on the sample preparation method, instrument resolution, and physical state of the sample.
Interpreting the Shifts: A Deeper Look at Electronic Effects
The observed shifts can be explained by considering how substituents modulate the electronic structure of the C≡N bond.
Caption: Causality of frequency shifts in the nitrile stretch.
These electronic influences are well-quantified by Hammett substituent constants (σ), which provide a measure of the electronic-donating or -withdrawing ability of a substituent.[12] Studies have shown a linear correlation between the C≡N stretching frequency and Hammett constants, confirming that FT-IR spectroscopy provides a direct probe of these fundamental electronic properties.[13]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of benzonitrile derivatives. By focusing on the sharp and sensitive nitrile stretching band, as well as characteristic aromatic ring vibrations, researchers can gain significant insights into the electronic nature of substituents. The comparison between benzonitrile, 4-methoxybenzonitrile, and 4-nitrobenzonitrile clearly demonstrates that electron-donating groups cause a red shift (lower frequency) in the ν(C≡N) band, while electron-withdrawing groups induce a blue shift (higher frequency). This systematic behavior, grounded in the principles of resonance and inductive effects, allows for the confident characterization of novel compounds and provides supporting data for structure-property relationship studies in drug development and materials science.
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A Senior Application Scientist's Guide to Biaryl Synthesis: Suzuki vs. Stille Coupling
For researchers and professionals in drug development, the efficient construction of biaryl scaffolds is a cornerstone of modern synthetic chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most robust and versatile methods for forging these critical carbon-carbon bonds.[1][2][3]
This guide provides an in-depth, objective comparison of these two powerhouse reactions. Moving beyond a simple list of pros and cons, we will delve into the mechanistic nuances, practical considerations, and field-proven insights that guide the choice between using an organoboron or an organotin reagent for your critical biaryl synthesis.
The Foundational Mechanism: A Shared Catalytic Cycle
At their core, both the Suzuki and Stille couplings are driven by a similar palladium-based catalytic cycle.[1][4] Understanding this fundamental pathway is crucial for appreciating the key differences that arise from the choice of organometallic reagent. The cycle universally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner, forming a Pd(II) intermediate.[4][5]
-
Transmetalation: The organic group from the nucleophilic organometallic reagent (organoboron or organotin) is transferred to the Pd(II) complex, displacing the halide. This is the defining step where the two reactions diverge.
-
Reductive Elimination: The two organic partners, now coordinated to the palladium center, couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6][7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The Suzuki-Miyaura Coupling: The Green and Practical Workhorse
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become arguably the most widely practiced cross-coupling reaction for biaryl synthesis, a distinction that led to a share of the 2010 Nobel Prize in Chemistry.[7][8] Its popularity stems from a combination of operational simplicity, broad applicability, and a favorable environmental profile.[8][9][10]
Mechanistic Details
A key differentiator in the Suzuki mechanism is the requisite activation of the organoboron species by a base.[11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the rapid transfer of the organic group to the palladium center during the transmetalation step.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Advantages & Strengths
-
Low Toxicity: Organoboron reagents (boronic acids and their esters) and the resulting boron-containing byproducts are generally considered to have low toxicity, making the Suzuki reaction environmentally benign and attractive for industrial applications.[8][9][12]
-
Reagent Availability and Stability: A vast and diverse library of boronic acids and esters is commercially available.[8][9] While boronic acids can undergo protodeboronation, they are generally stable to air and moisture, and can often be handled on the benchtop.[9][13]
-
Mild and "Green" Conditions: The reaction tolerates a wide range of functional groups and can often be performed under mild, even aqueous, conditions, which is a significant advantage for green chemistry initiatives.[8][10][14]
-
Cost-Effectiveness: The relative affordability of boronic acids and the ability to run reactions at scale make the Suzuki coupling economically viable for large-scale pharmaceutical and fine chemical synthesis.[8]
Limitations & Considerations
-
Base Sensitivity: The mandatory presence of a base can be problematic for substrates bearing base-sensitive functional groups, such as certain esters or enolizable ketones.[4][15]
-
Boronic Acid Instability: Some boronic acids, particularly heteroaryl variants, can be unstable and prone to decomposition (protodeboronation), which can lower yields. The use of more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[8][16]
The Stille Coupling: Robustness in the Face of Complexity
Developed by John K. Stille, this coupling reaction utilizes organostannanes (organotin compounds) as the nucleophilic partner.[5][17] While its use has been tempered by the toxicity of tin reagents, the Stille coupling remains an indispensable tool, particularly for complex syntheses where other methods fail.[18]
Mechanistic Details
The Stille coupling proceeds through the general catalytic cycle without the need for an activating additive like a base.[6][19] The transmetalation step occurs directly between the organostannane and the Pd(II) complex. The rate of transfer for different organic groups from the tin atom can be controlled (typically: alkynyl > vinyl > aryl > allyl > alkyl), allowing for selective coupling.[19]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Advantages & Strengths
-
Exceptional Functional Group Tolerance: The reaction is performed under neutral or near-neutral conditions, making it highly tolerant of a vast array of functional groups, including those sensitive to bases or acids.[6][19][20] This is the primary reason for its continued use in complex total synthesis.[21]
-
Stable and Readily Prepared Reagents: Organostannanes are generally stable to air and moisture and can be purified by standard techniques like chromatography.[5][17]
-
Broad Substrate Scope: The reaction is compatible with a wide variety of organic electrophiles (halides and triflates) and organostannanes, enabling the synthesis of diverse structures.[5][6]
Limitations & Considerations
-
Toxicity: This is the most significant drawback. Organotin compounds are highly toxic and neurotoxic.[17][22][23] Extreme caution is required during handling, and their use on an industrial scale is often avoided.
-
Purification Challenges: Removing stoichiometric tin byproducts from the reaction mixture can be difficult and often requires specific workup procedures (e.g., treatment with potassium fluoride) or specialized chromatographic techniques.[22] Incomplete removal can compromise the purity of the final compound, a critical issue in drug development.
-
Atom Economy and Cost: Organostannanes often carry three "dummy" alkyl groups (like butyl) that are wasted, leading to poor atom economy. The reagents are also generally more expensive than their boronic acid counterparts.[4]
Comparative Analysis: Suzuki vs. Stille
The choice between these two methods is a classic case of balancing performance, safety, and practicality. The following table summarizes the key decision-making parameters.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, esters) | Organotin (Organostannanes) |
| Toxicity & Env. Impact | Low . Boron compounds are generally benign.[8][9] | High . Organotin compounds are toxic and pose environmental risks.[17][22][24] |
| Functional Group Tolerance | Good, but limited by base-sensitive groups.[15] | Excellent . Tolerates a very wide range of functionalities.[6][20] |
| Key Additive | Base is required to activate the boron reagent.[11] | Generally no additive required for transmetalation.[19] |
| Substrate Scope | Very broad; aryl, vinyl, and even some alkyl partners.[4][8] | Very broad; aryl, vinyl, alkynyl, allyl partners.[5][6] |
| Reaction Conditions | Mild, often aqueous or biphasic solvent systems.[8][10] | Mild, typically anhydrous organic solvents. |
| Workup & Purification | Generally straightforward; byproducts are easily removed.[8] | Challenging . Removal of tin byproducts requires specific methods.[22] |
| Cost & Scalability | Favorable . Reagents are cheaper; highly scalable.[8] | Less favorable. Reagents are more expensive; toxicity limits scalability.[4] |
Field Insights: Making the Right Choice
As a senior application scientist, the decision between Suzuki and Stille is dictated by the specific goals of the project and the nature of the substrates.
-
Choose Suzuki Coupling for:
-
Scale-up and Process Chemistry: When a reaction needs to be scaled from grams to kilograms, the low toxicity, lower cost, and easier purification make Suzuki the default choice in the pharmaceutical industry.[8][25]
-
"Green" Chemistry Mandates: For projects where minimizing environmental impact is a priority, Suzuki is the clear winner.[10]
-
Routine Biaryl Synthesis: For the majority of biaryl syntheses where substrates are tolerant of basic conditions, the Suzuki reaction offers the most practical and efficient route.[14]
-
-
Choose Stille Coupling for:
-
Complex, Late-Stage Synthesis: In the total synthesis of a complex natural product or a final drug candidate, where preserving sensitive functional groups is paramount, the Stille coupling's unparalleled tolerance is invaluable.[18][21]
-
Problematic Heterocyclic Systems: Certain complex heterocyclic substrates have shown better reactivity and yields with the Stille coupling compared to Suzuki or other methods.[18]
-
When All Else Fails: Stille is often the "reaction of last resort" when other coupling methods, including Suzuki, provide low conversions or complex side reactions. Its reliability can justify the associated handling and purification challenges on a small, research-oriented scale.
-
Representative Experimental Protocols
The following protocols are illustrative examples and should be adapted based on the specific substrates and laboratory safety protocols.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 4-Methoxybiphenyl
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent and Base: Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reaction Execution: Add toluene (5 mL) and water (0.5 mL) via syringe. Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Stille Coupling
Synthesis of 4-Vinylstyrene
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromostyrene (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by vinyltributyltin (1.1 mmol, 1.1 equiv).
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir for 6-18 hours under an inert atmosphere, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate tin salts.
-
Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
Both the Suzuki and Stille couplings are powerful and indispensable methods for biaryl synthesis. The Suzuki reaction has rightfully earned its place as the go-to method for most applications due to its low toxicity, cost-effectiveness, and operational simplicity. However, the Stille reaction's exceptional functional group tolerance ensures its continued relevance as a critical problem-solving tool in the synthesis of highly complex and sensitive molecules. The judicious selection between these two reactions, based on a deep understanding of their respective strengths and weaknesses, is a hallmark of an experienced synthetic chemist in the modern research and development landscape.
References
- Stille Coupling Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
- Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields. (n.d.). Benchchem.
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved from [Link]
-
How does the Suzuki coupling reaction work? (n.d.). ORGANIC SYNTHESIS INSIGHT. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
THE STILLE REACTION, 38 YEARS LATER. (n.d.). Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]
-
An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL. Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (n.d.). Bohrium. Retrieved from [Link]
-
How toxic organotin compounds really are? (2023, March 7). Reddit. Retrieved from [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (n.d.). Institut Kimia Malaysia. Retrieved from [Link]
-
Toxicity and health effects of selected organotin compounds: a review. (n.d.). PMC. Retrieved from [Link]
-
Ch 23 Stille and Suzuki Coupling. (2021, April 21). YouTube. Retrieved from [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). National Institutes of Health (NIH). Retrieved from [Link]
-
The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. (n.d.). ResearchGate. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Miramar College. Retrieved from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PubMed Central. Retrieved from [Link]
-
The Suzuki, the Heck, and the Stille reaction — three versatile methods for the introduction of new CC bonds on solid support. (2025, August 6). ResearchGate. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PMC. Retrieved from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2025, December 16). ResearchGate. Retrieved from [Link]
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A Comparative Guide to Analytical Methods for Determining the Purity of 2-Chloro-4-(2-methylphenyl)benzonitrile
Introduction
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. 2-Chloro-4-(2-methylphenyl)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final API. Therefore, robust and reliable analytical methods for determining its purity are of paramount importance.
This guide provides a comparative analysis of the principal analytical techniques for assessing the purity of this compound. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of specific methods and parameters, grounded in established principles of analytical chemistry and regulatory expectations.[1] The validation of these analytical procedures is critical to ensure they are fit for their intended purpose.[2]
The Importance of Purity Analysis
The purity of an intermediate like this compound is a critical quality attribute. Impurities can arise from various sources, including the manufacturing process (e.g., unreacted starting materials, intermediates, by-products) or degradation.[3] These impurities, even in trace amounts, can potentially affect the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control and characterization of impurities.[4][5][6]
The objective of the analytical methods described herein is to separate, identify, and quantify potential impurities, thereby establishing a comprehensive purity profile for this compound.
Chromatographic Techniques for Purity Assessment
Chromatography is the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the purity determination of pharmaceutical compounds due to its versatility, high resolution, and suitability for non-volatile and thermally labile molecules.[7] For a moderately polar compound like this compound, a reversed-phase HPLC method is the logical first choice.[8]
Causality Behind Experimental Choices:
-
Reversed-Phase Mode: In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This is ideal for retaining and separating organic molecules like our target compound based on their hydrophobicity. Potential impurities, which may be more or less polar than the main compound, will have different retention times, allowing for their separation and quantification.
-
C18 Column: A C18 (octadecylsilane) column is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention and separation efficiency for a wide range of aromatic compounds.
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and water allows for the fine-tuning of the mobile phase strength. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe while maintaining good peak shape. A buffer (e.g., phosphate buffer) is used to control the pH of the mobile phase, which can be critical for the retention and peak shape of ionizable impurities.
-
UV Detection: The presence of two aromatic rings in this compound provides strong chromophores, making UV detection a highly sensitive and appropriate choice. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure the highest sensitivity.
Experimental Protocol: Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase as required.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include tailing factor, theoretical plates, and repeatability of retention time and peak area.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[9] Given that this compound has a relatively high boiling point, GC analysis is feasible, particularly for identifying volatile impurities such as residual solvents.
Causality Behind Experimental Choices:
-
Capillary Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane, like a DB-5 or equivalent) is an excellent choice for separating compounds based on their boiling points and, to a lesser extent, their polarity. This type of column provides high resolution and efficiency.
-
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and offers high sensitivity and a wide linear range.[10] It is ideal for quantifying hydrocarbon-based impurities.
-
Temperature Programming: A temperature gradient is essential for analyzing samples containing compounds with a range of boiling points. Starting at a lower temperature allows for the separation of volatile impurities, while ramping up the temperature ensures the elution of the main compound and any less volatile impurities in a timely manner with good peak shape.
Experimental Protocol: Gas Chromatography Method
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane or acetone at a concentration of approximately 1 mg/mL.
Spectroscopic Techniques for Structural Confirmation and Impurity Identification
While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for structural elucidation and the definitive identification of the main compound and its impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules.[8][11] For this compound, ¹H and ¹³C NMR are crucial for confirming the molecular structure and can also be used for quantitative analysis (qNMR).
Causality Behind Experimental Choices:
-
¹H NMR: Provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals is directly proportional to the number of protons, allowing for the quantification of impurities if their signals are resolved from the main compound.
-
¹³C NMR: Shows signals for all the carbon atoms in the molecule, providing a carbon fingerprint. This is particularly useful for identifying isomeric impurities where the proton environments might be very similar.
-
Deuterated Solvent: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to dissolve the sample, as it is "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals.[12]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shifts using the residual solvent peak as an internal reference.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[13] When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for identifying unknown impurities.[7][14]
Causality Behind Experimental Choices:
-
Electron Ionization (EI) for GC-MS: EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and acts as a molecular fingerprint, which can be compared against spectral libraries for identification.
-
Electrospray Ionization (ESI) for LC-MS: ESI is a soft ionization technique that typically results in the protonated molecule [M+H]⁺. This is useful for determining the molecular weight of the parent compound and any non-volatile impurities separated by HPLC.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments, greatly aiding in the identification of unknown impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A GC-MS system with a capillary GC column and an electron ionization (EI) source.
-
GC Conditions: Use the same conditions as described in the GC-FID protocol.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte and its impurities in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to determine the molecular ion and fragmentation pattern.
Comparison of Analytical Methods
The choice of analytical method depends on the specific goal of the analysis. For routine purity testing and quantification, HPLC is generally the preferred method. GC is valuable for analyzing volatile impurities. NMR and MS are powerful for structural confirmation and the identification of unknown impurities.
| Parameter | HPLC-UV | GC-FID | NMR | MS |
| Primary Application | Quantitative Purity | Quantitative Volatile Impurities | Structural Elucidation, Quantitative | Identification, Structural Elucidation |
| Selectivity/Specificity | High | High | Moderate to High | Very High (especially HRMS) |
| Sensitivity | High (ng range) | Very High (pg range) | Low (µg-mg range) | Very High (pg-fg range) |
| Quantification | Excellent | Excellent | Good (qNMR) | Moderate (requires standards) |
| Throughput | High | High | Low | High (when coupled with chromatography) |
| Typical Impurities Detected | Non-volatile, thermally labile impurities, isomers | Volatile impurities, residual solvents | Structural isomers, impurities >1% | Trace impurities, structural isomers |
Workflow and Method Validation
A comprehensive approach to purity determination involves a combination of these techniques. The overall workflow should be guided by a thorough method validation process to ensure the results are accurate, reliable, and reproducible.[4][5]
dot
Caption: Workflow for purity analysis of this compound.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[2] Key validation parameters as per ICH Q2(R2) guidelines include:[4][5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
dot
Caption: Comparison of analytical methods for purity determination.
Conclusion
The determination of purity for this compound requires a multi-faceted analytical approach. While HPLC serves as the primary tool for routine quantitative analysis of non-volatile impurities, GC is indispensable for monitoring residual solvents. Spectroscopic methods, namely NMR and MS, provide the definitive structural information necessary for compound confirmation and the unambiguous identification of unknown impurities.
The selection and development of these methods must be underpinned by a rigorous validation process, adhering to ICH guidelines to ensure data integrity and regulatory compliance.[4][5][17] By integrating these complementary techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023, November 30). International Council for Harmonisation. Available at: [Link]
-
Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America. Available at: [Link]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Available at: [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. (2013, May). International Journal of Pharmaceutical Erudition. Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn. Available at: [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available at: [Link]
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Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. (2016, May 11). ResearchGate. Available at: [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International. Available at: [Link]
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2.5B: Uses of Gas Chromatography. (2022, April 7). Chemistry LibreTexts. Available at: [Link]
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Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace. Available at: [Link]
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Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). US EPA. Available at: [Link]
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CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Agilent Technologies. Available at: [Link]
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HPI Compendium. (2006, April 1). Agilent Technologies. Available at: [Link]
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Benzonitrile, 2-(4-methylphenyl)-. NIST WebBook. Available at: [Link]
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2-(4-Methylphenyl)benzonitrile. (2011). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. (2023). MDPI. Available at: [Link]
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Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Arkivoc. Available at: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017, January 2). Critical Reviews in Analytical Chemistry. Available at: [Link]
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HPLC methods for recently approved pharmaceuticals. (2005). Wiley. Available at: [Link]
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Trace Impurity Analysis. Shimadzu. Available at: [Link]
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NMR Spectroscopy for Metabolomics Research. (2025, December 30). ResearchGate. Available at: [Link]
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Benzonitrile, 2-chloro-. NIST WebBook. Available at: [Link]
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New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. (2025, March 27). Molecules. Available at: [Link]
- Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984, June 13). European Patent Office.
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Benzonitrile. NIST WebBook. Available at: [Link]
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Benzonitrile, 2-methyl-. NIST WebBook. Available at: [Link]
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The Modern Chemist's Guide to Benzonitrile Synthesis: A Comparative Analysis of Cross-Coupling Methodologies
Substituted benzonitriles are indispensable building blocks in modern chemistry, serving as crucial intermediates and core structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of the cyano group onto an aromatic ring is a pivotal transformation, and over the past few decades, transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategies to achieve this.[1]
This in-depth technical guide provides a comparative study of the leading cross-coupling reactions for benzonitrile synthesis. Moving beyond a simple recitation of methods, we will dissect the underlying mechanics, evaluate the practical advantages and limitations of each approach, and provide field-proven experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Landscape of C-CN Cross-Coupling: An Overview
The synthesis of aryl nitriles has evolved significantly from classical methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric copper cyanide.[3][4] The advent of palladium-catalyzed cross-coupling in 1973 marked a paradigm shift, offering milder conditions and superior functional group tolerance.[4][5] Today, the primary methods employed are variations of palladium-, nickel-, and copper-catalyzed cyanations of aryl halides and pseudohalides.[1]
This guide will focus on a direct comparison of the most prominent palladium-catalyzed systems: Buchwald-Hartwig Cyanation , Suzuki-Miyaura C-CN Coupling , and Stille Cyanation . While Heck and Sonogashira reactions are pillars of C-C bond formation, their direct application for cyanation is less common and will not be the focus here.
Mechanistic Underpinnings: A Shared Catalytic Cycle
The remarkable success of these reactions stems from a common, elegant catalytic cycle centered on a palladium catalyst. Understanding this cycle is critical to troubleshooting and optimizing reactions. The cycle universally proceeds through three key steps: oxidative addition, transmetalation (or a related substitution), and reductive elimination.[6][7][8][9]
Caption: Generalized catalytic cycle for Pd-catalyzed cyanation.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) or aryl-pseudohalide (e.g., Ar-OTf) bond. This is often the rate-limiting step, and its efficiency dictates the reactivity of the electrophile (I > Br > OTf > Cl).[6]
-
Transmetalation/Cyanide Exchange : The halide on the resulting Pd(II) complex is replaced by the cyano group. The nature of this step is the primary differentiator between the named reactions. In Buchwald-Hartwig cyanation, a simple salt like Zn(CN)₂ or K₄[Fe(CN)₆] provides the cyanide anion.[10] In Suzuki or Stille coupling, the cyano group is delivered from an organoboron or organotin reagent, respectively, via a transmetalation step.[8][11]
-
Reductive Elimination : The aryl group and the newly attached cyano group are eliminated from the palladium center, forming the desired C-CN bond and regenerating the active Pd(0) catalyst.[7][12]
A significant challenge in all cyanation reactions is the potential for the cyanide ion to strongly coordinate with and poison the palladium catalyst at various stages of the cycle, leading to catalyst deactivation.[4][5] Modern catalyst systems, particularly those employing sophisticated phosphine ligands, are designed to mitigate this issue.[4]
Head-to-Head Comparison of Cyanation Methodologies
The choice of a specific cross-coupling protocol depends on substrate availability, functional group tolerance, cost, and toxicity considerations. The following table provides a high-level comparison.
| Feature | Buchwald-Hartwig Cyanation | Suzuki-Miyaura C-CN Coupling | Stille Cyanation |
| Cyanide Source | Inorganic salts (KCN, Zn(CN)₂, K₄[Fe(CN)₆]) or organic sources (acetone cyanohydrin).[3][13] | Typically involves a pre-formed cyanoboronate reagent or in situ generated variants. | Organotin cyanides (e.g., Bu₃SnCN). |
| Key Advantage | Direct use of simple, often less toxic cyanide sources; operationally simple.[4][13] | Avoids highly toxic cyanide salts; benefits from the well-understood and robust nature of Suzuki coupling.[11] | Excellent functional group tolerance; organostannanes are stable and often unreactive towards other reagents.[8][14] |
| Primary Limitation | Potential for catalyst poisoning by excess cyanide; toxicity of some cyanide sources.[4][5] | Requires synthesis of the organoboron reagent; can be sensitive to base.[15][16] | High toxicity and stoichiometric tin waste are significant drawbacks.[14][17] |
| Catalyst System | Pd precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[6][18][19] | Standard Suzuki catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands).[9][16] | Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are common.[14][20] |
| Substrate Scope | Excellent for aryl bromides and chlorides; wide range of heterocycles are tolerated.[4][13][21] | Broad scope for aryl halides and triflates.[11][16] | Very broad, but primarily used when other methods fail due to toxicity concerns.[8][17] |
Deep Dive: Protocols and Performance Data
Buchwald-Hartwig Cyanation: The Modern Workhorse
This method has become a favorite due to its operational simplicity and the development of highly efficient catalyst systems that overcome earlier challenges of catalyst poisoning. The use of safer, non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has been a major advance.[13]
Representative Experimental Data:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (4) | Zn(CN)₂ | DMAc | 120 | 4 | 95 |
| 2 | 4-Chlorobenzaldehyde | P1 Precatalyst (2) | - | K₄[Fe(CN)₆] | t-BuOH/H₂O | 100 | 1 | 97[4] |
| 3 | 3-Bromoquinoline | Pd(OAc)₂ (5) | Xantphos (10) | K₄[Fe(CN)₆] | DMAc | 140 | 12 | 88 |
| 4 | 5-Bromoindole | P1 Precatalyst (5) | - | Zn(CN)₂ | H₂O/THF | 40 | 18 | 94[21] |
Data synthesized from multiple sources for comparative purposes.[4][21]
Detailed Experimental Protocol: Cyanation of an Aryl Chloride [4]
This protocol details the cyanation of an electron-rich aryl chloride using a modern palladacycle precatalyst and a non-toxic cyanide source.
Caption: Experimental workflow for Buchwald-Hartwig cyanation.
Causality Behind Choices:
-
Palladacycle Precatalyst (P1): These air-stable Pd(II) precatalysts rapidly form the active Pd(0) species in situ upon exposure to a base or, in this case, the reaction medium. This avoids catalyst poisoning that can occur when activating simpler Pd sources like Pd(OAc)₂ in the presence of cyanide.[4]
-
K₄[Fe(CN)₆]: This iron-cyanide complex is a solid, relatively non-toxic, and slow-releasing source of cyanide, which helps maintain a low concentration of free cyanide in solution, thus minimizing catalyst deactivation.[13]
-
t-BuOH/H₂O: The aqueous solvent system is critical for dissolving the inorganic cyanide salt while maintaining solubility for the organic substrate and catalyst complex.[18]
Suzuki-Miyaura Coupling: A Decyanative Approach
While less direct, Suzuki-type couplings can be adapted for benzonitrile synthesis. This typically involves the coupling of an aryl halide with a cyanoboronate species. The major advantage is leveraging the incredibly robust and well-understood Suzuki reaction manifold, which is known for its broad substrate scope.[22]
The key mechanistic step differentiating this from a standard Suzuki coupling is the transmetalation, where the cyano-bearing boron species transfers the CN group to the palladium center.[11][23]
Caption: Key transmetalation step in a Suzuki-type cyanation.
General Protocol for Suzuki-Miyaura Cyanation: [22][24]
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), the cyanoboronic acid pinacol ester (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Organoboron Reagent: Boronic acids and their esters are air- and moisture-stable, non-toxic, and their byproducts are easily removed during workup.[11]
-
Base: A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[15][23]
Stille Coupling: High Performance with a High Cost
Stille coupling for cyanation involves the reaction of an aryl halide with an organotin cyanide, such as tributyltin cyanide (Bu₃SnCN). Historically, this was a highly reliable method due to the inertness of organostannanes to many reaction conditions.[8][14] However, the extreme toxicity of organotin compounds and the difficulty in removing tin byproducts have made this method a last resort in modern drug development and academic labs.[17]
The mechanism follows the general catalytic cycle, with the key step being the transmetalation of the cyanide group from the tin reagent to the palladium(II) center.[8][17]
Due to the significant environmental and health risks, a detailed protocol for Stille cyanation is omitted in favor of the safer, more practical alternatives discussed above.
Conclusion and Future Outlook
For the synthesis of benzonitriles via cross-coupling, Buchwald-Hartwig cyanation stands out as the premier choice for most applications. Its operational simplicity, combined with the development of robust catalysts and safer cyanide sources like K₄[Fe(CN)₆], provides a highly efficient and practical platform.[4][13] Suzuki-Miyaura coupling offers a valuable alternative, particularly when leveraging the extensive knowledge base of Suzuki chemistry or when the direct use of any cyanide salt is undesirable. The Stille reaction , while mechanistically effective, is largely superseded due to the toxicity of organotin reagents.
The field continues to evolve, with ongoing research into more sustainable catalysts using earth-abundant metals like nickel and copper, as well as the development of even milder reaction conditions.[1][3] As the demand for complex, functionalized benzonitriles grows, these advanced cross-coupling methodologies will remain at the forefront of chemical synthesis, enabling innovation across the scientific disciplines.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloro-4-(2-methylphenyl)benzonitrile
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents is the cornerstone of laboratory safety and experimental integrity. The disposal of a compound is as critical as its application. This guide provides a comprehensive, procedural framework for the safe disposal of 2-Chloro-4-(2-methylphenyl)benzonitrile, a halogenated aromatic nitrile. The protocols outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact, reflecting the best practices in chemical stewardship for research and development professionals.
Hazard Profile and Risk Assessment
This compound (C₁₄H₁₀ClN) is a substituted benzonitrile. While a specific, dedicated Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components—a chlorinated aromatic ring and a nitrile group—allow for a robust hazard assessment based on analogous compounds.
-
Halogenated Organic Compound: The presence of a chlorine atom classifies it as a halogenated organic compound. These substances require a specific waste stream because their incineration can produce hydrogen halides (like HCl), which must be neutralized by specialized scrubbers in hazardous waste incinerators.[1][2] Improper disposal, such as mixing with non-halogenated waste, can lead to the formation of highly toxic dioxins and furans during combustion.
-
Nitrile Group (-CN): Nitrile compounds can be toxic, with potential effects on the nervous system, liver, and kidneys.[3] They can cause harm if swallowed, inhaled, or absorbed through the skin.[4][5][6]
-
Irritant: Based on similar structures like 2-chlorobenzonitrile and 4-chloro-2-methylbenzonitrile, this compound is expected to be a skin and serious eye irritant.[4][5][7]
The following table summarizes the anticipated hazard profile, compiled from data on structurally related chemicals.
| Hazard Classification (Anticipated) | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Standard laboratory attire (lab coat, closed-toe shoes) |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Chemical-resistant nitrile gloves (minimum 5-mil thickness)[8] |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant nitrile gloves, lab coat[8] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards[4] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Use only in a well-ventilated area or a certified chemical fume hood[9][10] |
Pre-Disposal Operations: Handling and Segregation
Proper disposal begins long before the waste container leaves the lab. It starts with correct handling and rigorous segregation at the point of generation.
Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in the table above when handling this compound in any form—pure, in solution, or as residual contamination. Disposable nitrile gloves should be removed and discarded immediately if contamination occurs, using a proper doffing technique to avoid skin contact with the glove's outer surface.[4][8]
Waste Segregation Protocol: The cardinal rule for this compound is segregation into a dedicated halogenated organic waste stream .[10][11] Mixing this waste with other streams has serious consequences:
-
Never dispose of this compound down the drain. It is not biodegradable and can be toxic to aquatic life.
-
Never mix it with non-halogenated organic waste. This contaminates the entire container, forcing it to be treated via the more expensive and energy-intensive halogenated waste incineration process.
-
Never place it in general trash or sharps containers.
The following workflow diagram illustrates the critical decision-making process for waste segregation.
Caption: Waste Segregation Decision Flowchart
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe collection and disposal of this compound waste.
Step 1: Container Selection and Preparation
-
Select a robust, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene, or the original manufacturer's bottle).
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department before adding any waste.
Step 2: Waste Collection
-
Solids: Carefully transfer solid waste into the container using a spatula or scoop. Avoid creating dust. If any dust is generated, this operation must be performed inside a chemical fume hood.[4]
-
Liquids/Solutions: Use a funnel to pour liquid waste into the container. Perform this transfer in a fume hood to minimize inhalation exposure.[10]
-
Contaminated Labware: Dispose of grossly contaminated items like gloves, weigh boats, and pipette tips in the same designated halogenated waste container. Do not overfill the container; leave at least 10% of headspace to allow for expansion.
Step 3: Labeling
-
Clearly and accurately fill out the hazardous waste label. Include the full chemical name, "this compound," and list any solvents or other chemicals present in the mixture along with their approximate concentrations.
-
Ensure the hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant) are clearly visible.
Step 4: Temporary Storage
-
Keep the waste container securely closed at all times, except when adding waste.[12]
-
Store the container in a designated satellite accumulation area within the laboratory, such as inside a fume hood or a ventilated cabinet.
-
Ensure secondary containment (e.g., a larger, chemically resistant tray) is used to contain any potential leaks.
Step 5: Final Disposal
-
Arrange for pickup of the full waste container through your institution's EHS department.
-
Final disposal must be carried out by a licensed hazardous waste disposal company.[4][9] The standard and accepted method for destroying halogenated organic compounds is high-temperature incineration (typically >900°C) in a facility compliant with EPA regulations.[1][2]
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
Spill Management (Small Scale):
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
-
Don PPE: Wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal as halogenated hazardous waste.[4][9]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials for disposal as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Show the Safety Data Sheet or container label to the medical personnel.[13]
By adhering to these rigorous procedures, you uphold your professional responsibility to maintain a safe laboratory environment, ensure the integrity of your research, and protect our shared environment.
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Navigating the Safe Handling of 2-Chloro-4-(2-methylphenyl)benzonitrile: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Landscape: Lessons from Analogs
The chemical structure of 2-Chloro-4-(2-methylphenyl)benzonitrile incorporates a chlorinated aromatic ring and a nitrile functional group. Both moieties are associated with distinct toxicological hazards. Analysis of SDSs for compounds such as 2-chlorobenzonitrile, 4-chlorobenzonitrile, and various chloro-nitrobenzonitriles reveals a consistent pattern of acute toxicity via oral, dermal, and inhalation routes.[1][2][3][4] Skin, eye, and respiratory irritation are also commonly cited hazards.[1][5][6][7] Therefore, it is imperative to handle this compound with the assumption that it possesses a similar hazard profile.
The nitrile group (-CN) can, in some cases, be metabolized to release cyanide, a potent inhibitor of cellular respiration. However, studies on benzonitrile itself suggest that it is unlikely to liberate cyanide in vivo; instead, it is primarily metabolized through aromatic hydroxylation.[8][9][10] Nevertheless, given the presence of the chloro-substituent, a cautious approach that mitigates all potential routes of exposure is essential.
Core Principles of Protection: A Multi-Layered Defense
A comprehensive personal protective equipment (PPE) strategy is not merely a checklist but a system designed to create multiple barriers between the researcher and the chemical.[11] The selection of each piece of equipment is a deliberate choice based on the anticipated hazards.
Experimental Workflow for PPE Selection
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE when handling this compound.
Essential Personal Protective Equipment: A Detailed Breakdown
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile offers good resistance to a broad range of chemicals, including many acids, bases, and organic compounds.[12][13][14] Given the dermal toxicity of analogous compounds, gloves are a critical barrier. Always inspect gloves for tears or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving. |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a significant risk of splashing. | Protects against accidental splashes of the compound, which is presumed to be an eye irritant based on data from similar chemicals.[1][2][3] |
| Body Protection | A long-sleeved laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood. | Analogous compounds are known to cause respiratory irritation and are harmful if inhaled.[1][5][6] The use of a respirator is a secondary line of defense after engineering controls. |
| Foot Protection | Closed-toe shoes | Prevents exposure from spills that may reach the floor. |
Operational and Disposal Plans: Ensuring a Safe Workflow
Handling Procedures:
-
Engineering Controls : All manipulations of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][15]
-
Contamination : In the event of skin contact, immediately wash the affected area with plenty of soap and water.[1][4] If eye contact occurs, flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] In both cases, seek immediate medical attention. Contaminated clothing should be removed and laundered before reuse.[5][15]
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Waste Segregation : All waste contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste : Unused or waste quantities of the compound, as well as solutions containing it, should be disposed of as hazardous chemical waste. Due to its chlorinated nature, it should be segregated into a halogenated organic waste stream.
-
Licensed Disposal : All chemical waste must be disposed of through a licensed environmental waste management company.[2] Never dispose of this compound down the drain or in regular trash.
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
-
University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]
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New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
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University of Illinois. (n.d.). Personal Protective Equipment (PPEs). [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzonitrile: Human health tier II assessment. [Link]
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National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. PubMed. [Link]
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United States Environmental Protection Agency. (n.d.). Benzonitrile Final AEGL Document. [Link]
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- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
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- 11. sams-solutions.com [sams-solutions.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.com]
- 14. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
